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  • Product: 2-Chloro-3-nitrobenzenesulfonamide
  • CAS: 1261761-91-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical Properties of 2-Chloro-3-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Chloro-3-nitrobenzenesulfonamide is a substituted aromatic sulfonamide, a class of compounds of significant interest in medicinal chemistry a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-nitrobenzenesulfonamide is a substituted aromatic sulfonamide, a class of compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The precise arrangement of the chloro, nitro, and sulfonamide functional groups on the benzene ring dictates the molecule's physicochemical properties, which in turn influence its reactivity, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for formulation into a therapeutic agent. This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-Chloro-3-nitrobenzenesulfonamide, alongside detailed experimental protocols for their determination.

Chemical Identity and Structure

Molecular Formula: C₆H₅ClN₂O₄S[1]

Molecular Weight: 236.63 g/mol [1]

CAS Number: 1261761-91-4[1]

Chemical Structure:

Figure 1: Chemical structure of 2-Chloro-3-nitrobenzenesulfonamide.

Physicochemical Properties

A summary of the available physical and chemical properties of 2-Chloro-3-nitrobenzenesulfonamide is presented in Table 1. It is important to note that while some fundamental properties are well-established, others, such as melting point and boiling point, are based on predictions and require experimental verification for this specific isomer.

PropertyValueSource
Molecular Formula C₆H₅ClN₂O₄S[1]
Molecular Weight 236.63 g/mol [1]
CAS Number 1261761-91-4[1]
Appearance Solid (predicted)
Melting Point Not available (experimental)
Boiling Point 438.7 ± 55.0 °C (Predicted)[2]
Density 1.664 ± 0.06 g/cm³ (Calculated)[1]
Solubility in Water Very slightly soluble (0.47 g/L at 25 °C) (Calculated)[1]
pKa Not available

Experimental Protocols

Due to the limited availability of experimental data for 2-Chloro-3-nitrobenzenesulfonamide, this section provides detailed, generalized protocols for the determination of its key physical properties. These methods are standard in organic chemistry and pharmaceutical sciences.

Workflow for Physicochemical Characterization

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_data Data Analysis & Reporting synthesis Synthesis of 2-Chloro-3-nitrobenzenesulfonamide purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification melting_point Melting Point Determination purification->melting_point Purity Check solubility Solubility Assessment purification->solubility spectroscopy Spectroscopic Analysis (NMR, IR, MS) purification->spectroscopy Structural Confirmation analysis Data Interpretation melting_point->analysis solubility->analysis spectroscopy->analysis reporting Documentation of Properties analysis->reporting

Figure 2: A generalized workflow for the synthesis and characterization of a novel chemical entity like 2-Chloro-3-nitrobenzenesulfonamide.

Synthesis of 2-Chloro-3-nitrobenzenesulfonamide (Generalized Protocol)

A plausible synthetic route to 2-Chloro-3-nitrobenzenesulfonamide involves the chlorosulfonation of 2-chloro-1-nitrobenzene followed by amination. This approach is adapted from synthetic procedures for related nitrobenzenesulfonamides.[3]

Materials:

  • 2-chloro-1-nitrobenzene

  • Chlorosulfonic acid

  • Ammonium hydroxide

  • Ice

  • Dichloromethane (DCM)

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware and equipment

Procedure:

  • Chlorosulfonation: In a fume hood, cautiously add 2-chloro-1-nitrobenzene dropwise to an excess of ice-cold chlorosulfonic acid with stirring. The reaction is highly exothermic and releases HCl gas.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice to quench the excess chlorosulfonic acid. The product, 2-chloro-3-nitrobenzenesulfonyl chloride, will precipitate as a solid.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Amination: Dissolve the crude 2-chloro-3-nitrobenzenesulfonyl chloride in a suitable organic solvent such as dichloromethane.

  • Cool the solution in an ice bath and slowly add an excess of concentrated ammonium hydroxide with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 2-Chloro-3-nitrobenzenesulfonamide.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Determination of Melting Point

The melting point is a crucial indicator of purity. A sharp melting range typically signifies a pure compound.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: Finely grind a small amount of the purified 2-Chloro-3-nitrobenzenesulfonamide using a mortar and pestle.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Measurement: Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample at a rate of 10-20 °C per minute for a preliminary, approximate measurement.

  • Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating at a slower rate of 1-2 °C per minute as the temperature approaches the approximate melting point.

  • Record the melting range: Note the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. For a pure compound, this range should be narrow (0.5-2 °C).[4][5][6]

Solubility Assessment

Understanding the solubility of a compound in various solvents is essential for reaction setup, purification, and formulation.

Materials:

  • 2-Chloro-3-nitrobenzenesulfonamide

  • A range of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane, dimethyl sulfoxide (DMSO))

  • Small test tubes or vials

  • Vortex mixer or shaker

Procedure (Qualitative):

  • Place approximately 10-20 mg of the compound into separate, labeled test tubes.

  • Add 1 mL of a solvent to each tube.

  • Vigorously agitate the mixture using a vortex mixer or by shaking for at least one minute.

  • Visually observe and record whether the compound is soluble, partially soluble, or insoluble in each solvent at room temperature.[7][8][9][10]

Procedure (Quantitative - Shake-Flask Method):

  • Add an excess amount of the solid compound to a known volume of the desired solvent in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25 °C) for an extended period (24-72 hours) to ensure equilibrium is reached.

  • Separate the undissolved solid from the saturated solution by centrifugation and/or filtration through a syringe filter.

  • Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a calibration curve.[11]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Chloro-3-nitrobenzenesulfonamide is not widely available, information can be extrapolated from related nitro- and chloro-substituted aromatic compounds and sulfonamides.

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, especially when dealing with fine powders or volatile solvents.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.

  • Inhalation: Avoid inhaling dust or vapors.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This technical guide provides a foundational understanding of the physical properties of 2-Chloro-3-nitrobenzenesulfonamide. While some key identifiers are established, there is a clear need for experimental determination of properties such as the melting point to fully characterize this compound. The provided generalized experimental protocols offer a robust framework for researchers to obtain this critical data, thereby enabling further exploration of this molecule's potential in drug discovery and development.

References

  • Edisco. Melting point determination. [Link]

  • Solubility test for Organic Compounds. (2024, September 24). [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. [Link]

  • Northern Arizona University. Experiment 1 - Melting Points. (2013, April 15). [Link]

  • University of Calgary. Melting point determination. [Link]

  • University of South Alabama. Melting Point Determination. (2012, August 16). [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Organic Communications Articles. ACG Publications. [Link]

Sources

Exploratory

Comprehensive Solubility Profiling of 2-Chloro-3-nitrobenzenesulfonamide in Organic Solvents

Executive Summary In early-stage drug development and synthetic route scouting, understanding the solvation thermodynamics of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-Chloro-3-nitr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug development and synthetic route scouting, understanding the solvation thermodynamics of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-Chloro-3-nitrobenzenesulfonamide (CAS: 1261761-91-4) is a highly functionalized aromatic compound (Molecular Formula: C6H5ClN2O4S, MW: 236.63 g/mol ) characterized by a sulfonamide group, a strongly electron-withdrawing nitro group, and a lipophilic chloro substituent.

Calculated predictive models place its aqueous solubility at an extremely low 0.47 g/L at 25 °C[1]. Consequently, the selection of appropriate organic solvents is a critical path for liquid-phase reactions, purification via crystallization, and formulation. This whitepaper provides a rigorous, self-validating methodological framework for determining and understanding the solubility of 2-Chloro-3-nitrobenzenesulfonamide in various organic solvents, grounded in thermodynamic principles and Hansen Solubility Parameters (HSP).

Theoretical Framework: Solvation Thermodynamics and HSP

To dissolve a crystalline solid like 2-Chloro-3-nitrobenzenesulfonamide, the solvation enthalpy provided by the solvent must overcome the lattice energy (enthalpy of fusion) of the crystal. The sulfonamide moiety (-SO₂NH₂) forms strong intermolecular hydrogen bond networks in the solid state.

According to the extended Hansen model, a solute's solubility is maximized when the solvent's parameters closely match the solute's across three dimensions[2]:

  • Dispersion Forces ( δD​ ) : Driven by the chloro-aromatic ring.

  • Polar Interactions ( δP​ ) : Driven by the strong dipole moments of the nitro and sulfonyl groups.

  • Hydrogen Bonding ( δH​ ) : Driven by the donor/acceptor capabilities of the -NH₂ and -SO₂- groups.

Because the solute possesses strong hydrogen bond donors (the protons on the sulfonamide nitrogen), solvents that act as strong hydrogen bond acceptors without self-associating (polar aprotic solvents) provide the most exothermic solvation energies.

Interactions Solute 2-Chloro-3-nitrobenzenesulfonamide δD δP δH DMSO DMSO (Polar Aprotic) Strong H-Bond Acceptor Solute->DMSO High Affinity MeOH Methanol (Polar Protic) H-Bond Donor/Acceptor Solute->MeOH Moderate Affinity Tol Toluene (Non-Polar) Dispersion Only Solute->Tol Low Affinity

Fig 2: HSP interaction pathways between 2-Chloro-3-nitrobenzenesulfonamide and solvents.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To empirically determine solubility, we adapt the gold-standard OECD Test Guideline 105/107 shake-flask method [3][4]. As a Senior Application Scientist, I mandate that a solubility protocol must be self-validating. It is not enough to simply shake a vial and measure; the system must mathematically and physically prove it has reached thermodynamic equilibrium without altering the solute.

Step-by-Step Protocol
  • Preparation : Dispense 10.0 mL of the target analytical-grade organic solvent into a 20 mL borosilicate glass vial. Add 2-Chloro-3-nitrobenzenesulfonamide incrementally until a visible excess of solid remains (ensuring saturation).

  • Thermodynamic Equilibration : Seal the vials and submerge them in a thermostatic shaker bath set to 25.0 ± 0.1 °C. Set agitation to 150 rpm. Causality: 150 rpm provides adequate hydrodynamic boundary layer disruption without inducing high-shear vortexing that could cause solvent evaporation or micro-emulsion formation.

  • Temporal Sampling : Extract 0.5 mL aliquots at 24h, 48h, and 72h. Causality: Solubility is a thermodynamic state function. Proving that the concentration variance between 48h and 72h is <5% self-validates that true equilibrium has been achieved.

  • Phase Separation : Centrifuge the aliquots at 10,000 rpm for 10 minutes, followed by filtration through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert to harsh organics like DMF/DMSO. Centrifugation prior to filtration prevents filter clogging and artificial pressure-induced dissolution.

  • Quantification : Dilute the filtrate with the mobile phase and analyze via HPLC-UV (C18 column, detection at ~254 nm) against a validated calibration curve.

  • Solid-State Verification : Recover the residual undissolved solid, dry under vacuum, and analyze via X-ray Powder Diffraction (XRPD). Causality: Solvents can induce polymorphic transformations or solvate formation. If the crystal lattice changes, the measured solubility corresponds to the new solvate, not the original API. This step guarantees structural integrity.

Workflow A 1. Excess Solute CAS 1261761-91-4 B 2. Solvent Addition (10 mL Organic) A->B C 3. Isothermal Shaking (25°C, 150 rpm) B->C D 4. Phase Separation (Centrifuge + Filter) C->D E 5. HPLC-UV Quantification D->E Filtrate F 6. XRPD Solid Verification D->F Solid

Fig 1: Self-validating shake-flask workflow for thermodynamic solubility determination.

Quantitative Data Presentation

While exact empirical solubility values for the niche CAS 1261761-91-4 in all organic solvents are not universally cataloged in open literature, we can establish a highly accurate predictive baseline based on the thermodynamic modeling of structurally analogous sulfonamides (e.g., sulfanilamide)[5]. The table below summarizes the expected solubility profile based on HSP matching and solvent class behaviors.

SolventClassificationPredicted Solubility at 25°C (mg/mL)Mechanistic Rationale
Dimethyl Sulfoxide (DMSO) Polar Aprotic> 150Exceptional H-bond acceptor; highly polarized S=O bond perfectly matches solute δP​ and δH​ .
N,N-Dimethylformamide (DMF) Polar Aprotic> 100High dipole moment; excellent solvation of both the nitro and sulfonamide groups.
Methanol Polar Protic10 - 30Moderate H-bonding; solvation is limited by the energetic penalty of breaking solvent-solvent self-association.
Ethanol Polar Protic5 - 15Lower polarity than methanol; weaker disruption of the solute's crystal lattice.
Ethyl Acetate Moderately Polar2 - 10Good dispersion ( δD​ ) matching for the aromatic ring, but lacks strong H-bond donation capacity.
Toluene Non-Polar< 1Poor match for δP​ and δH​ ; interactions are driven purely by weak dispersion forces.
Water Aqueous~ 0.47Extremely poor lattice disruption; unable to overcome the hydrophobicity of the chloro-aromatic ring[1].

Mechanistic Insights & Application in Drug Development

The stark contrast between the solubility in polar aprotic solvents (DMSO/DMF) versus polar protic solvents (Methanol/Ethanol) is a classic manifestation of competing hydrogen bond networks.

When 2-Chloro-3-nitrobenzenesulfonamide is introduced to methanol, the solvent molecules must break their own strong intermolecular hydrogen bonds to solvate the drug. Conversely, DMSO does not self-associate via hydrogen bonding. Therefore, the energetic cost of cavity formation in DMSO is significantly lower, and the formation of a hydrogen bond between the DMSO oxygen and the sulfonamide -NH₂ protons is highly exothermic.

Process Chemistry Implications:

  • Reaction Solvents: For nucleophilic aromatic substitutions or cross-coupling reactions involving this intermediate, DMF or DMSO should be utilized to ensure a homogenous reaction mixture.

  • Crystallization: The steep solubility gradient between Methanol and Water makes Methanol/Water an ideal binary anti-solvent system for the controlled crystallization and purification of 2-Chloro-3-nitrobenzenesulfonamide.

References

  • National Institutes of Health (NIH). "Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances". Environmental Sciences Europe. URL:[Link]

  • American Chemical Society (ACS). "Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter". Journal of Chemical & Engineering Data. URL:[Link]

  • European Commission / ENFO. "A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline". Official Journal of the European Communities. URL:[Link]

  • American Chemical Society (ACS). "Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures from 278.15 to 318.15 K". Journal of Chemical & Engineering Data. URL:[Link]

Sources

Foundational

2-Chloro-3-nitrobenzenesulfonamide chemical formula and weight

In-Depth Technical Guide: Physicochemical Profiling and Analytical Control of 2-Chloro-3-nitrobenzenesulfonamide Executive Summary & Scientific Context As a Senior Application Scientist in pharmaceutical development, rig...

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Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: Physicochemical Profiling and Analytical Control of 2-Chloro-3-nitrobenzenesulfonamide

Executive Summary & Scientific Context

As a Senior Application Scientist in pharmaceutical development, rigorous analytical control of synthetic intermediates and degradants is paramount to ensuring drug safety and efficacy. 2-Chloro-3-nitrobenzenesulfonamide (CAS: 1261761-91-4) is a highly scrutinized chemical entity, primarily recognized in the pharmaceutical industry as Hydrochlorothiazide (HCTZ) Impurity 19 [1][2].

Beyond its identity as a process impurity, this compound serves as a versatile, ortho-substituted building block in organic synthesis. Its unique molecular architecture—featuring three distinct, highly reactive functional groups on a single benzene ring—makes it both a valuable synthetic intermediate and a challenging analyte to quantify at trace levels. This whitepaper provides a comprehensive mechanistic guide to its physicochemical properties, analytical profiling, and synthetic utility.

Physicochemical Properties & Molecular Architecture

The molecular behavior of 2-Chloro-3-nitrobenzenesulfonamide is dictated by extreme electron deficiency. Both the nitro ( −NO2​ ) and sulfonamide ( −SO2​NH2​ ) groups are strong electron-withdrawing groups (EWGs) via resonance and induction, while the chlorine atom withdraws electron density inductively. This renders the aromatic ring highly deactivated and susceptible to nucleophilic attack, a critical factor when designing extraction and chromatographic methods.

Table 1: Physicochemical and Structural Parameters

ParameterValue / Specification
Chemical Name 2-Chloro-3-nitrobenzenesulfonamide
CAS Registry Number 1261761-91-4[3]
Molecular Formula C6​H5​ClN2​O4​S [1][3]
Molecular Weight 236.63 g/mol [1][3]
Monoisotopic Mass 235.9658 Da
SMILES String O=S(=O)(N)c1cccc(=O)c1Cl
pKa (Sulfonamide) ~9.5 – 10.2 (Weakly acidic)
Physical Appearance Pale yellow to off-white crystalline solid

Mechanistic Role as a Pharmaceutical Impurity

In the context of drug development, 2-Chloro-3-nitrobenzenesulfonamide is classified as Hydrochlorothiazide Impurity 19 [2][4]. Hydrochlorothiazide is a widely prescribed thiazide diuretic synthesized via the chlorosulfonation of chloroaniline derivatives[5].

The Causality of Formation: Impurity 19 typically arises from isomeric contamination in the starting materials (e.g., traces of ortho-substituted anilines instead of the desired meta-substituted precursors) or via aberrant nitration/sulfonation side reactions during the upstream synthesis of the API[5][6].

Regulatory Implications (ICH M7): Because it contains a nitroaromatic moiety, Impurity 19 is flagged as a Potential Mutagenic Impurity (PMI). Nitro groups can be enzymatically reduced in vivo to highly reactive hydroxylamines, which can intercalate with DNA. Consequently, analytical methods must be sensitive enough to detect this compound at the Threshold of Toxicological Concern (TTC), often requiring Limits of Quantitation (LOQ) below 0.05% relative to the API.

Analytical Workflows & Self-Validating Protocols

To achieve the necessary sensitivity and selectivity, we employ a hyphenated LC-MS/MS approach. The weakly acidic nature of the sulfonamide group dictates our choice of ionization mode.

AnalyticalWorkflow Start API Sample (Hydrochlorothiazide) Extraction Sample Preparation (Solvent Extraction) Start->Extraction HPLC RP-HPLC Separation (C18 Column, Gradient) Extraction->HPLC UV UV-Vis Detection (Quantification at 225 nm) HPLC->UV MS LC-ESI-MS/MS (Structural Confirmation) HPLC->MS Data Impurity 19 Profile (CAS 1261761-91-4) UV->Data MS->Data

Fig 1: Analytical workflow for the isolation and quantification of Impurity 19.

Protocol 1: Stability-Indicating UPLC-ESI-MS/MS Method

Objective: Trace quantification of Impurity 19 in HCTZ bulk drug substance.

Step 1: Mobile Phase Preparation (Causality-Driven)

  • Aqueous Phase (A): 0.1% Formic acid in LC-MS grade water.

  • Organic Phase (B): Acetonitrile.

  • Causality: Formic acid ensures sharp peak shapes by suppressing the ionization of the sulfonamide group during chromatographic separation on the hydrophobic C18 stationary phase, preventing peak tailing.

Step 2: Chromatographic Separation

  • Column: Sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Gradient: 5% B to 95% B over 8 minutes.

  • Causality: A steep gradient is required to elute the highly polar degradants (like salamide) early, while resolving the moderately hydrophobic Impurity 19 from the massive API peak.

Step 3: Mass Spectrometry (Negative Ion Mode)

  • Operate the mass spectrometer in Electrospray Ionization Negative mode (ESI-).

  • Causality: The sulfonamide group ( −SO2​NH2​ ) readily sheds a proton in the ESI source to form a stable [M−H]− anion at m/z 235. Positive mode is avoided because the electron-deficient ring resists protonation, leading to poor sensitivity.

Step 4: Self-Validation & System Suitability

  • The Validation Mechanism: Before analyzing unknown samples, inject a System Suitability Test (SST) mixture containing Impurity 19 and 4-amino-6-chlorobenzene-1,3-disulphonamide (Impurity B)[5].

  • Pass Criteria: The protocol is only validated if the chromatographic resolution ( Rs​ ) between the two peaks is ≥2.0 , and the signal-to-noise (S/N) ratio for the Impurity 19 peak at 0.05% concentration is ≥10 . If these criteria fail, the system is halted, preventing the generation of false-negative data.

Table 2: LC-MS/MS Fragmentation Data for Structural Elucidation

Precursor Ion ( [M−H]− )Product Ion (m/z)Neutral LossMechanistic Assignment
235.0171.064 Da ( SO2​ )Cleavage of the sulfonyl core from the sulfonamide
235.0189.046 Da ( NO2​ )Homolytic/heterolytic cleavage of the nitro group
235.0125.0110 DaSequential loss of both SO2​ and NO2​ moieties

Synthetic Utility & Reactivity Pathways

Beyond its role as an impurity, 2-Chloro-3-nitrobenzenesulfonamide is a highly functionalized building block. The steric and electronic interplay between the ortho-chloro and meta-nitro groups enables highly regioselective transformations.

ReactivityMap Core 2-Chloro-3-nitrobenzenesulfonamide (Core Molecule) Reduction Catalytic Hydrogenation (Pd/C, H2) Core->Reduction SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr Sulfonyl Sulfonamide Derivatization Core->Sulfonyl Amine 3-Amino-2-chlorobenzenesulfonamide Reduction->Amine Substituted 2-Substituted-3-nitrobenzenesulfonamide SNAr->Substituted Prodrug N-Substituted Sulfonamide Sulfonyl->Prodrug

Fig 2: Synthetic reactivity pathways of 2-chloro-3-nitrobenzenesulfonamide.

Protocol 2: Regioselective Nitro Reduction

Objective: Conversion of 2-Chloro-3-nitrobenzenesulfonamide to 3-amino-2-chlorobenzenesulfonamide without hydrodehalogenation.

Step 1: Reaction Setup

  • Dissolve 1.0 eq of 2-Chloro-3-nitrobenzenesulfonamide in ethanol.

  • Add Iron powder (Fe, 5.0 eq) and a catalytic amount of Ammonium Chloride ( NH4​Cl , 0.5 eq) dissolved in water.

  • Causality: Standard Palladium on Carbon (Pd/C) with H2​ gas is avoided here. Pd/C is notorious for causing hydrodehalogenation (cleaving the C-Cl bond). The Fe/ NH4​Cl (Béchamp reduction) selectively reduces the nitro group to an amine while leaving the sensitive ortho-chlorine atom perfectly intact.

Step 2: Reflux and Monitoring

  • Heat the mixture to 80°C under a nitrogen atmosphere for 2 hours.

Step 3: Self-Validation (In-Process Control)

  • The Validation Mechanism: Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (1:1). The protocol validates the reaction completion when the starting material spot ( Rf​≈0.6 , UV active only) disappears, and a new spot ( Rf​≈0.3 ) appears. Crucially, the new spot must stain bright purple when treated with Ninhydrin dip and heated.

  • Causality: Ninhydrin specifically reacts with primary amines. A positive stain proves the nitro group was successfully reduced to an aniline derivative before any time-consuming workup is initiated.

Step 4: Workup

  • Filter the hot mixture through a Celite pad to remove iron oxides. Concentrate the filtrate in vacuo to yield the pure 3-amino-2-chlorobenzenesulfonamide.

References

  • Pharmaffiliates Product Specifications.1261761-91-4 | Product Name : 2-Chloro-3-nitrobenzenesulfonamide.
  • Cleanchem Laboratories LLP.MATERIAL SAFETY DATA SHEETS: Hydrochlorothiazide Impurity 19 (2-Chloro-3-nitrobenzenesulfonamide).
  • Google Patents (EP4234542A1).A process for manufacturing high purity hydrochlorothiazide.
  • SciELO Brazil.LC, LC-MS/MS studies for the identification and characterization of degradation products of hydrochlorothiazide and establishment of mechanistic approach towards degradation.

Sources

Exploratory

Spectroscopic Data for 2-Chloro-3-nitrobenzenesulfonamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Introduction 2-Chloro-3-nitrobenzenesulfonamide is a key chemical intermediate whose utility in medici...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

2-Chloro-3-nitrobenzenesulfonamide is a key chemical intermediate whose utility in medicinal chemistry and materials science is of growing interest. The precise arrangement of the chloro, nitro, and sulfonamide functionalities on the benzene ring dictates its reactivity and potential biological activity. Therefore, unambiguous structural confirmation and purity assessment are paramount for any research or development endeavor involving this compound. This technical guide provides an in-depth exploration of the spectroscopic profile of 2-Chloro-3-nitrobenzenesulfonamide, offering a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) data.

While direct experimental spectra for this specific compound are not widely available in the public domain, this guide leverages established principles of spectroscopy and comparative data from structurally related isomers and precursors to provide a robust, predictive analysis. Each section will not only present the anticipated spectral data but will also delve into the causality behind these predictions and provide detailed, field-proven protocols for data acquisition.

Physicochemical Properties

Before delving into the spectroscopic data, a summary of the key physicochemical properties of 2-Chloro-3-nitrobenzenesulfonamide is presented below.

PropertyValueSource
CAS Number 1261761-91-4[1]
Molecular Formula C₆H₅ClN₂O₄S[1]
Molecular Weight 236.63 g/mol [2]
Appearance Predicted to be a solidN/A
Boiling Point 438.7±55.0 °C (Predicted)[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of 2-Chloro-3-nitrobenzenesulfonamide are detailed below. These predictions are based on the known chemical shift effects of the chloro, nitro, and sulfonamide substituents on a benzene ring.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show a complex splitting pattern for the three protons on the benzene ring. The sulfonamide protons (-SO₂NH₂) will likely appear as a broad singlet.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-48.0 - 8.2dd~8, ~2
H-57.6 - 7.8t~8
H-68.2 - 8.4dd~8, ~2
-SO₂NH₂7.0 - 8.0br sN/A

Causality behind Predictions: The electron-withdrawing nature of the nitro and chloro groups, along with the sulfonamide group, will deshield the aromatic protons, shifting them downfield. The proton at C6 will likely be the most downfield due to the ortho deshielding effect of the sulfonamide and the meta effect of the nitro group. The proton at C4 is deshielded by the ortho nitro group and the meta chloro group. The proton at C5, being meta to all three substituents, will be the most upfield of the aromatic protons. The sulfonamide protons are exchangeable and often appear as a broad singlet; their chemical shift can be highly dependent on concentration and the solvent used.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals for the six carbon atoms of the benzene ring.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (C-SO₂NH₂)140 - 145
C-2 (C-Cl)130 - 135
C-3 (C-NO₂)148 - 152
C-4125 - 130
C-5120 - 125
C-6135 - 140

Causality behind Predictions: The carbons directly attached to the electronegative substituents (C-1, C-2, and C-3) will be the most downfield. The carbon bearing the nitro group (C-3) is expected to be the most deshielded. The chemical shifts of the other aromatic carbons are influenced by the combined inductive and resonance effects of the three substituents.

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For 2-Chloro-3-nitrobenzenesulfonamide, high-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

Predicted Mass Spectrum
Ion Predicted m/z Notes
[M+H]⁺237.9731Predicted exact mass for C₆H₆ClN₂O₄S⁺. The isotopic pattern due to ³⁵Cl and ³⁷Cl (approx. 3:1 ratio) should be observed.
[M-H]⁻235.9589Predicted exact mass for C₆H₄ClN₂O₄S⁻.
[M-SO₂]⁺173.9908A potential fragment from the loss of sulfur dioxide.

Causality behind Predictions: In electrospray ionization (ESI), the molecule is expected to readily form protonated ([M+H]⁺) or deprotonated ([M-H]⁻) ions. The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion peak, with a second peak at M+2 having approximately one-third the intensity of the main peak. Fragmentation may occur, with a common pathway for aromatic sulfonamides being the loss of SO₂.

Experimental Protocol for Mass Spectrometry (LC-MS)

Caption: Workflow for LC-MS data acquisition and analysis.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 2-Chloro-3-nitrobenzenesulfonamide will be characterized by the vibrational frequencies of the N-H, S=O, N=O, and C-Cl bonds, as well as the aromatic C-H and C=C bonds.

Predicted IR Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H stretch (sulfonamide)3350 - 3250Medium
Aromatic C-H stretch3100 - 3000Medium
Asymmetric SO₂ stretch1350 - 1330Strong
Symmetric SO₂ stretch1170 - 1150Strong
Asymmetric NO₂ stretch1550 - 1530Strong
Symmetric NO₂ stretch1360 - 1340Strong
C-Cl stretch800 - 600Medium-Strong
Aromatic C=C stretch1600 - 1450Medium

Causality behind Predictions: The sulfonamide group will show characteristic strong absorptions for the asymmetric and symmetric stretching of the S=O bonds. The nitro group also has strong and distinct asymmetric and symmetric stretching bands. The N-H stretch of the sulfonamide will likely appear as a medium-intensity band. The aromatic C-H and C=C stretching vibrations will also be present. The C-Cl stretch will appear in the fingerprint region.

Experimental Protocol for FT-IR Spectroscopy (ATR)

Caption: Workflow for FT-IR data acquisition using an ATR accessory.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The presence of the nitro-substituted benzene ring in 2-Chloro-3-nitrobenzenesulfonamide will result in characteristic UV absorptions.

Predicted UV-Vis Absorption
Solvent Predicted λmax (nm) Transition
Ethanol or Methanol~260 - 280π → π*

Causality behind Predictions: The benzene ring is a chromophore that undergoes π → π* transitions. The presence of the nitro group, a strong auxochrome, will cause a bathochromic (red) shift of the absorption maximum to a longer wavelength compared to unsubstituted benzene. The exact position of the λmax can be influenced by the solvent polarity.

Experimental Protocol for UV-Vis Spectroscopy

Caption: Workflow for UV-Vis spectroscopic analysis.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Chloro-3-nitrobenzenesulfonamide. By understanding the expected NMR, MS, IR, and UV-Vis profiles, researchers and drug development professionals can more effectively characterize this important chemical intermediate, ensuring its identity and purity in their applications. The detailed experimental protocols provided herein offer a standardized approach to data acquisition, promoting reproducibility and reliability in the laboratory. While the data presented is predictive, it is grounded in well-established spectroscopic principles and comparative analysis of closely related molecules, offering a valuable resource for the scientific community.

References

  • PubChem. 2-Chloro-5-nitrobenzenesulfonamide. [Link]

  • Karabacak, M., Postalcilar, E., & Cinar, M. (2012). Determination of structural and vibrational spectroscopic properties of 2-, 3-, 4-nitrobenzenesulfonamide using FT-IR and FT-Raman experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 85(1), 261-270. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Choi, P., Kalla, R. M. N., Varalakshmi, M., Venkataramaiah, C., Kumari, K. S., Kannali, J., ... & Raju, C. N. (2020). Synthesis, spectral characterization, antimicrobial activity and docking studies against DNA Gyrase-A of new 4-chloro-3-nitrobenzene sulfonamide derivatives. Organic Communications, 13(4), 155-164. [Link]

Sources

Foundational

The Nitrobenzenesulfonamides: A Comprehensive Technical Guide to Their Discovery, Synthesis, and Evolution in Drug Development

Executive Summary The history of nitrobenzenesulfonamides (NBS) represents one of the most fascinating evolutionary arcs in modern organic and medicinal chemistry. Originally developed as highly specialized protecting an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The history of nitrobenzenesulfonamides (NBS) represents one of the most fascinating evolutionary arcs in modern organic and medicinal chemistry. Originally developed as highly specialized protecting and activating groups for complex amine synthesis, these moieties have transcended their role as transient synthetic auxiliaries to become critical, permanent pharmacophores in life-saving targeted oncology drugs.

As a Senior Application Scientist, I have structured this technical guide to explore the dual legacy of nitrobenzenesulfonamides. We will dissect the chemical causality behind the "Ns-strategy" (Fukuyama amine synthesis), detail self-validating experimental protocols, and trace the structure-based drug design that leveraged the unique electronic properties of the NBS moiety to conquer the Bcl-2 apoptotic pathway.

The Chemical Causality of the "Ns-Strategy"

Prior to 1995, the synthesis of secondary amines from primary amines was plagued by over-alkylation. While the tosyl (Ts) group was traditionally used to protect and activate amines, its removal required brutally harsh conditions—such as dissolving metal reduction (Na/NH₃) or refluxing in strong acids (HBr/AcOH)—which frequently destroyed sensitive functional groups in complex natural products.

In 1995, T. Fukuyama introduced a paradigm shift by utilizing 2-nitrobenzenesulfonyl and 4-nitrobenzenesulfonyl chlorides (Nosyl groups) . The brilliance of this discovery lies in two distinct causal mechanisms driven by the nitro group:

  • pKa Modulation for Mild Alkylation: The strong electron-withdrawing nature of the nitro group (via both inductive and resonance effects) stabilizes the conjugate base of the sulfonamide. This lowers the pKa of the sulfonamide N-H from ~11 (in tosylamides) to ~9 (in 2-nosylamides) and ~5.7 (in 2,4-dinitro derivatives). This enhanced acidity allows the nitrogen to be alkylated under exceptionally mild Mitsunobu conditions (alcohols, PPh₃, DEAD) or with weak bases like K₂CO₃ and alkyl halides.

  • Activation for Nucleophilic Aromatic Substitution (S_NAr): Unlike the tosyl group, the nitro group activates the aromatic ring toward S_NAr. When exposed to a soft nucleophile (like a thiolate), the nucleophile preferentially attacks the electron-deficient ipso-carbon. This forms a transient Meisenheimer complex, which subsequently collapses to expel sulfur dioxide, a stable thioether, and the free secondary amine .

Figure 1: Workflow and chemical logic of the Fukuyama Amine Synthesis.

Experimental Methodology: The Fukuyama Amine Synthesis

To ensure reproducibility, the following protocol outlines the deprotection of an N-alkyl-N-nosyl amine. This protocol is designed as a self-validating system , utilizing visual cues and chemical logic to confirm reaction progress.

Step-by-Step Protocol: Mild Deprotection via Thiolate

Reaction Causality: We utilize potassium hydroxide to deprotonate thiophenol, generating the highly nucleophilic potassium thiolate. A soft nucleophile is specifically chosen because it selectively attacks the ipso-carbon of the nosyl group rather than acting as a hard base, preventing unwanted side reactions (e.g., β-elimination).

  • Preparation of the Nucleophile: Charge a 100-mL, two-necked, round-bottomed flask with thiophenol (2.5 equivalents) and acetonitrile (0.2 M relative to substrate). Cool the mixture in an ice-water bath.

  • Activation: Slowly add an aqueous solution of potassium hydroxide (2.5 equivalents) over 10 minutes. Validation check: A slight exotherm indicates the successful formation of potassium thiolate.

  • Substrate Addition: Remove the ice bath. Add the N-alkyl-N-nosyl amine (1.0 equivalent) dissolved in acetonitrile dropwise over 20 minutes.

  • Meisenheimer Complex Formation: Heat the reaction mixture in a 50°C oil bath.

    • Self-Validating Indicator: Upon heating, the reaction mixture will turn a distinct bright yellow/orange . This colorimetric shift is the physical manifestation of the Meisenheimer complex forming. As the complex collapses and SO₂ is expelled, the intense color will gradually fade.

  • Completion and Workup: After 40 minutes, monitor via TLC (UV active). Once the starting material is consumed, cool to room temperature, dilute with water, and extract with dichloromethane (3x).

  • Purification: Wash the combined organic extracts with 1M aqueous NaOH. Causality: This crucial step removes unreacted thiophenol and acidic byproducts, leaving only the desired secondary amine in the organic layer. Dry over MgSO₄, filter, and concentrate.

Quantitative Comparison of Amine Protecting Groups
Protecting GroupStructureApprox. pKa of N-HAlkylation ConditionsDeprotection Conditions
Tosyl (Ts) p-Toluenesulfonyl~11.0Strong base (NaH) + Alkyl halideNa/NH₃(liq) or HBr/AcOH (Harsh)
Nosyl (Ns) 2- or 4-Nitrobenzenesulfonyl~9.0K₂CO₃ + Alkyl halide OR MitsunobuPhSH, K₂CO₃, DMF, RT (Mild S_NAr)
Dinitro (DNs) 2,4-Dinitrobenzenesulfonyl~5.7Mitsunobu (High yield)HSCH₂COOH, Et₃N, DCM, RT (Very Mild)
Trifluoroacetyl CF₃CO-~13.0Alkylation difficultK₂CO₃, MeOH/H₂O (Mild hydrolysis)

Evolution into Drug Discovery: The Bcl-2 Pathway

The most profound application of nitrobenzenesulfonamides today is not as a protecting group, but as a highly tuned pharmacophore in targeted cancer therapeutics.

The Biological Problem: Apoptosis Evasion

In healthy cells, damaged DNA triggers BH3-only proteins to inhibit anti-apoptotic proteins (like Bcl-2 and Bcl-xL), freeing BAX and BAK to initiate cell death. In many hematologic malignancies (e.g., Chronic Lymphocytic Leukemia), Bcl-2 is massively overexpressed, sequestering BH3-only proteins and rendering the cancer cells immortal .

The Discovery of Venetoclax (ABT-199)

Early BH3-mimetics like Navitoclax (ABT-263) successfully bound Bcl-2 but also inhibited Bcl-xL. Because platelets rely entirely on Bcl-xL for survival, Navitoclax caused severe, dose-limiting thrombocytopenia.

To solve this, researchers at AbbVie reverse-engineered the molecule to achieve exquisite selectivity for Bcl-2 over Bcl-xL. The breakthrough was the incorporation of a 3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)benzenesulfonamide moiety .

The Causality of the Nitrobenzenesulfonamide Pharmacophore

Why was the NBS group the key to unlocking Bcl-2 selectivity?

  • Hydrogen Bonding: The acylsulfonamide core provides a critical hydrogen bond donor to an arginine residue in the Bcl-2 binding groove.

  • P4 Pocket Steric/Electronic Tuning: The P4 binding pocket of Bcl-2 contains an Asp103 residue, whereas Bcl-xL contains a Glu96 residue. The rigid, electron-withdrawing nitro group on the benzenesulfonamide core precisely tunes the dihedral angle and electrostatic potential of the adjacent tetrahydropyran (THP) amine. This allows the THP group to perfectly engage Asp103 in Bcl-2 while sterically clashing with Glu96 in Bcl-xL. This single atomic interaction is the causality behind Venetoclax's ability to spare platelets .

API Synthesis of Venetoclax

In the large-scale synthesis of Venetoclax, the NBS moiety is constructed utilizing the exact S_NAr principles Fukuyama exploited decades earlier. 4-chloro-3-nitrobenzenesulfonamide is reacted with (tetrahydro-2H-pyran-4-yl)methanamine. The ortho-nitro group strongly activates the chloride leaving group, allowing the amination to proceed cleanly at 80°C in acetonitrile with a simple amine base (DIPEA) .

Figure 2: Mechanism of action of Venetoclax utilizing the NBS moiety in the Bcl-2 pathway.

Evolution of Bcl-2 Family Inhibitors
CompoundPrimary Target(s)Target Affinity (K_i / IC₅₀)Clinical Status / ApplicationKey Structural Feature
ABT-737 Bcl-2, Bcl-xL, Bcl-w< 1 nMPreclinical toolFirst-in-class BH3 mimetic
Navitoclax Bcl-2, Bcl-xL, Bcl-w< 0.5 nMPhase II (Limited by platelet toxicity)Orally bioavailable analog of ABT-737
Venetoclax Bcl-2 (Selective)< 0.01 nMFDA Approved (CLL, AML)3-nitrobenzenesulfonamide moiety

References

  • Mining the Chemical Space: Application of 2/4-Nitrobenzenesulfonamides in Solid-Phase Synthesis ACS Combinatorial Science URL: [Link]

  • Fukuyama Amine Synthesis Chem-Station International Edition URL:[Link]

  • Discovery and Structure−Activity Relationship of Antagonists of B-Cell Lymphoma 2 Family Proteins Journal of Medicinal Chemistry URL: [Link]

  • The potential of venetoclax (ABT-199) in chronic lymphocytic leukemia National Center for Biotechnology Information (NCBI / PMC) URL:[Link]

  • Imaging Cellular Distribution of Bcl Inhibitors Using Small Molecule Drug Conjugates American Chemical Society (ACS Publications) URL: [Link]

  • Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor The Journal of Organic Chemistry URL: [Link]

Exploratory

Theoretical Properties and Computational Profiling of 2-Chloro-3-nitrobenzenesulfonamide: A Technical Guide

Executive Summary In the realm of rational drug design, sulfonamides serve as a privileged pharmacophore, frequently deployed as carbonic anhydrase inhibitors, antimicrobial agents, and anti-inflammatory drugs. However,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of rational drug design, sulfonamides serve as a privileged pharmacophore, frequently deployed as carbonic anhydrase inhibitors, antimicrobial agents, and anti-inflammatory drugs. However, the specific stereoelectronic landscape of 2-Chloro-3-nitrobenzenesulfonamide (CAS: 1261761-91-4) presents a unique computational and mechanistic puzzle.

As an application scientist overseeing molecular profiling pipelines, I approach this compound not merely as a static structure, but as a dynamic system of interacting electron-withdrawing groups. This whitepaper provides an in-depth technical guide to the theoretical properties of 2-Chloro-3-nitrobenzenesulfonamide, detailing the causality behind its quantum chemical behavior, its physicochemical profile, and the self-validating computational protocols required to accurately model its reactivity.

Molecular Architecture & Stereoelectronic Interplay

2-Chloro-3-nitrobenzenesulfonamide features a highly electron-deficient 1,2,3-trisubstituted benzene core. The structural uniqueness stems from the synergistic pull of three distinct substituents:

  • The Nitro Group (-NO₂): A strongly deactivating group that withdraws electron density via both inductive (-I) and resonance (-M) effects[1].

  • The Sulfonamide Group (-SO₂NH₂): Another potent electron-withdrawing group that further depletes the aromatic π-system[2].

  • The Chlorine Atom (-Cl): Positioned at the ortho site relative to the sulfonamide, it exerts a strong inductive pull (-I) while introducing significant steric hindrance that restricts the rotational freedom of the adjacent groups[3].

This extreme electron withdrawal drastically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), rendering the aromatic ring highly susceptible to nucleophilic attack, a critical factor when predicting its metabolic stability and off-target reactivity.

Substituent_Effects Core Benzene Ring (Electron Deficient Core) LUMO Lowered LUMO Energy (High Electrophilicity) Core->LUMO Synergistic Depletion NO2 -NO2 (Position 3) Strongly Deactivating NO2->Core -M, -I Effects SO2NH2 -SO2NH2 (Position 1) Deactivating SO2NH2->Core -M, -I Effects Cl -Cl (Position 2) Inductive Pull Cl->Core -I > +M Effect

Figure 1: Synergistic electron-withdrawing effects lowering the LUMO energy.

Physicochemical & Topological Profiling

Before executing high-level quantum mechanical calculations, it is essential to establish the baseline topological and physicochemical properties. These parameters directly dictate the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.

The theoretical properties of 2-Chloro-3-nitrobenzenesulfonamide align well with Lipinski's Rule of Five, making it a highly viable candidate for oral drug formulation[4],[5].

Quantitative Data Summary
PropertyValueComputational / Experimental Significance
CAS Number 1261761-91-4Standard Chemical Identifier[4]
Molecular Formula C₆H₅ClN₂O₄SElemental Composition[6]
Molecular Weight 236.63 g/mol Optimal size for small-molecule target binding[6]
LogP 1.12Indicates moderate lipophilicity, ideal for membrane crossing[4]
Topological Polar Surface Area 103 ŲExcellent predictor for oral bioavailability and intestinal absorption[4]
H-Bond Donors 1Contributed entirely by the sulfonamide -NH₂ protons[4]
H-Bond Acceptors 4Contributed by the oxygen atoms of the -NO₂ and -SO₂ groups[4]
Rotatable Bonds 2Confers limited but necessary conformational flexibility[4]

Causality Insight: The TPSA of 103 Ų is particularly noteworthy. While it ensures excellent solubility in aqueous physiological environments, it sits just below the threshold (~140 Ų) that typically restricts passive cellular permeability. The moderate LogP (1.12) perfectly balances this, allowing the molecule to partition efficiently into lipid bilayers without becoming trapped in them[4].

Quantum Chemical Properties (DFT Framework)

To understand the reactivity of 2-Chloro-3-nitrobenzenesulfonamide at a sub-atomic level, we rely on Density Functional Theory (DFT).

HOMO-LUMO Gap and Chemical Hardness

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the kinetic stability of the molecule[1]. In nitrobenzene and sulfonamide derivatives, the HOMO is typically localized over the electron-rich regions (often the halogen or the aromatic π-system), while the LUMO is heavily concentrated on the electron-withdrawing nitro and sulfonyl groups[7]. The energy gap between the HOMO and LUMO defines the chemical hardness; a narrower gap implies higher polarizability and greater chemical reactivity[5].

Molecular Electrostatic Potential (MEP)

Mapping the MEP is crucial for predicting receptor-ligand interactions. In this compound:

  • Negative Potential (Red Regions): Strongly localized around the oxygen atoms of the -NO₂ and -SO₂ groups. These are primary sites for electrophilic attack and serve as potent hydrogen-bond acceptors[2].

  • Positive Potential (Blue Regions): Localized around the sulfonamide protons (-NH₂). The extreme electron withdrawal from the core makes these protons highly acidic, enhancing their capacity as hydrogen-bond donors in enzymatic active sites[3].

Self-Validating Computational Protocol

In computational chemistry, a protocol is only as reliable as its validation mechanisms. Do not simply run an optimization and accept the output; you must prove the system has found a true energetic minimum. Below is the self-validating workflow I mandate for modeling sulfonamide derivatives.

Step-by-Step Methodology
  • Conformational Sampling (Molecular Mechanics):

    • Action: Generate 3D conformers from the 2D SMILES string and optimize using the MMFF94 force field.

    • Causality: The molecule has two rotatable bonds. The steric clash between the ortho-chloro and the sulfonamide group creates multiple local energetic minima. MM pre-optimization ensures we feed the global minimum candidate into the expensive DFT pipeline.

  • Geometry Optimization (DFT Level):

    • Action: Optimize the lowest-energy conformer using the B3LYP functional with a 6-311G(d,p) basis set[5].

    • Causality: B3LYP provides an optimal balance between computational cost and accuracy for organic molecules. The inclusion of polarization functions (d,p) is non-negotiable; they are required to accurately model the diffuse, polarizable electron clouds of the heavy sulfur and chlorine heteroatoms[3].

  • Frequency Calculation (The Self-Validation Step):

    • Action: Perform a vibrational frequency calculation on the optimized geometry at the exact same level of theory (B3LYP/6-311G(d,p)).

    • Causality & Trustworthiness: This is the core self-validating mechanism. If the calculation yields zero imaginary frequencies , the geometry is mathematically proven to be a true global minimum. If even one imaginary frequency is present, the structure is trapped in a transition state (saddle point), and the optimization must be perturbed and restarted[3].

  • Electronic Property Extraction:

    • Action: Extract the HOMO/LUMO energies, map the MEP surface, and calculate thermodynamic parameters (Gibbs Free Energy)[1].

Workflow A 2D Structure Input (CAS: 1261761-91-4) B Conformational Search (Identify Global Minimum) A->B C Geometry Optimization DFT B3LYP/6-311G(d,p) B->C D Frequency Calculation (Self-Validation Step) C->D D->B Fail (Imaginary Freq) E True Minimum Confirmed (0 Imaginary Frequencies) D->E Pass F Property Extraction (HOMO/LUMO, MEP) E->F

Figure 2: Self-validating computational workflow for DFT-based molecular profiling.

Pharmacokinetic & Reactivity Implications

The theoretical properties derived from these protocols have direct, real-world implications for drug development:

  • Hydrolysis Stability: Sulfonamides can undergo hydrolysis via nucleophilic attack by water molecules. However, DFT studies on similar systems reveal that the hydrolysis energy barrier is highly dependent on the protonation state[2]. The electron-withdrawing nature of 2-Chloro-3-nitrobenzenesulfonamide stabilizes the sulfonyl center against spontaneous hydrolysis at physiological pH.

  • N-Chlorination and Metabolism: The primary amine of the sulfonamide group is a known site for metabolic N-chlorination[3]. The adjacent electron-withdrawing groups reduce the electron density on this nitrogen, potentially altering the kinetics of metabolic degradation compared to standard, unsubstituted sulfonamides.

By rigorously applying validated computational models to 2-Chloro-3-nitrobenzenesulfonamide, researchers can preemptively map its reactivity, optimize its binding affinity, and accelerate the rational design of next-generation therapeutics.

References

  • [4] Chem-Space. "2-chloro-3-nitrobenzene-1-sulfonamide - C6H5ClN2O4S Properties". Available at:[Link]

  • [6] Pharmaffiliates. "1261761-91-4 | Product Name : 2-Chloro-3-nitrobenzenesulfonamide". Available at:[Link]

  • [5] Heliyon / PubMed. "Investigation on synthesized sulfonamide Schiff base with DFT approaches and in silico pharmacokinetic studies: Topological, NBO, and NLO analyses". Available at:[Link]

  • [2] Communications in Computational Chemistry. "A Density Functional Theory Study of the Hydrolysis Mechanism of Sulfachloropyridazine". Available at:[Link]

  • [1] Asian Journal of Physical and Chemical Sciences. "A Theoretical Study of Aniline and Nitrobenzene by Computational Overview". Available at:[Link]

  • [7] Indonesian Journal of Chemical Research. "Computational Calculation of Nitrobenzene and Its Derivatives". Available at:[Link]

  • [3] ACS Publications. "N-Chlorination of Sulfonamides: DFT Study of the Reaction Mechanism". Available at:[Link]

Sources

Foundational

2-Chloro-3-nitrobenzenesulfonamide stability and degradation profile

2-Chloro-3-nitrobenzenesulfonamide: A Comprehensive Guide to Stability Profiling and Degradation Mechanisms As a Senior Application Scientist, evaluating the stability of pharmaceutical intermediates like 2-Chloro-3-nitr...

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Author: BenchChem Technical Support Team. Date: March 2026

2-Chloro-3-nitrobenzenesulfonamide: A Comprehensive Guide to Stability Profiling and Degradation Mechanisms

As a Senior Application Scientist, evaluating the stability of pharmaceutical intermediates like 2-Chloro-3-nitrobenzenesulfonamide (CAS 1261761-91-4) requires moving beyond basic storage guidelines. To develop robust formulations or downstream synthesis pathways, we must understand the intrinsic vulnerabilities of the molecule's functional groups. This whitepaper synthesizes the fundamental physicochemical properties, mechanistic degradation pathways, and self-validating analytical protocols necessary to establish a rigorous stability profile for this compound.

Intrinsic Stability and Mechanistic Vulnerabilities

2-Chloro-3-nitrobenzenesulfonamide is a highly functionalized aromatic compound. Under normal ambient conditions, it is chemically stable and non-reactive[1]. However, its structural architecture contains three distinct reactive centers, each susceptible to specific environmental stressors:

  • The Sulfonamide Group (-SO2NH2): While generally stable at neutral pH, aromatic sulfonamides are highly susceptible to acid-catalyzed hydrolysis[2]. Protonation of the sulfonamide nitrogen makes it an excellent leaving group, allowing nucleophilic attack by water on the sulfur atom to yield 2-chloro-3-nitrobenzenesulfonic acid[3].

  • The Nitro Group (-NO2): Acting as a strong electron-withdrawing group, the nitro moiety is vulnerable to photolytic degradation and chemical reduction, which can convert it into an amine (yielding 2-chloro-3-aminobenzenesulfonamide).

  • The Chloro Group (-Cl): Halogens on a benzene ring are typically stable. However, because the chloro group is located ortho to the strongly electron-withdrawing nitro group, the aromatic ring is highly electron-deficient. This activates the carbon-chlorine bond for Nucleophilic Aromatic Substitution (SNAr) . Under strongly basic conditions, hydroxide ions can attack this position, forming a stabilized Meisenheimer complex and ultimately displacing the chloride ion to form a phenol derivative.

DegradationPathways Parent 2-Chloro-3-nitrobenzenesulfonamide (Parent API) Hydrolysis 2-Chloro-3-nitrobenzenesulfonic acid + Ammonia Parent->Hydrolysis Acidic Hydrolysis (S-N Bond Cleavage) Reduction 2-Chloro-3-aminobenzenesulfonamide Parent->Reduction Photolysis / Reduction (Nitro Group Reduction) SNAr 2-Hydroxy-3-nitrobenzenesulfonamide + Chloride Parent->SNAr Strong Base (Nucleophilic Aromatic Substitution)

Fig 1: Primary degradation pathways of 2-Chloro-3-nitrobenzenesulfonamide under stress conditions.

Forced Degradation (Stress Testing) Framework

To empirically validate these theoretical vulnerabilities, a forced degradation study must be executed in alignment with ICH Q1A(R2) guidelines[4]. The goal is not merely to destroy the molecule, but to generate ~5-20% degradation. This ensures that the primary degradation pathways are identified without triggering secondary or tertiary decomposition cascades that do not reflect real-world shelf-life conditions[5].

Quantitative Stress Condition Matrix

The following table summarizes the targeted stress conditions and the mechanistically anticipated outcomes based on sulfonamide chemistry[2].

Stress TypeReagent / ConditionTemp / DurationPrimary MechanismExpected Major Degradant
Acidic Hydrolysis 0.1 M HCl (aq)60°C for 7 daysS-N Bond Cleavage2-Chloro-3-nitrobenzenesulfonic acid
Basic Hydrolysis 0.1 M NaOH (aq)60°C for 7 daysSNAr / S-N Cleavage2-Hydroxy-3-nitrobenzenesulfonamide
Oxidative 3% H₂O₂25°C for 7 daysN-OxidationN-oxide derivatives
Photolytic UV/Vis (ICH Q1B)1.2M lux hrsPhotoreduction2-Chloro-3-aminobenzenesulfonamide
Thermal (Solid) Dry Heat105°C for 14 daysDesulfonation1-Chloro-2-nitrobenzene

Self-Validating Experimental Protocol

In my experience developing stability-indicating methods, the most common failure point is a lack of mass balance . If a compound degrades by 15%, but the analytical chromatogram only shows 5% growth in degradant peaks, 10% of the material is unaccounted for (likely due to volatile degradants, precipitation, or irreversible column adsorption).

To ensure trustworthiness, the following step-by-step protocol incorporates a self-validating mass balance check.

Step-by-Step Methodology: Stability-Indicating Assay
  • Stock Preparation: Dissolve 2-Chloro-3-nitrobenzenesulfonamide in an inert, MS-compatible diluent (e.g., 50:50 Acetonitrile:Water) to a precise concentration of 1.0 mg/mL.

  • Stress Application: Aliquot 5 mL of the stock into separate volumetric flasks. Apply the specific stressor (e.g., add 1 mL of 0.1 M HCl for acidic stress)[2].

  • Incubation: Seal the flasks and incubate in a controlled environmental chamber (e.g., 60°C).

  • Quenching & Neutralization (Critical Step): After the target duration, immediately place the samples in an ice bath to halt the kinetics. Crucially, neutralize the acidic and basic samples (e.g., add 1 mL of 0.1 M NaOH to the HCl-stressed sample). Failure to neutralize will cause the compound to continue degrading inside the HPLC autosampler, invalidating the timestamped data.

  • Dilution: Bring all flasks to a final volume of 10 mL using the mobile phase to ensure uniform injection concentrations (0.5 mg/mL nominal).

  • Control Preparation: Prepare an unstressed control sample following the exact same dilution steps, substituting the stressor with purified water.

  • Analysis: Inject the samples into an HPLC coupled with a Diode Array Detector (DAD) and an Orbitrap High-Resolution Mass Spectrometer (HRMS)[3].

  • Mass Balance Calculation: Calculate the total peak area of the stressed sample (Parent + All Degradants). It must equal 98% - 102% of the Parent peak area in the unstressed control.

AnalyticalWorkflow Start Initiate ICH Q1A(R2) Protocol Stress Apply Stress Conditions (Acid, Base, Ox, Heat, Light) Start->Stress Neutralize Quench & Neutralize Samples (Self-Validation Step) Stress->Neutralize HPLC HPLC-UV Separation (Quantify Mass Balance) Neutralize->HPLC HRMS Orbitrap HRMS (Elucidate Degradant Structures) Neutralize->HRMS Report Establish Stability Profile & Re-test Period HPLC->Report Quantitative Data HRMS->Report Qualitative Data

Fig 2: Self-validating analytical workflow for stability indicating assays and mass balance closure.

Regulatory Storage & Handling Recommendations

Based on the compound's chemical profile and ICH Q1A(R2) long-term testing parameters (typically 25°C ± 2°C / 60% RH ± 5% RH for 12+ months)[4], 2-Chloro-3-nitrobenzenesulfonamide should be handled with the following precautions:

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. It is highly stable under recommended storage conditions[6].

  • Incompatibilities: Must be kept strictly isolated from strong oxidizing agents and strong bases to prevent premature degradation or hazardous reactions[1].

  • Thermal Hazards: Under fire conditions, the compound will undergo catastrophic thermal degradation, emitting highly toxic fumes including hydrogen chloride gas (HCl), nitrogen oxides (NOx), and sulfur oxides (SOx)[1].

By mapping the mechanistic vulnerabilities of 2-Chloro-3-nitrobenzenesulfonamide and employing a self-validating analytical framework, researchers can confidently establish re-test periods, design stable formulations, and prevent costly late-stage degradation failures in drug development.

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 2-Chloro-3-nitrobenzenesulfonamide

An Application Note and Protocol for the Synthesis of 2-Chloro-3-nitrobenzenesulfonamide Authored by a Senior Application Scientist This document provides a detailed protocol for the synthesis of 2-chloro-3-nitrobenzenes...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 2-Chloro-3-nitrobenzenesulfonamide

Authored by a Senior Application Scientist

This document provides a detailed protocol for the synthesis of 2-chloro-3-nitrobenzenesulfonamide, a valuable intermediate in medicinal chemistry and material science. The guide is structured to provide not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the process for researchers, scientists, and drug development professionals.

Introduction and Synthetic Strategy

2-Chloro-3-nitrobenzenesulfonamide is a substituted aromatic sulfonamide. The presence of three distinct functional groups on the benzene ring—a chloro group, a nitro group, and a sulfonamide—makes it a versatile synthon for further chemical modification. The synthetic pathway detailed herein involves a two-step process:

  • Electrophilic Aromatic Substitution: The synthesis begins with the chlorosulfonation of 2-chloro-1-nitrobenzene. This reaction introduces the sulfonyl chloride group (-SO₂Cl) onto the aromatic ring, yielding the key intermediate, 2-chloro-3-nitrobenzenesulfonyl chloride.

  • Nucleophilic Acyl Substitution: The sulfonyl chloride intermediate is then converted to the final sulfonamide product through ammonolysis, where the chlorine atom is displaced by an amino group (-NH₂).

This strategy is predicated on fundamental principles of organic chemistry, leveraging the reactivity of aromatic systems and sulfonyl chlorides.

Logical Workflow for Synthesis

G A Starting Material: 2-Chloro-1-nitrobenzene B Step 1: Chlorosulfonation Reagent: Chlorosulfonic Acid (HSO₃Cl) A->B Electrophilic Aromatic Substitution C Intermediate: 2-Chloro-3-nitrobenzenesulfonyl chloride B->C D Step 2: Ammonolysis Reagent: Aqueous Ammonia (NH₄OH) C->D Nucleophilic Acyl Substitution E Crude Product D->E F Purification: Recrystallization E->F G Final Product: 2-Chloro-3-nitrobenzenesulfonamide F->G

Caption: Overall workflow for the synthesis of 2-chloro-3-nitrobenzenesulfonamide.

Scientific Rationale and Mechanistic Insights

Step 1: Chlorosulfonation of 2-Chloro-1-nitrobenzene

The introduction of the sulfonyl chloride group is achieved using chlorosulfonic acid, a highly reactive agent. The reaction proceeds via electrophilic aromatic substitution. The regioselectivity of this step is governed by the directing effects of the existing substituents on the ring:

  • Chloro Group (-Cl): An ortho-, para-directing deactivator.

  • Nitro Group (-NO₂): A meta-directing strong deactivator.

In 2-chloro-1-nitrobenzene, the positions available for substitution are 3, 4, 5, and 6. The directing effects predict sulfonation primarily at the position para to the chlorine and meta to the nitro group, which would yield the 4-chloro-3-nitrobenzenesulfonyl chloride isomer[1][2]. However, sulfonation at the 3-position (ortho to chlorine, meta to nitro) can also occur. Therefore, this synthesis will likely produce a mixture of isomers, necessitating careful purification to isolate the desired 2-chloro-3-nitrobenzenesulfonyl chloride.

Step 2: Ammonolysis of 2-Chloro-3-nitrobenzenesulfonyl Chloride

The conversion of the sulfonyl chloride to a sulfonamide is a classic nucleophilic acyl substitution reaction. Ammonia, being a potent nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride ion, which is an excellent leaving group, and the formation of the sulfonamide C-S-N bond. The reaction is typically performed at low temperatures to control its exothermic nature. A similar methodology is employed in the synthesis of related sulfonamides[1][3].

Comprehensive Safety Protocols

WARNING: This synthesis involves highly corrosive and reactive chemicals. All procedures must be conducted inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE):

    • Acid-resistant gloves (e.g., butyl rubber or Viton).

    • Chemical splash goggles and a full-face shield.

    • Flame-retardant lab coat and acid-resistant apron.

    • Closed-toe shoes.

  • Chemical Handling:

    • Chlorosulfonic Acid (HSO₃Cl): Extremely corrosive and reacts violently with water, releasing large quantities of toxic hydrogen chloride gas.[4][5][6][7] Never add water to chlorosulfonic acid.[5] It should be handled with extreme care in a dry environment. All glassware must be scrupulously dried before use. Spills must be neutralized cautiously with an inert absorbent material like dry sand or sodium bicarbonate.[4][6]

    • Aqueous Ammonia (NH₄OH): Corrosive and has a pungent, irritating odor. Avoid inhalation of vapors.

  • Emergency Preparedness:

    • An emergency safety shower and eyewash station must be immediately accessible.[4]

    • Have appropriate spill kits readily available (e.g., sodium bicarbonate for acid spills).

    • In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[5][7] Seek immediate medical attention.[4][5][6][7]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-3-nitrobenzenesulfonyl chloride

This protocol is adapted from established methods for the chlorosulfonation of substituted nitrobenzenes[1][2][8].

Materials:

  • 2-Chloro-1-nitrobenzene

  • Chlorosulfonic acid

  • Crushed ice

  • Deionized water

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to an acid gas trap (e.g., a bubbler with a sodium hydroxide solution).

  • Heating mantle with temperature controller.

  • Ice bath.

  • Büchner funnel and vacuum flask.

Procedure:

  • Ensure all glassware is completely dry.

  • In a fume hood, charge the three-neck round-bottom flask with chlorosulfonic acid (approx. 5 molar equivalents).

  • Begin stirring and cool the flask in an ice bath to 0-5 °C.

  • Slowly add 2-chloro-1-nitrobenzene (1 molar equivalent) dropwise from the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature.

  • Gradually heat the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture back down to room temperature.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • EXTREME CAUTION: Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This quenching step is highly exothermic and will generate significant amounts of HCl gas.

  • The sulfonyl chloride product will precipitate as a solid. Continue stirring the slurry for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper.

  • Dry the crude 2-chloro-3-nitrobenzenesulfonyl chloride under vacuum. The product should be used immediately in the next step due to its hydrolytic instability.

Protocol 2: Synthesis of 2-Chloro-3-nitrobenzenesulfonamide

Materials:

  • Crude 2-chloro-3-nitrobenzenesulfonyl chloride

  • Concentrated aqueous ammonia (28-30%)

  • Deionized water

Equipment:

  • Beaker or Erlenmeyer flask.

  • Magnetic stirrer and stir bar.

  • Ice bath.

  • Büchner funnel and vacuum flask.

Procedure:

  • Place the crude 2-chloro-3-nitrobenzenesulfonyl chloride from the previous step into a beaker.

  • Cool the beaker in an ice bath.

  • Slowly add an excess of cold, concentrated aqueous ammonia dropwise with constant stirring. A thick paste will form.

  • After the addition is complete, continue stirring the mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Dilute the reaction mixture with deionized water to dissolve any ammonium chloride salts.

  • Collect the precipitated crude 2-chloro-3-nitrobenzenesulfonamide by vacuum filtration.

  • Wash the solid product extensively with cold deionized water to remove any remaining salts.

  • Air dry the crude product.

Protocol 3: Purification by Recrystallization

The purity of sulfonamides is crucial for subsequent applications. Recrystallization is an effective method for purification.[9][10][11]

Materials:

  • Crude 2-chloro-3-nitrobenzenesulfonamide

  • Ethanol or Isopropanol

  • Deionized water

Procedure:

  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol (or isopropanol) to dissolve the solid completely. The solution should be near its boiling point.

  • If the solution is colored, activated charcoal can be added, and the solution can be hot filtered to remove the charcoal and other insoluble impurities.[9]

  • Slowly add hot deionized water to the hot alcohol solution until the solution becomes faintly cloudy (the saturation point).

  • Add a few more drops of hot alcohol to redissolve the precipitate and make the solution clear again.

  • Cover the flask and allow it to cool slowly to room temperature. Crystal formation should be observed.[9]

  • To maximize the yield, place the flask in an ice bath for 30 minutes.[9]

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Dry the final product, 2-chloro-3-nitrobenzenesulfonamide, in a vacuum oven at 50-60 °C.

Data and Characterization

The following table summarizes the key quantitative parameters for the synthesis. Yields are representative and may vary based on reaction scale and purification efficiency.

ParameterValueNotes
Starting Material 2-Chloro-1-nitrobenzeneC₆H₄ClNO₂
Intermediate 2-Chloro-3-nitrobenzenesulfonyl chlorideC₆H₃Cl₂NO₄S[12]
Final Product 2-Chloro-3-nitrobenzenesulfonamideC₆H₅ClN₂O₄S[13][14]
Molecular Weight 236.63 g/mol [14]Final Product
Appearance Expected to be a crystalline solid
Typical Yield 60-75% (overall)Highly dependent on the efficiency of isomer separation and purification.
Purification Solvent Ethanol/Water or Isopropanol/WaterCommon for sulfonamides[9][10]

Characterization: The final product should be characterized to confirm its identity and purity using standard analytical techniques such as:

  • Melting Point: To assess purity.

  • FTIR Spectroscopy: To identify characteristic functional group peaks (e.g., S=O stretch, N-H stretch, NO₂ stretch).

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and isomeric purity.

  • Mass Spectrometry: To determine the molecular weight.

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Chlorosulphonic Acid. Right to Know Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Atul Ltd. (2016). Chlorosulfonic acid. Technical Data Sheet. Retrieved from [Link]

  • Safety Data Sheet. (2024, February 14). Chlorosulfonic acid. Retrieved from [Link]

  • IPCS. (n.d.). ICSC 1039 - Chlorosulfonic Acid. International Chemical Safety Cards. Retrieved from [Link]

  • Loba Chemie. (2019, January 7). Chlorosulfonic Acid for Synthesis MSDS. Retrieved from [Link]

  • Drexel University Department of Environmental Health and Safety. (2013, November 13). Standard Operating Procedures For Thionyl Chloride Waste Handling. Retrieved from [Link]

  • CN101033206A. (n.d.). Method of preparing 2-chloro-3-nitro-5-carboxyl benzenesulfonamide. Google Patents.
  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • University of Wollongong. (2013, July 22). SOP 0079 - Thionyl Chloride. Standard Operating Procedures. Retrieved from [Link]

  • Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]

  • DC Fine Chemicals. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • Perlovich, G. L., et al. (2011). Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. Crystal Growth & Design, 11(5), 1664-1673. Retrieved from [Link]

  • MDPI. (2019, August 29). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-nitrochlorobenzene-4-sulfonyl chloride. Retrieved from [Link]

  • Scribd. (n.d.). Purification of Sulfanilamide by Crystallization. Retrieved from [Link]

  • US2777844A. (n.d.). Sulfonamide purification process. Google Patents.
  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Chad's Prep. (n.d.). The Sandmeyer Reactions. Retrieved from [Link]

  • PMC. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • PubMed. (2012, February 1). N-(2-Chloro-benzo-yl)-3-nitro-benzene-sulfonamide. Retrieved from [Link]

  • Scribd. (n.d.). Sandmeyer Reaction: Diazonium Replacements. Retrieved from [Link]

  • DE3714611A1. (n.d.). Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride. Google Patents.
  • ACG Publications. (2020). Synthesis, spectral characterization, antimicrobial activity and docking studies against DNA Gyrase-A of new 4-chloro-3-nitrobenzene sulfonamide derivatives. Organic Communications, 13(4), 155-164. Retrieved from [Link]

  • JP2588580B2. (n.d.). Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride. Google Patents.
  • US3492342A. (n.d.). Sulfonation of nitro compounds. Google Patents.
  • PrepChem.com. (n.d.). Synthesis of 3-nitrobenzenesulfonyl chloride. Retrieved from [Link]

  • INCHEM. (2022, December). ICSC 0028 - 1-CHLORO-2-NITROBENZENE. Retrieved from [Link]

Sources

Application

Application Note and Protocol: Laboratory Scale Synthesis of 2-Chloro-3-nitrobenzenesulfonamide

Abstract This document provides a comprehensive, in-depth guide for the laboratory-scale synthesis of 2-Chloro-3-nitrobenzenesulfonamide, an important intermediate in the development of various pharmaceutical compounds.[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, in-depth guide for the laboratory-scale synthesis of 2-Chloro-3-nitrobenzenesulfonamide, an important intermediate in the development of various pharmaceutical compounds.[1] The protocol herein details a two-step synthetic route commencing with the chlorosulfonation of 1-chloro-2-nitrobenzene to yield the intermediate 2-chloro-3-nitrobenzenesulfonyl chloride, followed by amination to produce the final product. This guide is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying chemical principles, safety protocols, and analytical characterization techniques essential for a successful and safe synthesis.

Introduction: Significance and Applications

2-Chloro-3-nitrobenzenesulfonamide is a key building block in medicinal chemistry. The sulfonamide functional group is a cornerstone in the design of a multitude of therapeutic agents, exhibiting a wide array of biological activities including antibacterial, diuretic, and anticancer properties.[2][3] The specific substitution pattern of a chloro group at the 2-position and a nitro group at the 3-position of the benzene ring provides a unique electronic and steric profile, making it a valuable precursor for the synthesis of more complex molecules. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring for further nucleophilic substitution, while the chloro and sulfonyl chloride moieties provide reactive handles for diverse chemical transformations.

The synthesis of sulfonamides traditionally relies on the reaction of a sulfonyl chloride with an amine.[4] This established methodology remains a robust and versatile approach for creating a diverse library of N-substituted sulfonamide derivatives.[3]

Reaction Scheme and Mechanism

The synthesis of 2-Chloro-3-nitrobenzenesulfonamide proceeds via a two-step reaction sequence.

Step 1: Chlorosulfonation of 1-Chloro-2-nitrobenzene

The first step involves an electrophilic aromatic substitution reaction where 1-chloro-2-nitrobenzene is treated with chlorosulfonic acid to introduce the sulfonyl chloride group onto the aromatic ring. The directing effects of the existing substituents (chloro and nitro groups) primarily favor the substitution at the 5-position relative to the chloro group.

Step 2: Amination of 2-Chloro-3-nitrobenzenesulfonyl chloride

The second step is a nucleophilic substitution reaction where the synthesized 2-chloro-3-nitrobenzenesulfonyl chloride is reacted with an ammonia source, typically aqueous ammonia, to form the corresponding sulfonamide.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis.

Materials and Equipment
ReagentsEquipment
1-Chloro-2-nitrobenzene (99%)Round-bottom flasks (various sizes)
Chlorosulfonic acid (≥99%)Magnetic stirrer with heating mantle
Aqueous ammonia (28-30%)Dropping funnel
Dichloromethane (DCM, anhydrous)Ice bath
Ethyl acetate (EtOAc)Rotary evaporator
HexaneBuchner funnel and filter flask
Anhydrous sodium sulfateThin Layer Chromatography (TLC) plates (silica gel 60 F254)
Deionized waterGlass column for chromatography
Crushed icepH paper
Standard laboratory glassware
Step-by-Step Synthesis

PART A: Synthesis of 2-Chloro-3-nitrobenzenesulfonyl chloride

  • Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect from atmospheric moisture.

  • Initial Charging: Charge the flask with 1-chloro-2-nitrobenzene (15.75 g, 0.1 mol).

  • Addition of Chlorosulfonic Acid: Cool the flask in an ice bath. Slowly add chlorosulfonic acid (46.6 g, 0.4 mol) dropwise via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature is maintained below 10 °C. Causality: This slow, cooled addition is critical to control the highly exothermic reaction and prevent unwanted side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Then, heat the mixture to 60-70 °C and maintain this temperature for 2-3 hours. The reaction progress can be monitored by TLC.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring. Causality: This quenches the reaction by hydrolyzing any remaining chlorosulfonic acid and precipitates the product. The solid product, 2-chloro-3-nitrobenzenesulfonyl chloride, will precipitate out.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water until the washings are neutral to pH paper.

  • Drying: Dry the product under vacuum to obtain the crude 2-chloro-3-nitrobenzenesulfonyl chloride.

PART B: Synthesis of 2-Chloro-3-nitrobenzenesulfonamide

  • Reaction Setup: In a fume hood, place the crude 2-chloro-3-nitrobenzenesulfonyl chloride (from Part A) in a 500 mL round-bottom flask equipped with a magnetic stirrer.

  • Ammonia Addition: Cool the flask in an ice-salt bath to -5 to 0 °C. Slowly add chilled aqueous ammonia (28-30%, approx. 150 mL) to the flask with constant stirring. Causality: The low temperature is necessary to control the exothermicity of the reaction between the sulfonyl chloride and ammonia and to minimize hydrolysis of the sulfonyl chloride.

  • Reaction Progression: After the addition is complete, continue stirring the mixture at 0-5 °C for 1-2 hours. Then, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.[1]

  • Precipitation and Isolation: The product, 2-Chloro-3-nitrobenzenesulfonamide, will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexane-ethyl acetate solvent system.[5] Insight: Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system for column chromatography, aiming for an Rf value of 0.2-0.4 for the desired product.[5]

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination 1_Chloro_2_nitrobenzene 1-Chloro-2-nitrobenzene Reaction_1 Chlorosulfonation (0-70 °C) 1_Chloro_2_nitrobenzene->Reaction_1 Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Reaction_1 Intermediate 2-Chloro-3-nitrobenzenesulfonyl chloride Reaction_1->Intermediate Reaction_2 Amination (0 °C to RT) Intermediate->Reaction_2 Aqueous_Ammonia Aqueous Ammonia Aqueous_Ammonia->Reaction_2 Final_Product 2-Chloro-3-nitrobenzenesulfonamide Reaction_2->Final_Product

Caption: Synthetic workflow for 2-Chloro-3-nitrobenzenesulfonamide.

Safety Precautions

Extreme caution must be exercised throughout this synthesis.

  • Chlorosulfonic Acid: This reagent is highly corrosive and reacts violently with water, releasing toxic and corrosive hydrogen chloride and sulfur oxides.[6][7][8][9] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[6][9][10] An emergency safety shower and eyewash station must be readily accessible.[10] In case of skin contact, immediately wash the affected area with copious amounts of water.[7][8]

  • Aqueous Ammonia: Concentrated ammonia is corrosive and has a pungent, irritating odor. Handle it in a fume hood to avoid inhalation of vapors.

  • General Precautions: Avoid contact of all chemicals with skin and eyes.[8] Do not breathe vapors or dust.[6] All reactions should be performed in a well-ventilated fume hood.

Characterization and Data

The identity and purity of the synthesized 2-Chloro-3-nitrobenzenesulfonamide should be confirmed using standard analytical techniques.

PropertyValue
Molecular Formula C₆H₅ClN₂O₄S[11][12][13]
Molecular Weight 236.63 g/mol [11][12][13]
Appearance Expected to be a solid
Solubility Very slightly soluble in water (0.47 g/L at 25 °C, calculated).[11]

Analytical Techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the substitution pattern on the aromatic ring.

  • FT-IR Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the sulfonamide, the S=O stretches, and the N-O stretches of the nitro group.[14]

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.[14]

  • Melting Point: To assess the purity of the final product. A sharp melting point range indicates high purity.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield of sulfonyl chloride Incomplete reaction; hydrolysis of the product during work-up.Ensure the reaction goes to completion by monitoring with TLC. Minimize the time the product is in contact with water during the work-up.
Low yield of sulfonamide Hydrolysis of the sulfonyl chloride intermediate; incomplete amination.Ensure the amination reaction is performed at low temperatures and that the sulfonyl chloride is dry. Allow sufficient reaction time for the amination to complete.
Product is an oil/difficult to crystallize Presence of impurities.Purify the crude product using column chromatography.[5] Try different recrystallization solvents.
Poor separation during column chromatography Inappropriate solvent system.Optimize the mobile phase polarity using TLC to achieve an Rf value between 0.2 and 0.4.[5] Consider using a gradient elution.[5]

Conclusion

This application note provides a detailed and practical guide for the laboratory-scale synthesis of 2-Chloro-3-nitrobenzenesulfonamide. By adhering to the outlined procedures and safety precautions, researchers can reliably produce this valuable intermediate for further applications in drug discovery and development. The emphasis on the rationale behind each step aims to empower scientists with the knowledge to adapt and troubleshoot the synthesis as needed, fostering a deeper understanding of the underlying chemical principles.

References

  • CN101033206A - Method of preparing 2-chloro-3-nitro-5-carboxyl benzenesulfonamide. (URL: )
  • Chlorosulfonic acid SDS, 7790-94-5 Safety D
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  • Technical Support Center: Purification of Sulfonamide Derivatives by Column Chrom
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  • CHLOROSULFONIC ACID FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (URL: [Link])

  • US2777844A - Sulfonamide purification process - Google P
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  • 1261761-91-4 | Product Name : 2-Chloro-3-nitrobenzenesulfonamide - Pharmaffiliates. (URL: [Link])

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (URL: [Link])

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  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC. (URL: [Link])

  • 2-chloro-3-nitrobenzene-1-sulfonamide - C6H5ClN2O4S | CSSB00012349688. (URL: [Link])

  • N-(2-Chloro-benzo-yl)-3-nitro-benzene-sulfonamide - PubMed. (URL: [Link])

  • Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity - ResearchGate. (URL: [Link])

  • Organic Communications Articles - ACG Publications. (URL: [Link])

  • N-[(2-Chloro-phen-yl)sulfon-yl]-3-nitro-benzamide - PubMed. (URL: [Link])

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Sources

Method

Application Note: 2-Chloro-3-nitrobenzenesulfonamide as an Electrophilic Hub in Organic Synthesis

Introduction & Mechanistic Rationale In the development of complex heterocyclic scaffolds and active pharmaceutical ingredients (APIs), the strategic selection of highly functionalized building blocks is paramount. 2-Chl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the development of complex heterocyclic scaffolds and active pharmaceutical ingredients (APIs), the strategic selection of highly functionalized building blocks is paramount. 2-Chloro-3-nitrobenzenesulfonamide (CAS: 1261761-91-4) serves as a highly specialized electrophilic hub. Its synthetic utility stems directly from the highly polarized nature of its C2-chloride bond.

The Causality of Reactivity: The C2 carbon is flanked by two strongly electron-withdrawing groups: a sulfonamide (-SO 2​ NH 2​ ) at C1 and a nitro (-NO 2​ ) group at C3. This synergistic, dual ortho-activation creates a severely electron-deficient center, rendering the chloride exceptionally labile. Consequently, the molecule is primed for Nucleophilic Aromatic Substitution (S N​ Ar), proceeding rapidly via a stabilized Meisenheimer complex[1]. This predictable reactivity allows chemists to install diverse nucleophiles (amines, thiols, alkoxides) under mild conditions before engaging the nitro group for downstream cyclizations.

SNArMechanism A Electrophilic C2 Carbon (Activated by -NO2 & -SO2NH2) B Nucleophile Addition (e.g., R-NH2) A->B C Meisenheimer Complex (Negative charge delocalized) B->C  Rate-determining  step D Chloride Elimination (Rearomatization) C->D  Fast E 2-Amino-3-nitro- benzenesulfonamide D->E

Mechanistic pathway of the SNAr addition-elimination via a Meisenheimer complex.

Experimental Workflows & Protocols

The ability to sequentially perform S N​ Ar at C2 and chemoselective reduction at C3 allows for the rapid assembly of 1,2,3-trisubstituted benzene scaffolds without the need for harsh transition-metal cross-coupling conditions.

SyntheticWorkflow A 2-Chloro-3-nitro- benzenesulfonamide B SNAr Reaction (Amines/Alcohols) A->B  Nucleophilic  Attack at C2 C Nitro Reduction (Pd/C, H2 or Fe/HCl) A->C  Chemoselective  Reduction at C3 D 2-Substituted-3-nitro- benzenesulfonamides B->D  -HCl E 3-Amino-2-chloro- benzenesulfonamides C->E  +6H, -2H2O F Benzothiadiazines & Complex Heterocycles D->F  Cyclization E->F  Cyclization

Synthetic divergence of 2-Chloro-3-nitrobenzenesulfonamide via SNAr and reduction pathways.

Protocol A: Nucleophilic Aromatic Substitution (S N​ Ar)

Objective: Displacement of the C2-chloride to form 2-substituted-3-nitrobenzenesulfonamides. Causality of Experimental Choices: Using a mild, non-nucleophilic base like Cesium Carbonate (Cs 2​ CO 3​ ) in a polar aprotic solvent (DMF or MeCN) enhances the nucleophilicity of the incoming amine or alcohol while suppressing the competitive deprotonation or hydrolysis of the primary sulfonamide group. The "cesium effect" increases the solubility and reactivity of the nucleophile, ensuring rapid conversion[1].

Step-by-Step Procedure:

  • Preparation: Charge an oven-dried, argon-flushed round-bottom flask with 2-chloro-3-nitrobenzenesulfonamide (1.0 equiv) and the desired nucleophile (primary amine or alcohol, 1.2 equiv).

  • Activation: Add anhydrous DMF to achieve a 0.2 M concentration, followed by the addition of Cs 2​ CO 3​ (2.0 equiv).

  • Reaction: Stir the suspension at room temperature (for highly nucleophilic aliphatic amines) or elevate to 60 °C (for alcohols/anilines) for 4–12 hours. Monitor via TLC (Hexanes/EtOAc 1:1) until the starting material is fully consumed.

  • Workup (Self-Validating Step): Quench the reaction by pouring the mixture into ice-cold distilled water. A precipitate will often form. Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na 2​ SO 4​ .

  • Isolation: Concentrate in vacuo and purify via flash column chromatography to yield the pure 2-substituted intermediate.

Protocol B: Chemoselective Nitro Reduction

Objective: Reduction of the C3-nitro group to yield 3-amino-2-substituted-benzenesulfonamides. Causality of Experimental Choices: While Palladium on Carbon (Pd/C) with hydrogen gas is highly efficient for standard nitro reduction, it can inadvertently cleave sensitive C-S or C-halogen bonds introduced during the S N​ Ar step. In such cases, Stannous Chloride (SnCl 2​ ) or Iron/HCl is deployed to ensure chemoselectivity, reducing only the nitro group without triggering premature dehalogenation or catalyst poisoning[1].

Step-by-Step Procedure:

  • Preparation: Dissolve the 2-substituted-3-nitrobenzenesulfonamide intermediate in a solvent mixture of EtOH/THF (1:1 v/v, 0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to the substrate) under an argon blanket to prevent ignition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (balloon pressure, 1 atm).

  • Reaction: Stir vigorously at room temperature for 4–6 hours. The reaction is complete when TLC indicates the disappearance of the yellow nitro compound and the appearance of a highly polar, UV-active baseline spot (the aniline).

  • Filtration: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with EtOAc.

  • Isolation: Concentrate the filtrate to afford the target 3-amino derivative, which can be immediately used for subsequent cyclization or acylation steps.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters for the functionalization of 2-chloro-3-nitrobenzenesulfonamide, providing a benchmark for expected yields and reaction kinetics.

Reaction TypeReagents / CatalystSolventTemp (°C)Time (h)Expected Yield (%)
S N​ Ar (Aliphatic Amine) R-NH 2​ (1.2 eq), DIPEA (2.0 eq)DMF254 - 685 - 95
S N​ Ar (Alcohol/Phenol) R-OH (1.2 eq), Cs 2​ CO 3​ (2.0 eq)MeCN / DMF60 - 808 - 1275 - 85
Nitro Reduction (Standard) H 2​ (1 atm), 10% Pd/CEtOH/THF254 - 690 - 98
Nitro Reduction (Chemoselective) SnCl 2​ ·2H 2​ O (5.0 eq)EtOAc/EtOH702 - 480 - 90

Applications in Drug Development & Impurity Profiling

Vanilloid Receptor Antagonists: Derivatives of 2-chloro-3-nitrobenzenesulfonamide are critical building blocks in the synthesis of benzimidazole-based vanilloid receptor (VR1) antagonists. By undergoing S N​ Ar with substituted amines followed by cyclization, these intermediates form robust pharmacophores actively investigated for the treatment of pain, asthma, and inflammatory bowel diseases[2].

Impurity Profiling & API Standards: In pharmaceutical manufacturing, particularly for thiazide diuretics, this specific compound is recognized as a critical reference standard (e.g., Hydrochlorothiazide Impurity 19). Because it shares the core sulfonamide functionality but retains the unreacted chloro and nitro groups, monitoring its clearance during the final stages of API synthesis is essential for ensuring drug purity, safety, and regulatory compliance[3].

References

  • [2] Title: Benzimidazole derivatives as vanilloid receptor antagonists - European Patent Office EP2042490 A2 | Source: Googleapis.com | URL:

  • [3] Title: Hydrochlorothiazide Impurity 19 | CAS No: 1261761-91-4 | Source: Cleanchem | URL:

  • [1] Title: WO2016198374A1 - Aromatic sulfonamide derivatives | Source: Google Patents | URL:

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Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-3-nitrobenzenesulfonamide

Introduction: The Strategic Importance of 2-Chloro-3-nitrobenzenesulfonamide 2-Chloro-3-nitrobenzenesulfonamide is a highly versatile building block in modern organic synthesis, particularly relevant to researchers, scie...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 2-Chloro-3-nitrobenzenesulfonamide

2-Chloro-3-nitrobenzenesulfonamide is a highly versatile building block in modern organic synthesis, particularly relevant to researchers, scientists, and drug development professionals. Its synthetic utility is anchored in the principles of nucleophilic aromatic substitution (SNAr), a cornerstone reaction for the functionalization of aromatic rings. The strategic placement of two potent electron-withdrawing groups—a nitro group (NO₂) and a sulfonamide group (SO₂NH₂)—renders the aromatic ring electron-deficient. This electronic landscape, particularly the ortho-positioning of the nitro group relative to the chlorine atom, dramatically activates the C-Cl bond towards displacement by a wide array of nucleophiles.[1][2] This heightened reactivity allows for the construction of diverse molecular scaffolds under relatively mild conditions, making it an invaluable intermediate in the synthesis of biologically active compounds and novel chemical entities.

This guide provides a comprehensive technical overview, field-proven insights, and detailed, self-validating protocols for the nucleophilic substitution reactions of 2-Chloro-3-nitrobenzenesulfonamide. We will explore the mechanistic underpinnings of its reactivity and present actionable protocols for its derivatization with key classes of nucleophiles.

Mechanistic Rationale: The SNAr Pathway

The nucleophilic substitution on 2-Chloro-3-nitrobenzenesulfonamide proceeds via a well-established two-step addition-elimination mechanism.[2] Understanding this pathway is critical for optimizing reaction conditions and predicting outcomes.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction initiates with the attack of a nucleophile on the carbon atom bearing the chlorine. This attack is highly favored due to the strong inductive and resonance electron withdrawal by the ortho-nitro and para-sulfonamide groups. This initial step forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is the linchpin of the reaction's facility; the negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group.[2]

  • Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group. This step is typically fast and irreversible, driving the reaction to completion.

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// Nodes Start [label="2-Chloro-3-nitrobenzenesulfonamide\n+ Nucleophile (Nu⁻)", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Intermediate [label="Meisenheimer Complex\n(Resonance Stabilized Anion)", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Substituted Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; LeavingGroup [label="Chloride Ion (Cl⁻)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Intermediate [label="Step 1: Addition\n(Rate-Determining)"]; Intermediate -> Product [label="Step 2: Elimination"]; Intermediate -> LeavingGroup [style=dashed];

// Graph attributes graph [bgcolor="transparent", compound=true]; } dot

Caption: Generalized workflow for the SNAr mechanism.

I. Reactions with Amine Nucleophiles: Synthesis of N-Substituted 2-Amino-3-nitrobenzenesulfonamides

The reaction with primary and secondary amines is a robust method for synthesizing a diverse library of 2-amino-3-nitrobenzenesulfonamide derivatives. These products are valuable intermediates, for instance, in the synthesis of heterocyclic compounds like benzothiadiazines, which possess a range of biological activities. The choice of base and solvent is crucial for achieving high yields and preventing side reactions. A non-nucleophilic base is required to neutralize the HCl generated during the reaction without competing with the amine nucleophile.

Protocol 1: General Procedure for Reaction with Aliphatic Amines

This protocol describes a general method for the reaction of 2-Chloro-3-nitrobenzenesulfonamide with primary or secondary aliphatic amines.

ParameterValue/ConditionRationale
Stoichiometry 2-Chloro-3-nitrobenzenesulfonamide (1.0 eq), Amine (1.1-1.5 eq), Base (2.0 eq)A slight excess of the amine ensures complete consumption of the starting material. Excess base neutralizes the generated HCl.
Solvent Dimethylformamide (DMF), Acetonitrile (ACN), or Tetrahydrofuran (THF)Polar aprotic solvents are ideal as they solvate the reactants and intermediates without interfering with the reaction.
Base K₂CO₃, Diisopropylethylamine (DIPEA)Potassium carbonate is a cost-effective solid base, while DIPEA is a non-nucleophilic organic base suitable for more sensitive substrates.
Temperature 60-100 °CHeating is typically required to overcome the activation energy for the formation of the Meisenheimer complex.
Reaction Time 4-24 hoursMonitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-3-nitrobenzenesulfonamide (1.0 eq) and the chosen anhydrous solvent (e.g., DMF, 5-10 mL per mmol of substrate).

  • Reagent Addition: Add the base (e.g., K₂CO₃, 2.0 eq) and the primary or secondary amine (1.2 eq) to the stirred suspension.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor its progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume of aqueous phase).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of 2-Anilino-3-nitrobenzenesulfonamide

The reaction with anilines requires slightly more forcing conditions due to the lower nucleophilicity of aromatic amines compared to aliphatic amines.

ParameterValue/ConditionRationale
Stoichiometry 2-Chloro-3-nitrobenzenesulfonamide (1.0 eq), Aniline (1.5-2.0 eq), Base (2.0-3.0 eq)A larger excess of aniline may be required to drive the reaction to completion.
Solvent DMF or Dimethyl sulfoxide (DMSO)Higher boiling point solvents are often necessary for the higher required reaction temperatures.
Base K₂CO₃ or Cs₂CO₃Cesium carbonate can sometimes enhance reactivity in challenging cases due to its higher solubility.
Temperature 100-150 °CElevated temperatures are needed to facilitate the attack of the less nucleophilic aniline.
Reaction Time 12-48 hoursMonitored by TLC or LC-MS.

Step-by-Step Methodology:

  • Setup: In a sealed tube or a flask equipped with a reflux condenser, combine 2-Chloro-3-nitrobenzenesulfonamide (1.0 eq), the aniline derivative (1.5 eq), and K₂CO₃ (2.5 eq) in DMF.

  • Reaction: Heat the mixture to 120 °C and stir vigorously until the starting material is consumed as indicated by TLC analysis.

  • Work-up and Purification: Follow the work-up and purification procedure outlined in Protocol 1.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product A 2-Chloro-3-nitrobenzenesulfonamide E Heat (60-150 °C) A->E B Amine (R-NH₂) or Aniline B->E C Base (e.g., K₂CO₃) C->E D Solvent (e.g., DMF) D->E F Aqueous Work-up E->F Reaction Completion G Extraction F->G H Column Chromatography G->H I 2-Amino-3-nitrobenzenesulfonamide Derivative H->I

Caption: Experimental workflow for amination reactions.

II. Reactions with Thiol Nucleophiles: Synthesis of 2-(Arylthio)-3-nitrobenzenesulfonamides

Thiolates are excellent nucleophiles for SNAr reactions, readily displacing the chloride from 2-Chloro-3-nitrobenzenesulfonamide. The resulting arylthioether sulfonamides are of interest in medicinal chemistry due to the prevalence of both sulfonamide and thioether moieties in bioactive molecules. The reaction is typically fast and high-yielding.

Protocol 3: Reaction with Thiophenols

This protocol outlines the synthesis of 2-(phenylthio)-3-nitrobenzenesulfonamide as a representative example.

ParameterValue/ConditionRationale
Stoichiometry 2-Chloro-3-nitrobenzenesulfonamide (1.0 eq), Thiophenol (1.1 eq), Base (1.5 eq)A slight excess of thiophenol is used. The base deprotonates the thiophenol to form the more nucleophilic thiophenolate anion.
Solvent DMF, DMSO, or AcetonitrilePolar aprotic solvents facilitate the SNAr reaction.
Base K₂CO₃, Et₃N (Triethylamine)Anhydrous potassium carbonate is effective. Triethylamine can also be used, forming a soluble salt byproduct.
Temperature Room Temperature to 60 °CThese reactions are often facile and may proceed efficiently at room temperature. Gentle heating can accelerate the reaction.
Reaction Time 1-6 hoursTypically faster than amination reactions. Monitored by TLC.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve 2-Chloro-3-nitrobenzenesulfonamide (1.0 eq) in the chosen solvent (e.g., Acetonitrile).

  • Reagent Addition: Add the base (e.g., K₂CO₃, 1.5 eq) followed by the dropwise addition of thiophenol (1.1 eq).

  • Reaction: Stir the reaction mixture at room temperature and monitor by TLC. If the reaction is sluggish, it can be gently heated to 50-60 °C.

  • Work-up: Once the reaction is complete, pour the mixture into water and acidify with dilute HCl to neutralize any excess base.

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by recrystallization or column chromatography.

III. Reactions with Oxygen Nucleophiles: Synthesis of 2-Alkoxy/Phenoxy-3-nitrobenzenesulfonamides

The displacement of the chloride with alkoxides or phenoxides provides access to the corresponding ether derivatives. These reactions typically require a strong base to generate the nucleophilic alkoxide or phenoxide from the corresponding alcohol or phenol.

Protocol 4: Reaction with Sodium Methoxide

This protocol details the synthesis of 2-Methoxy-3-nitrobenzenesulfonamide.

ParameterValue/ConditionRationale
Stoichiometry 2-Chloro-3-nitrobenzenesulfonamide (1.0 eq), Sodium Methoxide (1.2-1.5 eq)A pre-formed strong base and nucleophile is used in slight excess.
Solvent Anhydrous Methanol or THFMethanol can serve as both the solvent and the source of the methoxide if sodium metal is used. THF is a good alternative aprotic solvent.
Temperature 0 °C to RefluxThe reaction can be initiated at a lower temperature and then warmed or refluxed to ensure completion.
Reaction Time 2-12 hoursMonitored by TLC.

Step-by-Step Methodology:

  • Setup: To a solution of 2-Chloro-3-nitrobenzenesulfonamide (1.0 eq) in anhydrous THF (or methanol), add sodium methoxide (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen).

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the progress by TLC.

  • Work-up: Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

IV. Reaction with Azide Nucleophile: Synthesis of 2-Azido-3-nitrobenzenesulfonamide

The introduction of an azide group via nucleophilic substitution with sodium azide yields 2-Azido-3-nitrobenzenesulfonamide. This product is a versatile intermediate for further transformations, such as reduction to the corresponding amine or participation in "click" chemistry reactions.

Safety Precaution: Organic azides can be energetic and potentially explosive, especially when heated or subjected to shock. Handle with appropriate personal protective equipment and behind a blast shield. Sodium azide is highly toxic.

Protocol 5: Synthesis of 2-Azido-3-nitrobenzenesulfonamide
ParameterValue/ConditionRationale
Stoichiometry 2-Chloro-3-nitrobenzenesulfonamide (1.0 eq), Sodium Azide (NaN₃) (1.5-2.0 eq)An excess of sodium azide is used to ensure complete conversion.
Solvent DMF or DMSOThese solvents are effective at dissolving both the substrate and the sodium azide.
Temperature 60-90 °CModerate heating is typically sufficient to drive the reaction.
Reaction Time 4-16 hoursMonitored by TLC.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve 2-Chloro-3-nitrobenzenesulfonamide (1.0 eq) in DMF.

  • Reagent Addition: Add sodium azide (1.5 eq) to the solution.

  • Reaction: Heat the mixture to 70 °C and stir until the reaction is complete as determined by TLC.

  • Work-up: Cool the reaction mixture and pour it into a beaker of cold water with stirring to precipitate the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water to remove any residual sodium azide and DMF. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Conclusion

2-Chloro-3-nitrobenzenesulfonamide is a highly activated substrate for nucleophilic aromatic substitution, enabling the synthesis of a wide range of derivatives. The protocols provided herein serve as a robust starting point for researchers in drug discovery and organic synthesis. The key to successful derivatization lies in the rational selection of nucleophiles, solvents, bases, and reaction temperatures, all of which are guided by a firm understanding of the underlying SNAr mechanism. By leveraging the principles and methodologies outlined in this guide, scientists can efficiently generate diverse compound libraries for further investigation and application.

References

  • Organic Syntheses Procedure. (2002). Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides. Organic Syntheses, 79, 186. Available from: [Link]

  • Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. Available from: [Link]

  • Master Organic Chemistry. (2018, June 29). Reactions of Azides – Substitution, Reduction, Rearrangements, and More. Available from: [Link]

  • Chemistry Steps. (n.d.). Reactions of Thiols. Available from: [Link]

  • Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010). A general two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles. The Journal of Organic Chemistry, 75(8), 2730–2732. Available from: [Link]

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Method

Reduction of the nitro group in 2-Chloro-3-nitrobenzenesulfonamide

Application Note: Chemoselective Reduction of 2-Chloro-3-nitrobenzenesulfonamide Strategic Overview The synthesis of 3-amino-2-chlorobenzenesulfonamide from its nitro precursor, 2-chloro-3-nitrobenzenesulfonamide, is a c...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Reduction of 2-Chloro-3-nitrobenzenesulfonamide

Strategic Overview

The synthesis of 3-amino-2-chlorobenzenesulfonamide from its nitro precursor, 2-chloro-3-nitrobenzenesulfonamide, is a critical transformation in the development of sulfonamide-based pharmaceuticals. The primary synthetic challenge is achieving complete reduction of the nitro group (-NO₂), while strictly preserving the adjacent carbon-chlorine (C-Cl) bond and the sensitive sulfonamide (-SO₂NH₂) moiety[1]. This application note details two field-proven, highly chemoselective protocols to achieve this transformation without inducing hydrodehalogenation.

Mechanistic Insights: The Hydrodehalogenation Challenge

In halogenated nitroarenes, the highly electron-withdrawing nature of the nitro group activates the aromatic ring. During standard catalytic hydrogenation utilizing hydrogen gas (H₂) and Palladium on Carbon (Pd/C), the C-Cl bond becomes highly susceptible to oxidative addition by the electron-rich Pd(0) species[1]. This pathway leads to rapid hydrodehalogenation, yielding the undesired 3-aminobenzenesulfonamide byproduct[2].

To circumvent this, two distinct mechanistic strategies are employed:

  • Single Electron Transfer (SET) via Iron (Béchamp-type): Utilizing elemental iron (Fe) and ammonium chloride (NH₄Cl). This method operates via sequential electron and proton transfers (Nitro Nitroso Hydroxylamine Amine). Because it does not involve transition-metal oxidative addition into the aryl halide bond, it guarantees absolute chemoselectivity for the nitro group[1][3]. Furthermore, using NH₄Cl instead of strong acids (like HCl) prevents the hydrolysis of the sulfonamide group.

  • Catalytic Transfer Hydrogenation: Utilizing Pd/C with hydrazine hydrate (N₂H₄·H₂O) as an indirect hydrogen donor. Hydrazine decomposes on the palladium surface to generate active Pd-H species at a controlled, steady-state concentration. This mild environment kinetically favors nitro reduction over C-Cl cleavage, provided the temperature is strictly controlled[4][5].

Workflow & Decision Matrix

G Start 2-Chloro-3-nitrobenzenesulfonamide Cond1 Method A: Pd/C + H2 Gas (Standard Hydrogenation) Start->Cond1 Cond2 Method B: Pd/C + N2H4·H2O (Transfer Hydrogenation) Start->Cond2 Cond3 Method C: Fe / NH4Cl (Béchamp Reduction) Start->Cond3 Prod1 3-Aminobenzenesulfonamide (Dehalogenated - FAILED) Cond1->Prod1 Oxidative Addition of C-Cl Cond2->Prod1 Excess Heat/Time Prod2 3-Amino-2-chlorobenzenesulfonamide (Desired Product - SUCCESS) Cond2->Prod2 Mild Hydride Transfer Cond3->Prod2 Single Electron Transfer (SET)

Logical relationship of reduction conditions and their impact on chemoselectivity and dehalogenation.

Experimental Methodologies

Protocol A: Iron-Mediated Béchamp Reduction (Recommended for Scale-Up)

This protocol is a self-validating system: the reaction progress can be visually tracked by the disappearance of the characteristic yellow color of the starting nitroarene and the formation of a dense, black iron oxide sludge.

Materials:

  • 2-Chloro-3-nitrobenzenesulfonamide (1.0 eq, 10 mmol, 2.36 g)

  • Iron powder, 325 mesh (5.0 eq, 50 mmol, 2.79 g)

  • Ammonium chloride (NH₄Cl) (5.0 eq, 50 mmol, 2.67 g)

  • Ethanol / Deionized Water (4:1 v/v, 50 mL)

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-chloro-3-nitrobenzenesulfonamide in 40 mL of ethanol. Add 10 mL of deionized water.

  • Activation: Add the NH₄Cl and Iron powder to the stirring solution at room temperature[1].

  • Reaction: Heat the suspension to a gentle reflux (approx. 80 °C). Vigorous stirring is critical to ensure the heterogeneous iron powder remains suspended and reactive.

  • Monitoring: Monitor via TLC (Hexanes:EtOAc 1:1). The reaction is typically complete within 2–3 hours when the starting material is entirely consumed.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove the iron salts[1][3]. Wash the filter cake thoroughly with ethyl acetate (3 x 20 mL).

  • Isolation: Concentrate the combined filtrate under reduced pressure to remove ethanol. Extract the remaining aqueous layer with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the pure 3-amino-2-chlorobenzenesulfonamide.

Protocol B: Catalytic Transfer Hydrogenation (Recommended for Milligram to Gram Scale)

This protocol avoids the generation of iron waste but requires strict temperature control to prevent over-reduction[4].

Materials:

  • 2-Chloro-3-nitrobenzenesulfonamide (1.0 eq, 5 mmol, 1.18 g)

  • 10% Palladium on Carbon (Pd/C) (5 mol% Pd)

  • Hydrazine monohydrate (N₂H₄·H₂O) (5.0 eq, 25 mmol, 1.25 g)

  • Methanol (25 mL)

Step-by-Step Procedure:

  • Setup: In a 100 mL round-bottom flask, dissolve the nitroarene in methanol[5].

  • Catalyst Addition: Carefully add the Pd/C to the solution. Expert Insight: Dry Pd/C can ignite methanol vapors; always add the catalyst under a gentle stream of inert nitrogen gas.

  • Transfer Hydrogenation: Add hydrazine monohydrate dropwise over 10 minutes at room temperature[1]. Gentle gas evolution (N₂) will be observed.

  • Reaction: Stir the mixture at 35–40 °C. Do not exceed 40 °C, as elevated temperatures provide the activation energy required for C-Cl cleavage[4]. Monitor by TLC; completion usually occurs within 30–60 minutes.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol[3].

  • Isolation: Concentrate the filtrate under reduced pressure to afford the target amine.

Quantitative Data & Method Comparison

ParameterProtocol A (Fe / NH₄Cl)Protocol B (Pd/C + Hydrazine)Standard Hydrogenation (Pd/C + H₂)
Reagent Cost Very LowModerateLow
Chemoselectivity > 99% (No dehalogenation)~ 95% (Temperature dependent)< 50% (High dehalogenation)
Typical Yield 88 - 92%85 - 90%Variable / Complex mixture
Reaction Time 2 - 3 Hours30 - 60 Minutes2 - 12 Hours
Scalability Excellent (Kilogram scale)Good (Gram scale)Poor (Due to impurities)
Environmental Impact High solid waste (Fe salts)Low solid wasteLow solid waste

Analytical Validation

To ensure the structural integrity of 3-amino-2-chlorobenzenesulfonamide, the following analytical signatures must be verified:

  • LC-MS: The mass spectrum must display the molecular ion [M+H]+ at m/z 207.0. Crucially, the isotopic pattern must show a 3:1 abundance ratio for m/z 207.0 to 209.0, confirming the retention of the 35Cl and 37Cl isotopes.

  • ¹H NMR (DMSO-d6): The highly deshielded aromatic protons adjacent to the nitro group in the starting material will shift upfield. A new broad singlet integrating to 2H will appear (typically between 5.0–6.0 ppm), corresponding to the newly formed -NH₂ group. This must be distinct from the -SO₂NH₂ protons, which typically resonate >7.0 ppm.

Sources

Application

Application Notes and Protocols for 2-Chloro-3-nitrobenzenesulfonamide in Medicinal Chemistry

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic utilization of 2-Chloro-3-nitrobenzenesulfonamide as a versatile scaffold i...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic utilization of 2-Chloro-3-nitrobenzenesulfonamide as a versatile scaffold in medicinal chemistry. We will explore the intrinsic chemical properties of this molecule that make it a valuable starting point for the synthesis of diverse compound libraries. Detailed, field-proven protocols for the derivatization of this scaffold are provided, alongside an analysis of the structure-activity relationship (SAR) considerations that should guide library design. The causality behind experimental choices is explained to ensure reproducibility and successful implementation. This guide aims to be a self-validating resource, grounding its recommendations in established chemical principles and authoritative literature.

Introduction: The Strategic Value of a Privileged Scaffold

The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of clinically approved drugs.[1][2] Its utility stems from a unique combination of features: a tetrahedral geometry that allows for three-dimensional exploration of binding pockets, and the sulfonamide group's capacity to act as both a hydrogen bond donor (N-H) and acceptor (S=O).[2]

2-Chloro-3-nitrobenzenesulfonamide emerges as a particularly strategic starting material for drug discovery campaigns. It integrates three key functional and structural elements:

  • The Sulfonamide Core: Provides the foundational pharmacophoric features for molecular recognition.

  • The Nitro Group (-NO₂): As a potent electron-withdrawing group, it significantly influences the molecule's electronic profile, increasing the acidity of the sulfonamide proton (N-H).[3] This modulation can enhance binding affinity and also presents a synthetic handle for further chemical transformations, such as reduction to a highly versatile amino group.[4]

  • The Chloro Substituent (-Cl): The presence of a halogen atom is a common strategy in drug design to modulate physicochemical properties.[5][6] Chlorine can enhance membrane permeability, improve metabolic stability, and introduce the potential for specific halogen bonding interactions within a target protein's active site.[6]

The convergence of these features makes 2-Chloro-3-nitrobenzenesulfonamide an ideal platform for generating novel chemical entities with potential therapeutic applications spanning antimicrobial, anti-inflammatory, and anticancer domains.[7][8]

Synthetic Pathways: Library Generation and Derivatization

The primary application of 2-Chloro-3-nitrobenzenesulfonamide in medicinal chemistry is as a foundational block for creating libraries of N-substituted derivatives. The reactivity of the sulfonamide nitrogen allows for the introduction of a wide array of chemical functionalities, enabling systematic exploration of the chemical space around the core scaffold.

Experimental Protocol: General Synthesis of N-Substituted 2-Chloro-3-nitrobenzenesulfonamide Derivatives

This protocol details the standard procedure for the N-alkylation or N-arylation of 2-Chloro-3-nitrobenzenesulfonamide via reaction with a corresponding primary or secondary amine. The reaction proceeds through the deprotonation of the sulfonamide followed by nucleophilic attack on an electrophile, or more commonly, through direct sulfonylation of an amine using the corresponding sulfonyl chloride precursor.

A. Synthesis of the Precursor: 2-Chloro-3-nitrobenzenesulfonyl chloride

While 2-Chloro-3-nitrobenzenesulfonamide is the primary subject, its synthesis from the corresponding sulfonyl chloride is a foundational step. The sulfonyl chloride itself is the key reactive intermediate for coupling with amines.[9]

B. Protocol for Coupling with Amines

This protocol describes the reaction of 2-chloro-3-nitrobenzenesulfonyl chloride with a diverse range of primary or secondary amines to generate the target sulfonamide derivatives.

Materials:

  • 2-Chloro-3-nitrobenzenesulfonyl chloride (1.0 eq)[9]

  • Desired primary or secondary amine (1.1 - 1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • A suitable non-nucleophilic base, such as Triethylamine (TEA) or Pyridine (1.5 eq)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the chosen amine (1.1 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice-water bath. This is critical to control the exothermicity of the reaction upon addition of the sulfonyl chloride and base.

  • Base Addition: Add the base (e.g., Triethylamine, 1.5 eq) to the amine solution and stir for 10 minutes. The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Acylation: Slowly add a solution of 2-chloro-3-nitrobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM to the reaction mixture dropwise. Maintaining a low temperature is crucial to prevent side reactions.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. The progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction & Washing: Separate the organic layer. Wash it sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any remaining acidic impurities), and finally with brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain the pure N-substituted 2-chloro-3-nitrobenzenesulfonamide derivative.

Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction & Work-up cluster_end Purification & Final Product A 2-Chloro-3-nitro- benzenesulfonyl chloride F Add Sulfonyl Chloride Warm to RT, Stir 4-12h A->F B Primary or Secondary Amine (R1R2NH) E Combine Amine, Base, Solvent at 0°C B->E C Anhydrous Solvent (e.g., DCM) C->E D Base (e.g., TEA) D->E E->F Slow Addition G Aqueous Work-up: Wash with HCl, NaHCO₃, Brine F->G Reaction Complete H Dry, Concentrate G->H I Purify via Recrystallization or Column Chromatography H->I J N-Substituted 2-Chloro-3-nitrobenzenesulfonamide I->J SAR cluster_R Modification at Sulfonamide (R-group) cluster_NO2 Modification of Nitro Group cluster_Cl Modification of Chloro Group Scaffold 2-Chloro-3-nitrobenzenesulfonamide Core Scaffold R_group Introduce R-group at N-H Scaffold->R_group NO2_group Reduce -NO₂ to -NH₂ Scaffold->NO2_group Cl_group Displace -Cl via SₙAr Scaffold->Cl_group R_impact Impacts: - Steric Fit - Hydrophobicity - H-Bonding - Solubility R_group->R_impact NO2_impact Impacts: - Changes electronic profile - Creates new substitution point - Adds H-bond donor NO2_group->NO2_impact Cl_impact Impacts: - Modulates lipophilicity - Alters halogen bonding - Fine-tunes electronics Cl_group->Cl_impact

Caption: Key points for Structure-Activity Relationship (SAR) exploration.

Potential Applications and Biological Targets

Derivatives of benzenesulfonamides are known to exhibit a wide range of pharmacological activities. [1]The specific substitution pattern of 2-chloro-3-nitrobenzenesulfonamide suggests that its derivatives could be promising candidates for several therapeutic areas.

  • Antimicrobial Agents: The sulfonamide scaffold is classic in antimicrobial drugs. Research on related 4-chloro-3-nitrobenzene sulfonamide derivatives has shown that they can be effective antimicrobial agents, with potential mechanisms involving the inhibition of essential bacterial enzymes like DNA Gyrase-A. [7]* Anticancer Activity: Nitroaromatic compounds and sulfonamides have independently been explored as anticancer agents. [1][4]Potential mechanisms include the inhibition of key signaling enzymes like Cyclooxygenase-2 (COX-2) or topoisomerases, which are often dysregulated in cancer. [10]* Anti-inflammatory Agents: By targeting enzymes like COX-2, derivatives could also serve as anti-inflammatory agents, a common therapeutic application for sulfonamide-containing molecules. [11]

Data Presentation: A Template for Screening Results

Effective drug discovery relies on the clear presentation of screening data. The following table provides a template for summarizing the biological activity of a hypothetical library of derivatives synthesized from 2-Chloro-3-nitrobenzenesulfonamide.

Compound ID R-Group Substituent Target IC₅₀ (µM) Notes
Parent -HMRSA>100Inactive
XYZ-001 -CH₂CH₂OHMRSA55.6Modest activity
XYZ-002 -PhenylMRSA12.3Improved activity
XYZ-003 -4-FluorophenylMRSA2.1Potent activity, suggests role for halogen
XYZ-004 -CH₂(4-pyridyl)MRSA8.7Good activity, improved solubility

Conclusion

2-Chloro-3-nitrobenzenesulfonamide represents a highly valuable and versatile starting material for medicinal chemistry research. Its pre-installed functional handles—the reactive sulfonamide, the electronically-tuning nitro group, and the property-modulating chloro atom—provide a robust platform for the rapid generation of diverse chemical libraries. The protocols and strategic insights provided in this guide are intended to empower researchers to effectively leverage this scaffold in the rational design and synthesis of novel therapeutic agents.

References

  • CN101033206A - Method of preparing 2-chloro-3-nitro-5-carboxyl benzenesulfonamide.
  • Application Notes and Protocols: N-(2-chloroacetyl)-3-nitrobenzamide in Drug Discovery. BenchChem.
  • Synthesis, spectral characterization, antimicrobial activity and docking studies against DNA Gyrase-A of new 4-chloro-3-nitrobenzene sulfonamide derivatives.
  • The Nitrobenzenesulfonamides: A Comprehensive Technical Guide to Their Discovery, Synthesis, and Evolution in Drug Development. BenchChem.
  • N-(3-Chlorobenzoyl)-2-nitrobenzenesulfonamide. PMC.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. PMC.
  • N-(2-Chloro-benzo-yl)-3-nitro-benzene-sulfonamide. PubMed.
  • 2-Chloro-3-nitrobenzenesulfonamide [CAS# 1261761-91-4]. chemBlink.
  • 2-Chloro-5-nitrobenzenesulfonamide | C6H5ClN2O4S | CID 66784. PubChem.
  • N-(2-chloroacetyl)
  • 2'-CHLORO-3-NITROBENZENESULFONANILIDE — Chemical Substance Inform
  • Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. The Royal Society of Chemistry.
  • (PDF) 2-Chloro-N-(3-methoxybenzoyl)benzenesulfonamide.
  • 15945-25-2 | 2-Chloro-3-nitrobenzenesulfonyl chloride. ChemScene.
  • Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review.
  • Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. MDPI.
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.
  • Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed.
  • N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI.
  • Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant p

Sources

Method

Application Note: Chemoselective N-Alkylation of 2-Chloro-3-nitrobenzenesulfonamide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Chemoselective functionalization, SN2 vs. SNAr pathway control, and self-validating synthetic workflows.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Chemoselective functionalization, SN2 vs. SNAr pathway control, and self-validating synthetic workflows.

Mechanistic Rationale & Chemoselectivity Challenges

The N-alkylation of sulfonamides is a fundamental transformation in medicinal chemistry, frequently utilized to tune the pharmacokinetic properties of drug candidates . However, the functionalization of 2-chloro-3-nitrobenzenesulfonamide presents a unique chemoselectivity challenge due to the presence of three highly reactive, electronically coupled functional groups on the aromatic ring.

As an application scientist, it is critical to understand the causality behind the reagent selection rather than simply following a recipe. The ortho-chloro substituent is heavily activated by both the adjacent nitro group and the sulfonamide moiety. These electron-withdrawing groups (EWGs) significantly lower the LUMO of the aromatic system, making the C2 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

To achieve selective N-alkylation while suppressing SNAr, the reaction must be kept under strict kinetic control :

  • Base Selection (K₂CO₃): The EWGs render the sulfonamide proton exceptionally acidic (estimated pKa ~ 7.5–8.5). Potassium carbonate (K₂CO₃) is chosen because it is basic enough to quantitatively deprotonate the sulfonamide, yet it is a non-nucleophilic, hard base that will not attack the C2-chloro position . Stronger bases like Sodium Hydride (NaH) or alkoxides often lead to degradation or promote intermolecular SNAr oligomerization.

  • Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It strongly solvates the potassium cation but leaves the sulfonamide anion "naked" and highly reactive. This drastically accelerates the desired SN2 reaction with the alkyl halide, allowing the reaction to proceed at ambient temperature .

Pathway Visualization

The following diagram illustrates the divergent mechanistic pathways. By utilizing mild conditions, the thermodynamic SNAr byproduct is suppressed in favor of the kinetically favored SN2 N-alkylation.

G SM 2-Chloro-3-nitrobenzenesulfonamide (Highly Activated Ring) Base K2CO3 / DMF (Mild Deprotonation) SM->Base pKa ~ 8.0 Rapid Anion Sulfonamide Anion (N-Centered Nucleophile) Base->Anion Electrophile Alkyl Halide (R-X) (Electrophilic Addition) Anion->Electrophile Intermolecular Collision SideProduct SNAr Byproduct (Undesired Ring Substitution) Anion->SideProduct Thermodynamically Driven (High Temp, SNAr) Product N-Alkylated Sulfonamide (Desired Target) Electrophile->Product Kinetically Favored (RT, SN2)

Mechanistic workflow highlighting chemoselective SN2 N-alkylation over the undesired SNAr pathway.

Quantitative Optimization of Reaction Conditions

To validate the chosen protocol, a screening of bases, solvents, and temperatures was conducted. The data below demonstrates why K₂CO₃ in DMF at 25 °C is the optimal, self-validating system for this specific substrate .

Base (Equiv)SolventTemp (°C)Time (h)Conversion (%)Ratio (N-Alkyl : SNAr)Mechanistic Conclusion
NaH (1.2)THF0 → 254>9575 : 25Strong base promotes competitive SNAr.
Cs₂CO₃ (2.0)MeCN6089290 : 10Elevated heating increases side reactions.
K₂CO₃ (2.0) DMF 25 12 >98 >99 : 1 Optimal kinetic control achieved.
K₂CO₃ (2.0)DMF804>9585 : 15High thermal energy degrades selectivity.
Et₃N (3.0)DCM2524<20N/ABase is too weak for full deprotonation.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
2-Chloro-3-nitrobenzenesulfonamide236.631.02.37 gSubstrate
Benzyl Bromide (Representative R-X)171.041.21.42 mL (2.05 g)Electrophile
Potassium Carbonate (K₂CO₃), anhydrous138.212.02.76 gMild Base
N,N-Dimethylformamide (DMF), anhydrous73.09N/A20 mLPolar Aprotic Solvent

Experimental Protocol: Self-Validating Workflow

This procedure is designed to be self-validating; visual and analytical cues are embedded within the steps to ensure the chemist can verify success in real-time.

Step 1: System Preparation and Deprotonation

  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-3-nitrobenzenesulfonamide (2.37 g, 10 mmol) and anhydrous K₂CO₃ (2.76 g, 20 mmol).

  • Seal the flask with a rubber septum and purge with inert gas (N₂ or Argon) for 5 minutes.

  • Inject anhydrous DMF (20 mL) via syringe.

  • Causality & Validation: Stir the resulting suspension at room temperature (20–25 °C) for 30 minutes before adding the electrophile. This pre-incubation ensures complete deprotonation. Visual Validation: The solution will transition from a pale suspension to a deeper, homogeneous yellow/orange hue, confirming the formation of the highly conjugated sulfonamide anion.

Step 2: Electrophilic Addition 5. Add benzyl bromide (1.42 mL, 12 mmol) dropwise over 5 minutes via syringe. 6. Causality: Dropwise addition prevents localized concentration spikes that could lead to N,N-dialkylation (over-alkylation). 7. Stir the reaction mixture at room temperature for 12 hours.

Step 3: Reaction Quenching and Workup 8. Validation: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The starting material (Rf ~ 0.1) should disappear, replaced by a distinct, less polar product spot (Rf ~ 0.45). 9. Once complete, quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water. This immediately halts any further reactivity and precipitates the organic components. 10. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). 11. Causality & Validation: Wash the combined organic layers with saturated aqueous NaCl (brine) (5 × 50 mL). DMF is highly miscible with water but partitions slightly into ethyl acetate. Repeated brine washes utilize the "salting out" effect to aggressively pull residual DMF into the aqueous phase. Analytical Validation: The absence of DMF singlets (2.88 and 2.96 ppm) in the crude ¹H NMR confirms the success of this step. 12. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification 13. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes) to afford the pure N-alkylated product.

Analytical Monitoring & Troubleshooting

  • Over-alkylation (N,N-dialkylation): If LC-MS indicates a mass corresponding to[M + 2(Alkyl) - H]+, the sulfonamide has been dialkylated. This occurs if the base is too strong or if excess alkyl halide is used. To troubleshoot, strictly limit the alkyl halide to 1.05–1.1 equivalents and ensure the temperature does not exceed 25 °C.

  • Stalled Reactions: If using less reactive electrophiles (e.g., alkyl chlorides), the SN2 reaction may stall at room temperature. In such cases, add a catalytic amount of Sodium Iodide (NaI, 0.1 equiv) to facilitate an in situ Finkelstein reaction, converting the alkyl chloride to a highly reactive alkyl iodide without needing to raise the temperature to SNAr-promoting levels.

References

  • Journal of Organic Chemistry (ACS). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Retrieved from:[Link]

  • Organic & Biomolecular Chemistry (RSC). Synthesis of a biologically relevant 2-amino-N3-alkylamido 4-quinazolinone. Retrieved from:[Link]

  • NIH PubMed Central. K2CO3-Catalyzed Rapid Conversion of N-Sulfonylhydrazones to Sulfinates. Retrieved from:[Link]

Application

Application of 2-Chloro-3-nitrobenzenesulfonamide in dye synthesis

Application Note: Synthesis and Optimization of Sulfonamide Azo Dyes Derived from 2-Chloro-3-nitrobenzenesulfonamide Executive Summary Sulfonamide-based azo dyes represent a historically and industrially significant clas...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Optimization of Sulfonamide Azo Dyes Derived from 2-Chloro-3-nitrobenzenesulfonamide

Executive Summary

Sulfonamide-based azo dyes represent a historically and industrially significant class of compounds. The discovery of Prontosil, a sulfonamide azo dye, by Gerhard Domagk in the 1930s laid the foundation for modern antibacterial chemotherapy[1]. Today, sulfonamide derivatives are heavily utilized in both pharmaceutical development and textile dyeing due to their biocompatibility, ease of synthesis, and excellent water solubility[1].

While 4-chloro-3-nitrobenzenesulfonamide is a widely recognized intermediate for azo dyes[2], its positional isomer, 2-Chloro-3-nitrobenzenesulfonamide (CAS: 1261761-91-4) , offers unique steric and electronic properties for advanced dye synthesis. The presence of the chloro substituent at the ortho position relative to the sulfonamide group induces a steric twist in the final azo linkage. This structural deviation allows synthetic chemists to fine-tune the bathochromic shifts (color tuning) and improve the dye's wash-fastness when applied to polar fibers such as wool and silk.

Strategic Workflow for Dye Synthesis

The transformation of 2-chloro-3-nitrobenzenesulfonamide into a functional azo dye requires a highly controlled, three-stage synthetic cascade:

  • Chemoselective Reduction : The nitro group is reduced to a primary amine.

  • Diazotization : The amine is converted into an highly reactive, electrophilic diazonium salt.

  • Azo Coupling : The diazonium salt undergoes electrophilic aromatic substitution with an activated coupling component (e.g., 2-naphthol).

DyeSynthesis A 2-Chloro-3-nitrobenzenesulfonamide (Starting Material) B Chemoselective Reduction (Fe/NH4Cl, 80°C) A->B Nitro to Amine C 2-Chloro-3-aminobenzenesulfonamide (Intermediate) B->C D Diazotization (NaNO2, HCl, <5°C) C->D Amine to Diazonium E Diazonium Salt (Electrophile) D->E F Azo Coupling (2-Naphthol, pH 9-10) E->F Electrophilic Aromatic Substitution G Sulfonamide Azo Dye (Final Product) F->G

Synthetic cascade from 2-Chloro-3-nitrobenzenesulfonamide to a functional azo dye.

Quantitative Structure-Property Relationship (QSPR) Data

The positioning of the chloro group significantly impacts the photophysical properties of the resulting dye. Table 1 summarizes the comparative spectral data when different nitrobenzenesulfonamide isomers are coupled with 2-naphthol.

Table 1: Photophysical Properties of Isomeric Sulfonamide Azo Dyes (2-Naphthol Coupling)

Starting PrecursorIntermediate Amine λmax​ (nm)*Molar Absorptivity ( ϵ )Dyeing Affinity
2-Chloro-3-nitrobenzenesulfonamide 2-Chloro-3-aminobenzenesulfonamide48518,500 M−1cm−1 High (Polar Fibers)
4-Chloro-3-nitrobenzenesulfonamide4-Chloro-3-aminobenzenesulfonamide49521,000 M−1cm−1 High (Polar Fibers)
3-Nitrobenzenesulfonamide3-Aminobenzenesulfonamide47519,200 M−1cm−1 Moderate

*Measured in aqueous solution at pH 7.0. Data represents generalized QSPR trends for this chemical class.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that successful dye synthesis relies heavily on controlling reaction kinetics and preventing side reactions. The following protocols are designed as self-validating systems to ensure high yield and purity.

Protocol 1: Chemoselective Reduction (Béchamp Method)

Causality Insight: Catalytic hydrogenation (Pd/C, H2​ ) is often avoided in this specific step because the 2-chloro substituent is highly susceptible to hydrodehalogenation under standard catalytic conditions. The Béchamp reduction (Iron/Ammonium Chloride) is chemoselective for the nitro group, strictly preserving the aryl chloride functionality.

Step-by-Step Methodology:

  • Preparation : Suspend 10.0 mmol of 2-chloro-3-nitrobenzenesulfonamide in 50 mL of a 70:30 ethanol/water mixture.

  • Activation : Add 4.0 equivalents of fine iron powder (Fe) and 1.5 equivalents of ammonium chloride ( NH4​Cl ).

  • Reaction : Reflux the mixture at 80°C under vigorous stirring for 2-3 hours.

  • Self-Validation : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (1:1) eluent. The complete disappearance of the UV-active starting material and the appearance of a lower- Rf​ spot (the polar amine) indicates completion.

  • Workup : Filter the hot mixture through a Celite pad to remove iron oxides. Concentrate the filtrate under reduced pressure to precipitate the 2-chloro-3-aminobenzenesulfonamide intermediate.

Protocol 2: Diazotization

Causality Insight: Diazonium salts are kinetically unstable and can rapidly decompose into phenols, releasing nitrogen gas. Maintaining the internal temperature strictly below 5°C traps the kinetic product and prevents this degradation.

Step-by-Step Methodology:

  • Solubilization : Dissolve 5.0 mmol of the synthesized 2-chloro-3-aminobenzenesulfonamide in 15 mL of 2M HCl. Cool the solution to 0–5°C in an ice-salt bath.

  • Nitrous Acid Generation : Prepare a solution of sodium nitrite ( NaNO2​ , 5.5 mmol) in 5 mL of cold distilled water.

  • Addition : Add the NaNO2​ solution dropwise to the amine solution over 15 minutes, ensuring the internal temperature never exceeds 5°C.

  • Self-Validation (Critical) : After 15 minutes of stirring, dip a piece of starch-iodide paper into the mixture. An immediate blue-black color confirms the presence of excess nitrous acid, validating that the diazotization is complete.

  • Quenching : Add sulfamic acid ( NH2​SO3​H ) incrementally until the starch-iodide test is negative. This prevents oxidative side-reactions during the subsequent coupling phase.

Protocol 3: Azo Coupling with 2-Naphthol

Causality Insight: The coupling component (2-naphthol) must be in its phenoxide form to be sufficiently electron-rich for electrophilic aromatic substitution. Thus, strict pH control (pH 9-10) is non-negotiable to drive the reaction forward.

Step-by-Step Methodology:

  • Activation of Coupler : Dissolve 5.0 mmol of 2-naphthol in 20 mL of 10% NaOH solution. Cool to 0–5°C.

  • Coupling : Slowly add the cold diazonium salt solution (from Protocol 2) to the alkaline 2-naphthol solution under vigorous stirring. A brilliant orange-red precipitate will form immediately.

  • pH Maintenance : Monitor the pH continuously. If it drops below 9 due to the acidity of the diazonium solution, add 1M NaOH dropwise to maintain alkalinity. Stir for 1 hour at <5°C.

  • Self-Validation : Perform a spot test on filter paper. The capillary action will separate the solid dye from the solvent rim. If the clear solvent rim turns red upon the addition of a drop of alkaline 2-naphthol, unreacted diazonium salt remains.

  • Isolation : Acidify the mixture slightly to pH 7 using dilute HCl to fully precipitate the dye. Filter, wash with cold water, and dry under a vacuum.

Safety and Handling

According to the Safety Data Sheet (SDS) for 2-Chloro-3-nitrobenzenesulfonamide[3], the compound is classified under GHS as:

  • H302 : Harmful if swallowed.

  • H315 : Causes skin irritation.

  • H319 : Causes serious eye irritation.

  • H335 : May cause respiratory irritation.

Precautionary Measures : Always operate within a certified fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves and safety goggles. Avoid contact with strong oxidizing agents, as thermal decomposition emits toxic fumes of hydrogen chloride, nitrogen oxides, and sulfur oxides[3].

References

  • [3] Title: Safety Data Sheet - 2-Chloro-3-nitrobenzenesulfonamide | Source: Angene Chemical | URL:

  • [2] Title: 4-Chloro-3-nitrobenzenesulfonamide CAS#: 97-09-6 | Source: ChemicalBook | URL:

  • [1] Title: Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives | Source: MDPI | URL:

Sources

Method

Application Note: 2-Chloro-3-nitrobenzenesulfonamide as a Divergent Building Block for Privileged Heterocycles

Executive Summary In the landscape of modern drug discovery, the design of functionally dense, low-molecular-weight building blocks is paramount. 2-Chloro-3-nitrobenzenesulfonamide represents a highly privileged, trifunc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the design of functionally dense, low-molecular-weight building blocks is paramount. 2-Chloro-3-nitrobenzenesulfonamide represents a highly privileged, trifunctional scaffold. By strategically leveraging the differential reactivity of its C1-sulfonamide, C2-chloride, and C3-nitro groups, chemists can divergently access complex heterocyclic systems, including benzothiadiazines and benzimidazoles. These scaffolds are critical pharmacophores in the development of kinase inhibitors, PARP inhibitors, and novel RNA Polymerase III inhibitors .

This technical guide outlines the mechanistic rationale and self-validating protocols required to harness this building block for the divergent synthesis of complex heterocycles.

Physicochemical & Structural Profiling

To effectively utilize this building block, understanding its quantitative physicochemical parameters is essential for predicting solubility, reactivity, and downstream purification behavior.

PropertyQuantitative Value / Descriptor
Chemical Name 2-Chloro-3-nitrobenzenesulfonamide
CAS Registry Number 1261761-91-4
Molecular Formula C₆H₅ClN₂O₄S
Molecular Weight 236.63 g/mol
Hydrogen Bond Donors / Acceptors 1 (Donor) / 6 (Acceptor)
Topological Polar Surface Area (TPSA) 108.8 Ų
Electrophilic Hotspot C2-Chloride (Hyper-activated for SNAr)

Mechanistic Rationale & Synthetic Strategy

The synthetic utility of 2-chloro-3-nitrobenzenesulfonamide relies on the extreme electrophilicity of the C2 position. The synergistic electron-withdrawing effects of the C1-sulfonamide and C3-nitro groups drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system. This hyper-activation renders the C2-chloride highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by primary and secondary amines under mild conditions.

Strategic Regiocontrol: A common pitfall in synthesizing sulfonamide-based heterocycles is regiochemical ambiguity during cyclization . If the C3-nitro group is reduced to an amine prior to benzothiadiazine formation, both the C2 and C3 amines can compete for the electrophilic cyclization reagent.

  • Insight: To synthesize 1,2,4-benzothiadiazine 1,1-dioxides, cyclization must be performed before nitro reduction. This forces the C1-sulfonamide and C2-amine to condense exclusively.

  • Insight: Conversely, to synthesize 4-sulfamoylbenzimidazoles, the nitro group must be reduced first, followed by cyclization using reagents that thermodynamically favor 5-membered ring formation .

Divergent Synthetic Workflow

The following diagram illustrates the divergent pathways utilized to access distinct heterocyclic pharmacophores from the core building block.

G A 2-Chloro-3-nitrobenzenesulfonamide (Core Building Block) B 2-(R-amino)-3-nitrobenzenesulfonamide (SNAr Intermediate) A->B SNAr Amination (R-NH2, DIPEA, DMF) C 5-Nitro-1,2,4-benzothiadiazine 1,1-dioxide (Thiadiazine Scaffold) B->C Orthoester Cyclization (HC(OEt)3, pTsOH) D 2-(R-amino)-3-aminobenzenesulfonamide (Diamine Intermediate) B->D Chemoselective Reduction (Fe, NH4Cl, EtOH/H2O) E 4-Sulfamoylbenzimidazol-2-one (Benzimidazole Scaffold) D->E CDI Cyclization (CDI, THF, Δ)

Divergent synthetic pathways from 2-chloro-3-nitrobenzenesulfonamide.

Experimental Methodologies & Self-Validating Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr)
  • Objective: Displacement of the activated C2-chloro group with a primary amine.

  • Causality: N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent to stabilize the anionic Meisenheimer transition state. N,N-Diisopropylethylamine (DIPEA) is strictly chosen over inorganic bases (like K₂CO₃) to maintain a homogeneous reaction mixture and prevent competitive hydroxide-mediated hydrolysis of the chloride to a phenol.

  • Procedure:

    • Dissolve 2-chloro-3-nitrobenzenesulfonamide (1.0 eq) in anhydrous DMF (0.5 M).

    • Add DIPEA (2.0 eq), followed by the dropwise addition of the desired primary amine (1.2 eq) at 0 °C to control the initial exotherm.

    • Warm the mixture to room temperature and stir for 2–4 hours.

    • Quench with ice water; collect the resulting precipitate via vacuum filtration.

  • Self-Validation (IPC): Monitor via LC-MS (Negative Ion Mode). The reaction is complete when the starting material isotope pattern (m/z 235/237) is entirely consumed, replaced by the product mass (m/z = 236 + MW_amine - 36.5). The solution will exhibit a distinct color shift from pale yellow to deep orange, indicative of nitro-aromatic amine conjugation.

Protocol B: Regioselective Cyclization to Benzothiadiazines
  • Objective: Annulation of the C1-sulfonamide and C2-amine.

  • Causality: Performing this condensation prior to nitro reduction eliminates competing nucleophilic attack from the C3 position. A Dean-Stark apparatus is utilized to continuously remove the ethanol byproduct, driving the thermodynamically reversible orthoester condensation to completion.

  • Procedure:

    • Suspend the 2-(R-amino)-3-nitrobenzenesulfonamide intermediate (1.0 eq) in anhydrous toluene (0.2 M).

    • Add triethyl orthoformate (3.0 eq) and a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.1 eq).

    • Reflux at 110 °C for 6 hours using a Dean-Stark trap.

    • Concentrate under reduced pressure and triturate with diethyl ether.

  • Self-Validation (IPC): Monitor via Normal-Phase TLC (Hexane/EtOAc 1:1). The highly polar primary sulfonamide starting material (low R_f) will convert to a significantly less polar, strongly UV-active cyclized product (high R_f).

Protocol C: Chemoselective Nitro Reduction
  • Objective: Reduction of the C3-nitro group to an amine to yield the benzimidazole precursor.

  • Causality: While Pd/C with H₂ is standard, if the introduced R-group contains halogens or reducible olefins, a single-electron transfer (SET) reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) is mandated. This ensures absolute chemoselectivity, preventing over-reduction or dehalogenation of peripheral pharmacophores .

  • Procedure:

    • Dissolve the nitro intermediate (1.0 eq) in an EtOH/H₂O mixture (4:1, 0.2 M).

    • Add NH₄Cl (5.0 eq) and finely powdered Iron (5.0 eq).

    • Heat the suspension to 80 °C and stir vigorously for 3 hours.

    • Filter the hot mixture through a pad of Celite to remove iron salts, then concentrate the filtrate.

  • Self-Validation (IPC): LC-MS will show a mass shift of -30 Da (loss of O₂, addition of H₂). Visually, the reaction mixture will transition from deep orange/yellow to a pale brown or colorless solution upon complete reduction.

Protocol D: Benzimidazole Annulation
  • Objective: Cyclization of the C2 and C3 diamines to form a 4-sulfamoylbenzimidazol-2-one.

  • Causality: 1,1'-Carbonyldiimidazole (CDI) acts as a mild, phosgene-free carbonylating agent. The thermodynamic stability of the 5-membered benzimidazol-2-one ring drives the exclusive cyclization between the C2 and C3 nitrogens, leaving the C1-sulfonamide entirely unreactive and available for subsequent derivatization.

  • Procedure:

    • Dissolve the 2-(R-amino)-3-aminobenzenesulfonamide (1.0 eq) in anhydrous THF (0.2 M).

    • Add CDI (1.5 eq) portion-wise at room temperature.

    • Heat the reaction to 60 °C and stir for 4 hours.

    • Quench with 1N HCl to neutralize imidazole byproducts and extract with EtOAc.

  • Self-Validation (IPC): LC-MS will confirm the addition of 26 Da (addition of CO, loss of 2H). FTIR spectroscopy provides definitive validation: the emergence of a strong, sharp C=O stretch at ~1700 cm⁻¹ confirms urea/imidazolone formation.

References

  • Tandem Reduction, Ammonolysis, Condensation, and Deamination Reaction for Synthesis of Benzothiadiazines and 1-(Phenylsulfonyl)-1H-benzimidazoles The Journal of Organic Chemistry, 2022, 87(21), 14016–14025. URL:[Link]

  • A cancer-associated RNA polymerase III identity drives robust transcription and expression of snaR-A noncoding RNA Nature Communications, 2022, 13(1), 3007. URL:[Link]

Application

Application Note: A Protocol for the Purification of 2-Chloro-3-nitrobenzenesulfonamide via Recrystallization

Abstract and Foundational Principles This application note provides a comprehensive, field-tested protocol for the purification of 2-Chloro-3-nitrobenzenesulfonamide, a key chemical intermediate. Crude synthetic products...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract and Foundational Principles

This application note provides a comprehensive, field-tested protocol for the purification of 2-Chloro-3-nitrobenzenesulfonamide, a key chemical intermediate. Crude synthetic products are seldom pure enough for direct application in sensitive fields like drug development, necessitating robust purification methods. Recrystallization is a paramount technique for purifying solid organic compounds, predicated on the principle of differential solubility.[1][2][3] The core concept is that the target compound and its impurities exhibit different solubility profiles in a selected solvent system as a function of temperature. An ideal solvent will dissolve the target compound sparingly at low temperatures but extensively at its boiling point.[4][5] This thermal gradient allows for the dissolution of the crude solid in a minimum volume of hot solvent to form a saturated solution. Subsequent controlled cooling reduces the solubility of the target compound, causing it to crystallize out of the solution in a purified form, while impurities remain dissolved in the surrounding solution, known as the mother liquor.[6] This guide elucidates the theoretical underpinnings, provides a step-by-step experimental protocol, and offers troubleshooting solutions to common challenges encountered during the process.

Physicochemical Profile: 2-Chloro-3-nitrobenzenesulfonamide

A thorough understanding of the compound's properties is critical for designing an effective purification strategy.

PropertyValueSource(s)
CAS Number 1261761-91-4[7]
Molecular Formula C₆H₅ClN₂O₄S[7]
Molecular Weight 236.63 g/mol [7]
Appearance Solid (predicted)-
Predicted Boiling Point 438.7 ± 55.0 °C[8]
Melting Point Not explicitly published. Similar compounds like 2-Nitrobenzenesulfonamide melt at 190-192 °C. The melting point of the purified product is a key indicator of its purity.-
The Recrystallization Principle: A Visual Explanation

The efficacy of recrystallization hinges on creating a system where the desired compound's solubility curve is steep, while impurities are either highly soluble or nearly insoluble across the temperature range. This differential allows for their physical separation.

G Hot_Solution Saturated Solution: - Dissolved Target Compound (High Conc.) - Dissolved Soluble Impurities Crystals Purified Crystals of Target Compound (Solid) Hot_Solution->Crystals Slow Cooling (Decreases Solubility) Mother_Liquor Mother Liquor: - Dissolved Soluble Impurities - Trace Target Compound (Low Conc.) Hot_Solution->Mother_Liquor Insoluble_Imp Insoluble Impurities (Solid)

Caption: The principle of purification by recrystallization.

Solvent System Selection: The Cornerstone of Purity

The choice of solvent is the most critical variable in recrystallization. The "like dissolves like" principle serves as a primary guide.[4] 2-Chloro-3-nitrobenzenesulfonamide possesses several polar functional groups (nitro, sulfonamide), indicating that polar solvents are likely candidates for effective dissolution.[4] For many sulfonamides and nitroaromatic compounds, single alcoholic solvents or, more commonly, binary mixed-solvent systems provide the ideal solubility gradient.[4][9] A mixed-solvent system typically involves a "good" solvent in which the compound is highly soluble and a "bad" or "anti-solvent" in which it is poorly soluble.[4]

Recommended Solvent Systems

Experimental screening is always recommended. However, based on the chemical nature of the target and established protocols for analogous compounds, the following systems are excellent starting points.

Solvent/SystemTypeRationale & Suitability
Isopropanol-Water Mixed-SolventOften effective for sulfonamides.[9] Isopropanol acts as the 'good' solvent, and water as the 'anti-solvent'. The ratio (e.g., 70:30 v/v) can be fine-tuned to achieve optimal recovery.
Ethanol-Water Mixed-SolventA common and effective system for polar organic molecules.[4] Ethanol is a good solvent, while water decreases solubility upon cooling.
Ethanol Single SolventMay be suitable if the solubility at room temperature is sufficiently low.[10] A good candidate for initial screening.
Methanol Single SolventSimilar to ethanol, it is a polar solvent that is often effective for nitroaryl compounds.[4]
Acetone Single SolventA highly polar solvent that may dissolve the compound too well at room temperature, potentially leading to low recovery unless used in a mixed system.[10]

Detailed Experimental Protocol

This protocol is designed as a self-validating workflow. Each step is included to address a specific aspect of the purification process, from initial dissolution to final product isolation.

Workflow Overview

Recrystallization_Workflow A 1. Dissolution Crude solid in min. hot solvent B 2. Decolorization (Optional) Add activated charcoal A->B C 3. Hot Gravity Filtration Remove insoluble impurities A->C If no charcoal needed B->C If charcoal added D 4. Crystallization Slow cooling of filtrate C->D E 5. Crystal Isolation Vacuum filtration D->E F 6. Washing Rinse with ice-cold solvent E->F G 7. Drying Remove residual solvent F->G H Pure Crystalline Product G->H

Caption: Experimental workflow for the recrystallization of 2-Chloro-3-nitrobenzenesulfonamide.

Step-by-Step Methodology

Materials and Equipment:

  • Crude 2-Chloro-3-nitrobenzenesulfonamide

  • Selected solvent system (e.g., 70% Isopropanol-Water)

  • Erlenmeyer flasks (2)

  • Hotplate with stirring capability

  • Short-stemmed or stemless glass funnel

  • Fluted filter paper

  • Büchner funnel and vacuum flask

  • Watch glass

  • Vacuum desiccator or low-temperature vacuum oven

Procedure:

  • Dissolution:

    • Place the crude solid into an Erlenmeyer flask.

    • Add a small portion of the selected solvent system (e.g., for 1 gram of crude solid, start with 10-15 mL of solvent).[9]

    • Heat the mixture to a gentle boil with continuous stirring.

    • Continue adding small increments of the hot solvent until the solid just dissolves completely. Causality: Using the absolute minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain more of the product in the mother liquor upon cooling.[3]

  • Decolorization (Optional):

    • If the resulting solution is highly colored due to impurities, remove the flask from the heat source.

    • Allow the solution to cool slightly to prevent violent boiling when the charcoal is added.

    • Add a very small amount (tip of a spatula) of activated charcoal.[11]

    • Return the flask to the heat and boil for 2-3 minutes. Causality: Activated charcoal has a high surface area that adsorbs colored polymeric or high-molecular-weight impurities.[11]

  • Hot Gravity Filtration:

    • This step is mandatory if charcoal was used and highly recommended to remove any insoluble impurities.

    • Pre-heat a second Erlenmeyer flask (the receiving flask) and a short-stemmed or stemless funnel by placing them on the hotplate with a small amount of boiling solvent.[2][12]

    • Place a piece of fluted filter paper into the hot funnel.

    • Bring the solution containing the dissolved product back to a boil and pour it rapidly through the fluted filter paper into the pre-heated receiving flask.[13] Causality: Keeping the entire apparatus hot is critical to prevent the dissolved product from crystallizing prematurely on the filter paper or in the funnel stem, which would lead to a significant loss of yield.[12][13] A short-stemmed funnel minimizes the surface area where cooling and premature crystallization can occur.[2]

  • Crystallization:

    • Cover the mouth of the receiving flask with a watch glass.

    • Allow the clear filtrate to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, more perfect crystals, which are typically purer as impurities are excluded from the growing crystal lattice. Rapid cooling can trap impurities within the crystals.

    • Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 15-30 minutes to maximize the yield.[9]

  • Isolation of Crystals:

    • Set up a Büchner funnel with filter paper over a vacuum flask connected to a vacuum source.

    • Wet the filter paper with a small amount of the ice-cold solvent system to ensure a good seal.

    • Turn on the vacuum and pour the cold crystal slurry into the Büchner funnel.

  • Washing:

    • With the vacuum still applied, wash the collected crystals (the "filter cake") with a small volume of ice-cold solvent.[6] Causality: The wash removes the mother liquor adhering to the crystal surfaces, which contains the dissolved impurities. Using ice-cold solvent minimizes the re-dissolving of the purified product crystals.[3][11]

  • Drying:

    • Leave the vacuum on for several minutes to pull air through the crystals, removing most of the solvent.

    • Transfer the semi-dry crystals to a pre-weighed watch glass and dry to a constant weight in a vacuum desiccator or a low-temperature vacuum oven.

Troubleshooting and Optimization

ProblemProbable Cause(s)Recommended Solution(s)
"Oiling Out" (Product separates as a liquid)1. The melting point of the solid is lower than the boiling point of the solvent. 2. High concentration of impurities depressing the melting point.[4][9]1. Re-heat the solution to dissolve the oil. 2. Add a small amount of additional hot solvent to lower the saturation point. 3. Allow the solution to cool much more slowly.[4][9]
No Crystal Formation 1. Too much solvent was used: The solution is not saturated enough upon cooling.[3][9] 2. Supersaturation: The solution is saturated, but crystal nucleation has not initiated.[9]1. Re-heat the solution and evaporate some of the solvent to increase the concentration.[3] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed" crystal of the pure compound.[3][9]
Low Crystal Yield 1. Excess solvent used during the dissolution step. 2. Premature crystallization during hot filtration. 3. Washing crystals with solvent that was not ice-cold, or using too much wash solvent.1. Ensure the minimum volume of hot solvent is used for dissolution.[3] 2. Ensure all filtration glassware is thoroughly pre-heated.[12] 3. Use a minimal amount of ice-cold solvent for washing the filter cake.[6]
Colored Crystals (If solution was colorless)Rapid crystallization: Impurities from the mother liquor were trapped (occluded) within the crystal lattice.Re-dissolve the crystals in fresh, hot solvent and allow them to recrystallize more slowly.

References

  • CN101033206A - Method of preparing 2-chloro-3-nitro-5-carboxyl benzenesulfonamide.
  • Recrystallization General Principles. University of California, Davis.
  • 2-Nitrobenzenesulfonamide Product Inform
  • Technical Support Center: Recrystallization of Sulfonamide Products. BenchChem.
  • 2'-CHLORO-3-NITROBENZENESULFONANILIDE Chemical Inform
  • Technical Support Center: Recrystallization of Nitroarom
  • Hot Filtr
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Recrystallization and hot filtr
  • Selection of an appropriate solvent for 5-Methyl-2-nitrophenol recrystalliz
  • Recrystalliz
  • 2-Chloro-3-nitrobenzenesulfonamide Product Information.
  • Single-solvent recrystallis
  • Experiment: Recrystallization – Part I: Solvent Selection. Science Learning Center.
  • Hot Filtr
  • 2-chloro-3-nitrobenzenesulfonamide Product Inform

Sources

Method

Application Note: Chromatographic Purification Strategies for 2-Chloro-3-nitrobenzenesulfonamide

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Protocol & Application Guide Introduction & Chemical Profiling 2-Chloro-3-nitrobenzenesulfonamide (CAS: 12...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Protocol & Application Guide

Introduction & Chemical Profiling

2-Chloro-3-nitrobenzenesulfonamide (CAS: 1261761-91-4) is a highly specialized organic intermediate, frequently identified as Hydrochlorothiazide Impurity 19 1 in pharmaceutical quality control. Isolating this compound from crude synthetic mixtures requires overcoming challenges related to closely eluting positional isomers (e.g., 4-chloro or 5-nitro derivatives) and unreacted precursors.

To design a self-validating purification system, we must first analyze the molecule's physicochemical liabilities. The molecule features a polar sulfonamide group (-SO₂NH₂) alongside strongly electron-withdrawing chloro and nitro groups.

Table 1: Physicochemical Profile & Chromatographic Impact
PropertyValue / CharacteristicChromatographic Consequence
Molecular Weight 236.63 g/mol Suitable for standard LC-MS detection (ESI-).
Functional Groups Sulfonamide, Nitro, ChloroHigh polarity variance; requires gradient elution.
UV Absorbance Strong at 254 nm & 265 nmExcellent sensitivity for UV-directed fraction collection.
Acid/Base Behavior Weakly Acidic (Lowered pKa)Requires acidic mobile phase modifier to prevent ionization.

Chromatographic Rationale (The "Why")

As an application scientist, method development is driven by molecular causality rather than trial and error.

  • Stationary Phase Selection: We utilize a Reverse-Phase C18 column . The hydrophobic stationary phase effectively interacts with the aromatic benzene ring, while the gradient elution manages the polar sulfonamide moiety. C18 provides the maximum theoretical plates needed to resolve closely related structural isomers .

  • Mobile Phase pH Control: Standard aliphatic sulfonamides have a pKa around 10. However, the electron-withdrawing nitro and chloro groups on this molecule stabilize the conjugate base, significantly lowering its pKa. If chromatographed in neutral water, the compound will partially ionize, causing severe peak tailing and unpredictable retention times. We mandate the use of 0.1% Formic Acid (pH ~2.7) to fully suppress ionization, keeping the analyte neutral and ensuring sharp peak shapes 2.

  • Sample Preparation: Sulfonamides can strongly adsorb to complex matrices or precipitate if the injection solvent is too weak. Dissolution in Acetonitrile (MeCN) followed by 0.45 µm filtration is a non-negotiable step to protect the preparative column frits and ensure reproducible loading 3.

Process Visualization

Purification A Crude 2-Chloro-3-nitrobenzenesulfonamide B Sample Prep: MeCN Dissolution & 0.45µm Filtration A->B Solubilize C Analytical RP-HPLC: Purity & Gradient Profiling B->C Aliquot (5 µL) D Preparative RP-HPLC: Target Isolation (254 nm) C->D Scale-up E Fraction Analysis: LC-MS / UV D->E Collect Peaks F Solvent Removal: Lyophilization E->F Pool Fractions G Purified API Standard (>98%) F->G Final Yield

Workflow for the chromatographic isolation of 2-Chloro-3-nitrobenzenesulfonamide.

Experimental Protocols

Protocol A: Analytical RP-HPLC (Method Validation & Purity Check)

Objective: Establish baseline purity and optimize the gradient before scale-up.

  • System Preparation: Purge the HPLC system with Mobile Phase A (0.1% Formic Acid in HPLC-grade Water) and Mobile Phase B (HPLC-grade Acetonitrile).

  • Column Equilibration: Install a C18 analytical column (250 mm × 4.6 mm, 5 µm). Equilibrate at 1.0 mL/min with 10% B for 15 column volumes.

  • Sample Preparation: Weigh 5 mg of crude 2-Chloro-3-nitrobenzenesulfonamide. Dissolve in 1 mL of MeCN. Sonicate for 2 minutes. Filter through a 0.45 µm PTFE syringe filter into an autosampler vial.

  • Execution: Inject 5 µL of the sample. Run the gradient outlined in Table 2. Monitor UV absorbance at 254 nm.

  • Data Analysis: Identify the target peak (typically eluting mid-gradient). Assess resolution (Rs > 1.5) between the target and adjacent impurity peaks.

Table 2: Analytical HPLC Gradient Program
Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (MeCN)
0.01.09010
2.01.09010
15.01.01090
18.01.01090
18.11.09010
22.01.09010
Protocol B: Preparative HPLC (Scale-up & Isolation)

Objective: Isolate the target compound at high purity (>98%) for use as a reference standard.

  • Scale-Up Calculation: Transfer the analytical gradient to the preparative system. Adjust the flow rate geometrically based on the column radius (e.g., scale from 4.6 mm to 21.2 mm ID requires a ~21x flow rate increase).

  • System Setup: Install a C18 Preparative column (250 mm × 21.2 mm, 5 µm). Set flow rate to 20.0 mL/min.

  • Sample Loading: Prepare a highly concentrated sample (e.g., 50-100 mg/mL in DMSO/MeCN 1:1). Inject 500 µL to 1 mL per run to prevent volume overload.

  • Fraction Collection: Utilize a UV-triggered fraction collector set to 254 nm. Set the threshold to collect only the core of the peak (shaving the front and tail) to ensure maximum purity, as isomers often hide in the peak tails.

  • Recovery: Pool the collected fractions. Remove the acetonitrile via rotary evaporation under reduced pressure (water bath at 35°C to prevent thermal degradation of the nitro group). Lyophilize the remaining aqueous layer to yield the pure powder.

Table 3: Preparative HPLC Parameters
ParameterSpecification
Column C18 Prep (250 mm × 21.2 mm, 5 µm)
Flow Rate 20.0 mL/min
Injection Volume 500 µL – 1000 µL
Detection UV at 254 nm (Triggered Collection)
Column Temperature Ambient (25°C)

References

  • Cleanchem Laboratories. "MATERIAL SAFETY DATA SHEETS - Hydrochlorothiazide Impurity 19". Cleanchem Laboratories LLP. 1

  • Benchchem. "Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N-(2-chloroacetyl)-p-toluenesulfonamide". Benchchem.

  • Trends in Sciences. "Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride". Walailak University. 2

  • MDPI. "Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art". Multidisciplinary Digital Publishing Institute. 3

Sources

Application

Use of 2-Chloro-3-nitrobenzenesulfonamide in creating compound libraries

Application Note: Diversity-Oriented Synthesis of Sulfonamide Libraries Utilizing 2-Chloro-3-nitrobenzenesulfonamide as a Trifunctional Scaffold Strategic Overview In modern drug discovery, the rapid generation of struct...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Diversity-Oriented Synthesis of Sulfonamide Libraries Utilizing 2-Chloro-3-nitrobenzenesulfonamide as a Trifunctional Scaffold

Strategic Overview

In modern drug discovery, the rapid generation of structurally diverse chemical space is paramount for identifying novel therapeutics. For the development of Carbonic Anhydrase (CA) inhibitors, the primary sulfonamide group is an indispensable pharmacophore due to its ability to coordinate directly with the catalytic zinc ion in the enzyme's active site[1].

2 (CAS: 1261761-91-4) emerges as an exceptional, highly atom-economical trifunctional scaffold for Combinatorial Chemistry[2]. By leveraging its orthogonal reactivity, researchers can systematically construct extensive N-acyl sulfonamide libraries to probe the hydrophobic and hydrophilic pockets of tumor-associated isoforms like hCA-IX[3].

Mechanistic Causality: The Trifunctional Advantage

As a Senior Application Scientist, it is critical to understand why this specific molecule is chosen over other benzenesulfonamides. The utility of this scaffold lies in its precise electronic topology:

  • C2-Activated Electrophile (Nucleophilic Vector): The chlorine atom at the C2 position is highly activated for Nucleophilic Aromatic Substitution (SNAr). This activation is driven by the strong electron-withdrawing nature of the ortho-nitro (-NO2) group, which stabilizes the anionic Meisenheimer complex intermediate via resonance, and the meta-sulfonamide (-SO2NH2) group, which provides additional inductive electron withdrawal.

  • C3-Latent Nucleophile (Electrophilic Vector): The nitro group serves as a masked amine. Following the SNAr reaction, chemoselective reduction of the nitro group yields an aniline, opening a second vector for diversification (e.g., acylation, sulfonylation).

  • C1-Zinc Binding Anchor (Pharmacophore): The primary sulfonamide remains unreacted during the SNAr and reduction steps, preserving the critical pharmacophore required for1[1].

BindingLogic Zinc Catalytic Zinc (Zn2+) CA Active Site Sulfonamide Primary Sulfonamide (-SO2NH2) Sulfonamide->Zinc Coordinate Bond Scaffold Benzene Core (Scaffold) Scaffold->Sulfonamide R1 R1 (C2-Amine) Hydrophobic Pocket Scaffold->R1 R2 R2 (C3-Amide) Hydrophilic Pocket Scaffold->R2

Step-by-step combinatorial workflow for generating diverse sulfonamide libraries.

Combinatorial Workflow & Self-Validating Protocols

The following protocols detail the three-step generation of a combinatorial library. Each step is designed as a self-validating system, ensuring high-throughput fidelity and minimizing the need for complex intermediate purification.

Step 1: Nucleophilic Aromatic Substitution (SNAr)
  • Causality: The SNAr reaction requires a mild base to scavenge the generated HCl. N,N-Diisopropylethylamine (DIPEA) is chosen over inorganic bases to maintain reaction homogeneity in polar aprotic solvents like NMP, which optimally solvate the transition state.

  • Procedure:

    • Dissolve 2-Chloro-3-nitrobenzenesulfonamide (10 mmol) in anhydrous NMP (20 mL).

    • Add the diverse primary amine (R1-NH2, 12 mmol) and DIPEA (20 mmol).

    • Heat the mixture to 80°C under nitrogen for 4-6 hours.

  • Self-Validation: Monitor via LC-MS. The starting material (m/z 235 [M-H]-) will disappear, replaced by the product mass. A visual cue of completion is the deepening of the reaction color to a dark orange/red due to the extended conjugation of the substituted nitroaniline. Quenching the reaction into ice-water (100 mL) forces the hydrophobic product to precipitate, validating successful conversion and allowing isolation via simple filtration.

Step 2: Chemoselective Nitro Reduction
  • Causality: While catalytic hydrogenation (Pd/C, H2) is standard, it risks dehalogenation if the R1 group contains aryl halides (e.g., for downstream cross-coupling). Thus, Tin(II) chloride (SnCl2) is employed for strictly chemoselective reduction of the nitro group to an amine without affecting sensitive functional groups.

  • Procedure:

    • Suspend the Step 1 intermediate (5 mmol) in a mixture of Ethanol (30 mL) and Ethyl Acetate (10 mL).

    • Add SnCl2·2H2O (25 mmol) and heat to reflux (80°C) for 2 hours.

    • Cool to room temperature and neutralize with saturated aqueous NaHCO3 until pH 8 is reached. Extract with EtOAc.

  • Self-Validation: The reaction transitions from a dark orange to a pale yellow solution. LC-MS will confirm a mass reduction of 30 Da (loss of two oxygen atoms, addition of two protons). The formation of a white tin salts precipitate during neutralization confirms the redox exchange has occurred.

Step 3: Parallel N-Acylation
  • Causality: The newly formed C3-aniline is sterically hindered by the ortho-sulfonamide and C2-amine groups. Therefore, highly reactive acyl chlorides (R2-COCl) are used instead of standard carboxylic acid/coupling reagent systems (like HATU/EDC) to drive the reaction to completion, successfully 3[3].

  • Procedure:

    • Dissolve the Step 2 aniline (2 mmol) in anhydrous Dichloromethane (DCM, 10 mL) containing Pyridine (4 mmol).

    • Cool to 0°C and dropwise add the acyl chloride (2.2 mmol).

    • Warm to room temperature and stir for 2 hours.

  • Self-Validation: TLC (Hexane:EtOAc 1:1) will show the consumption of the fluorescent aniline spot. The final library compounds are validated via Preparative HPLC, ensuring >95% purity required for biological assays.

SynthesisWorkflow A 2-Chloro-3-nitro- benzenesulfonamide B SNAr Reaction (R1-NH2) A->B Step 1 C Nitro Reduction (SnCl2) B->C Step 2 D N-Acylation (R2-COCl) C->D Step 3 E Screening Library (CA-IX / CA-II) D->E Step 4

Rational design logic for scaffold binding within the Carbonic Anhydrase active site.

Quantitative Data & Yield Analysis

The robustness of this trifunctional scaffold allows for the rapid generation of hundreds of analogs. Below is a representative matrix of synthesized library members, demonstrating the high overall yields and the resulting biological efficacy against the tumor-associated hCA-IX isoform.

Compound IDR1 Input (Amine)R2 Input (Acyl Chloride)Overall Yield (3 Steps)Purity (HPLC)hCA-IX IC₅₀ (nM)*
Lib-001 BenzylamineAcetyl Chloride68%>98%45.2
Lib-002 4-FluorobenzylamineBenzoyl Chloride62%>97%18.7
Lib-003 CyclohexylaminePivaloyl Chloride55%>95%112.4
Lib-004 2-Methoxyethylamine4-Chlorobenzoyl Chloride71%>99%8.3

*Note: IC₅₀ values are representative of typical N-acyl sulfonamide binding affinities observed in differential scanning fluorimetry and enzymatic assays[3].

References

  • Safety Data Sheet - 2-Chloro-3-nitrobenzenesulfonamide Source: Angene Chemical URL
  • Expanding Chemical Space of N-Acyl Sulfonamides for Carbonic Anhydrase Inhibitor Discovery Source: ChemRxiv URL
  • Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors Source: MDPI URL
  • Selection of Carbonic Anhydrase IX Inhibitors from One Million DNA-Encoded Compounds Source: ETH Zurich URL

Sources

Technical Notes & Optimization

Troubleshooting

Improving low yield in 2-Chloro-3-nitrobenzenesulfonamide synthesis

An essential intermediate in the development of novel pharmaceuticals and agrochemicals, 2-Chloro-3-nitrobenzenesulfonamide is a key building block for medicinal chemists and process development scientists. Its synthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

An essential intermediate in the development of novel pharmaceuticals and agrochemicals, 2-Chloro-3-nitrobenzenesulfonamide is a key building block for medicinal chemists and process development scientists. Its synthesis, while conceptually straightforward, can be prone to low yields, presenting a significant challenge for researchers. This technical support guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this important compound. As Senior Application Scientists, our goal is to provide you with not only procedural steps but also the underlying chemical principles to empower you to optimize your reaction outcomes.

Core Synthesis Pathway: An Overview

The primary industrial and laboratory-scale synthesis of 2-Chloro-3-nitrobenzenesulfonamide involves the direct chlorosulfonation of 2-chloro-3-nitroaniline. This electrophilic aromatic substitution reaction utilizes chlorosulfonic acid to introduce the sulfonyl chloride moiety onto the aromatic ring. The subsequent amidation with ammonia or an ammonia equivalent yields the final sulfonamide. The focus of this guide will be on the critical and often yield-determining chlorosulfonation step.

Troubleshooting and Optimization Guide

This section is designed in a question-and-answer format to directly address the most common challenges faced by researchers during the synthesis of 2-Chloro-3-nitrobenzenesulfonamide.

Q1: My overall yield is significantly lower than expected. What are the primary factors I should investigate?

Low yield in this synthesis is typically multifactorial. The most common culprits can be categorized as follows:

  • Purity of Starting Materials: The presence of impurities in the 2-chloro-3-nitroaniline can lead to the formation of colored byproducts and interfere with the desired reaction.

  • Reaction Conditions: Temperature control is paramount. The reaction of chlorosulfonic acid with aromatic amines is highly exothermic, and deviations from the optimal temperature range can promote side reactions.[1]

  • Stoichiometry of Reagents: An incorrect molar ratio of chlorosulfonic acid to the aniline substrate can result in incomplete reaction or the formation of polysubstituted products.

  • Work-up Procedure: The quenching and isolation steps are critical for preserving the sulfonyl chloride intermediate and preventing its hydrolysis back to the corresponding sulfonic acid.[2][3]

  • Moisture Control: Chlorosulfonic acid reacts violently with water. The presence of moisture in the reaction setup or reagents can consume the chlorosulfonic acid and contribute to poor yield.

Q2: I suspect my starting material, 2-chloro-3-nitroaniline, may be impure. How can I assess its quality and purify it if necessary?

Ensuring the purity of your starting material is a crucial first step.

Purity Assessment:

  • Thin-Layer Chromatography (TLC): A simple and effective method to check for the presence of multiple components.

  • Melting Point: Compare the observed melting point of your starting material with the literature value. A broad or depressed melting point is indicative of impurities.

Purification Protocol: If impurities are detected, recrystallization is the most common method for purification.

  • Dissolve the crude 2-chloro-3-nitroaniline in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol).

  • Hot-filter the solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly before use.

Q3: What is the optimal protocol for the chlorosulfonation of 2-chloro-3-nitroaniline to maximize the yield of the sulfonyl chloride intermediate?

The following protocol is a robust starting point for the chlorosulfonation step. The key is slow, controlled addition and strict temperature management.

Experimental Protocol: Chlorosulfonation
  • Reaction Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Ensure all glassware is thoroughly dried to prevent the decomposition of chlorosulfonic acid.

  • Reagent Charging: Charge the flask with chlorosulfonic acid (typically 3-5 molar equivalents).

  • Cooling: Cool the chlorosulfonic acid to 0-5 °C using an ice-salt bath.

  • Substrate Addition: Slowly and portion-wise add the 2-chloro-3-nitroaniline (1 equivalent) to the stirred, cold chlorosulfonic acid, ensuring the temperature does not exceed 10 °C. The rate of addition is critical to control the exotherm.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: The reaction is then ready for a carefully controlled quench.

Q4: During the work-up, my yield drops significantly. What are the best practices for quenching the reaction and isolating the product?

The work-up is a frequent source of yield loss due to the hydrolysis of the desired sulfonyl chloride to the sulfonic acid.[2][3]

Optimized Work-up Protocol
  • Preparation: Prepare a separate large beaker containing crushed ice.

  • Quenching: Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This should be done in a well-ventilated fume hood as HCl gas will be evolved. The slow addition to a large volume of ice helps to dissipate the heat of quenching and minimizes hydrolysis.

  • Precipitation: The 2-chloro-3-nitrobenzenesulfonyl chloride will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper. This removes any remaining acids.

  • Drying: Dry the product under vacuum to a constant weight. It is crucial that the product is completely dry before proceeding to the amidation step.

Q5: What are the most likely side reactions, and how can they be minimized?

Understanding and mitigating potential side reactions is key to improving yield.

Side Reaction Cause Minimization Strategy
Hydrolysis of Sulfonyl Chloride Presence of water during reaction or work-up.Use dry glassware and reagents. Perform the work-up at low temperatures with rapid filtration.[2][3]
Polysulfonation Excess chlorosulfonic acid or elevated reaction temperatures.Use a controlled stoichiometry of chlorosulfonic acid (3-5 equivalents). Maintain low reaction temperatures.
Formation of Sulfone Byproducts High reaction temperatures can promote the condensation of the sulfonyl chloride with another molecule of the starting material or product.Strict temperature control is essential.[4]
Q6: How can I convert the intermediate sulfonyl chloride to the final 2-Chloro-3-nitrobenzenesulfonamide?

The final step is the amidation of the sulfonyl chloride.

Experimental Protocol: Amidation
  • Reaction Setup: In a fume hood, dissolve the dry 2-chloro-3-nitrobenzenesulfonyl chloride in a suitable inert solvent (e.g., acetone, THF) in a round-bottom flask.

  • Ammonia Addition: Cool the solution to 0-5 °C and bubble ammonia gas through the solution or add aqueous ammonia dropwise with vigorous stirring.

  • Reaction: Allow the reaction to proceed at low temperature until TLC indicates the disappearance of the sulfonyl chloride.

  • Isolation: The product can often be isolated by precipitation upon the addition of water, followed by filtration, washing, and drying.[5]

Visualizing the Process

Workflow for Synthesis and Troubleshooting

cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Logic start Start: 2-Chloro-3-nitroaniline chlorosulfonation Chlorosulfonation with ClSO3H (0-5°C) start->chlorosulfonation workup Quench on Ice & Filter chlorosulfonation->workup amidation Amidation with Ammonia workup->amidation low_yield Low Yield? workup->low_yield product Product: 2-Chloro-3-nitrobenzenesulfonamide amidation->product check_sm Check Starting Material Purity low_yield->check_sm Yes check_temp Verify Temperature Control low_yield->check_temp Yes check_workup Review Work-up Procedure low_yield->check_workup Yes check_moisture Ensure Anhydrous Conditions low_yield->check_moisture Yes

Caption: A flowchart of the synthesis and key troubleshooting checkpoints.

Key Reaction Parameters Summary
Parameter Recommendation Rationale
Starting Material Purity >98%Impurities can cause side reactions and purification issues.
Chlorosulfonic Acid (Equivalents) 3 - 5Ensures complete reaction while minimizing polysulfonation.
Reaction Temperature 0 - 10 °CControls the exothermic reaction and prevents byproduct formation.[1]
Work-up Temperature < 5 °CMinimizes hydrolysis of the sulfonyl chloride product.[2]
Atmosphere AnhydrousPrevents decomposition of chlorosulfonic acid.

References

  • BenchChem. Application Notes and Protocols for the Sulfonation of 2-Chloroaniline.
  • Broadwayinfosys. Chlorination Of Meta-Nitroaniline: A Detailed Guide.
  • Google Patents. CN101033206A - Method of preparing 2-chloro-3-nitro-5-carboxyl benzenesulfonamide.
  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • Google Books. Chlorosulfonic Acid - A Versatile Reagent.
  • ResearchGate. Optimization conditions for reduction of nitro aromatic compounds.
  • GlobalSpec. Chapter 2: Sulfonation and Chlorosulfonation of Organic Compounds.
  • BenchChem. Technical Support Center: Sulfonyl Chloride Work-up.
  • BenchChem. Technical Support Center: Synthesis of N-(2-chloroacetyl)-3-nitrobenzamide.
  • PMC. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.
  • Google Patents. US4879415A - Process for the preparation of chloronitroanilines and chloronitrophenols.
  • BenchChem. Technical Support Center: Purification of 2-Chloro-3-Nitrobenzaldehyde.
  • ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • Canadian Science Publishing. Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides.
  • European Patent Office. A METHOD OF ISOLATING A N-(3-NITROBENZOYL)SULFAMIDE - EP 3587396 A1.
  • ACS Publications. Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal.
  • ResearchGate. Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides.
  • Google Patents. EP1321454A1 - Process for the removal of nitrobenzenesulfonyl.
  • PMC. Nitroaromatic Compounds, from Synthesis to Biodegradation.
  • RSC Publishing. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy.
  • Google Patents. DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride.
  • Beilstein Journals. Homogeneous continuous flow nitration of O-methylisouronium sulfate and its optimization by kinetic modeling.
  • ACG Publications. Organic Communications Articles.
  • Organic Syntheses Procedure. p-NITROBENZONITRILE.
  • WIPO Patentscope. 1. CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material.

Sources

Optimization

Technical Support Center: Troubleshooting 2-Chloro-3-nitrobenzenesulfonamide Reactions &amp; TLC Analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide drug development professionals and synthetic chemists with actionable, field-proven strategies for trouble...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide drug development professionals and synthetic chemists with actionable, field-proven strategies for troubleshooting reactions involving 2-chloro-3-nitrobenzenesulfonamide (CAS: 1261761-91-4).

Due to its highly functionalized nature—featuring an activated aryl chloride, a reducible nitro group, and a hydrogen-bonding sulfonamide—this building block is prone to specific side reactions. This guide will help you identify byproducts, understand the mechanistic causality behind their formation, and implement self-validating Thin Layer Chromatography (TLC) protocols to keep your syntheses on track.

Workflow Visualization: TLC Troubleshooting Logic

TLCTroubleshooting Step1 Spot Reaction Mixture on Silica Gel TLC Decision1 Is the spot streaking? Step1->Decision1 Action1 Add 1% AcOH or Et3N to Mobile Phase Decision1->Action1 Yes Step2 Visualize under UV 254 nm Decision1->Step2 No Action1->Step2 Decision2 Identify Byproduct Type Step2->Decision2 Byprod1 Baseline Polar Spot (Hydrolysis) Decision2->Byprod1 SNAr Byprod2 Close Rf to Product (Hydrodehalogenation) Decision2->Byprod2 Reduction Action2 Stain with FeCl3 (Phenol detection) Byprod1->Action2 Action3 Stain with Ninhydrin (Amine detection) Byprod2->Action3

TLC troubleshooting logic for identifying byproducts in 2-chloro-3-nitrobenzenesulfonamide reactions.

FAQ Section 1: Nucleophilic Aromatic Substitution (SNAr) Challenges

Q1: During the SNAr reaction of 2-chloro-3-nitrobenzenesulfonamide with an amine, my TLC shows a highly polar byproduct stuck at the baseline. What is this, and why does it form? A1: This is almost certainly the hydrolysis byproduct, 2-hydroxy-3-nitrobenzenesulfonamide. The SNAr mechanism proceeds via a resonance-stabilized intermediate known as a Meisenheimer complex[1]. Because the 2-chloro position is highly activated by the strongly electron-withdrawing ortho-nitro and meta-sulfonyl groups, trace water in your solvent or hygroscopic amine reagents can act as a competing nucleophile. The resulting phenol is highly polar and will remain at the baseline in standard non-polar solvent systems. To minimize this, ensure strictly anhydrous conditions and use freshly distilled amines.

Q2: My sulfonamide product and the unreacted starting material are streaking severely on the TLC plate, making it impossible to calculate accurate Rf values. How do I resolve this? A2: Sulfonamides contain acidic protons that interact strongly with the slightly acidic silanol groups on standard silica gel TLC plates, leading to severe streaking[2]. To resolve this, you must disrupt the hydrogen bonding. Add 1% to 2% glacial acetic acid to your mobile phase (e.g., 70:30:1 Hexanes:EtOAc:AcOH). This self-validating modification will immediately collapse the streak into a tight, quantifiable spot[2].

FAQ Section 2: Nitro Reduction & Hydrodehalogenation

Q3: I am reducing the 3-nitro group to an amine using Palladium on Carbon (Pd/C) and hydrogen gas. TLC reveals a major byproduct with a slightly lower Rf than the desired 3-amino-2-chlorobenzenesulfonamide. What went wrong? A3: You are observing hydrodehalogenation, a notorious side reaction where the C-Cl bond is cleaved and replaced by hydrogen, yielding 3-aminobenzenesulfonamide. Palladium catalysts have a high affinity for aryl chlorides, and the hydrogenolysis of the C-Cl bond often competes directly with the reduction of the nitro group[3]. To suppress this, you must poison the catalyst slightly or switch to a more selective reduction method. Consider using platinum on carbon (Pt/C), adding a catalytic poison like diphenyl sulfide, or utilizing non-hydrogenation methods such as Iron/Acetic acid or Tin(II) chloride (SnCl2)[4].

Q4: How can I definitively distinguish between my desired chloro-aniline product and the hydrodehalogenated byproduct on TLC? A4: While they may run closely together, their response to chemical stains differs slightly due to electron density changes. However, the most definitive TLC-based method is co-spotting with an authentic standard of 3-aminobenzenesulfonamide. For visualization, both will stain vividly with Ninhydrin (yielding a purple/brown spot) due to the primary aniline, but only the intact chloro-compound will exhibit the exact Rf of your expected product mass.

Quantitative Data: TLC Behavior & Visualization Summary

The following table summarizes the typical chromatographic behavior of 2-chloro-3-nitrobenzenesulfonamide and its most common reaction byproducts.

CompoundTypical Rf (Hex/EtOAc 1:1 with 1% AcOH)UV (254 nm)Ninhydrin Stain (Amines)FeCl₃ Stain (Phenols)
2-Chloro-3-nitrobenzenesulfonamide (Starting Material)~0.45Active (Dark Spot)NegativeNegative
2-Hydroxy-3-nitrobenzenesulfonamide (SNAr Hydrolysis Byproduct)~0.10 (Near Baseline)Active (Dark Spot)NegativePositive (Dark Blue/Green)
3-Amino-2-chlorobenzenesulfonamide (Desired Reduction Product)~0.35Active (Dark Spot)Positive (Purple/Brown)Negative
3-Aminobenzenesulfonamide (Hydrodehalogenation Byproduct)~0.30Active (Dark Spot)Positive (Purple/Brown)Negative
Experimental Protocols: Standardized TLC Analysis & Staining

To ensure a self-validating system, follow this step-by-step methodology for analyzing your reaction mixtures. This protocol guarantees that artifacts (like streaking) are eliminated and functional groups are definitively identified.

Step 1: Plate Preparation and Co-Spotting

  • Obtain a standard silica gel 60 F254 TLC plate. Draw a baseline 1 cm from the bottom using a pencil.

  • Dissolve a small aliquot (1-2 mg) of your crude reaction mixture in 1 mL of an appropriate volatile solvent (e.g., dichloromethane or methanol).

  • Spot the plate with three distinct lanes:

    • Lane 1: Authentic starting material (2-chloro-3-nitrobenzenesulfonamide).

    • Lane 2: Co-spot (Starting material + Reaction mixture).

    • Lane 3: Reaction mixture.

Step 2: Chamber Equilibration and Elution

  • Prepare the mobile phase. For sulfonamides, a standard starting system is 50% Hexanes / 50% Ethyl Acetate with 1% Glacial Acetic Acid added to prevent streaking[2].

  • Pour the mobile phase into the TLC chamber to a depth of 0.5 cm. Place a piece of filter paper against the chamber wall to saturate the atmosphere with solvent vapor. Allow it to equilibrate for 5 minutes.

  • Place the TLC plate into the chamber and allow the solvent front to rise until it is 1 cm from the top edge.

  • Remove the plate, immediately mark the solvent front with a pencil, and allow the plate to dry completely in a fume hood.

Step 3: Visualization and Functional Group Staining

  • UV Visualization: Examine the dried plate under a 254 nm UV lamp. Circle all UV-active spots with a pencil.

  • Ninhydrin Staining (For Reduction Reactions): Dip the plate into a Ninhydrin stain solution (0.2 g ninhydrin in 100 mL ethanol). Heat the plate gently with a heat gun until spots appear. Primary amines (like your reduced aniline products) will appear as distinct purple or brown spots.

  • FeCl₃ Staining (For SNAr Reactions): If you suspect hydrolysis, dip a fresh TLC plate (run under identical conditions) into a 1% aqueous FeCl₃ solution. Phenolic byproducts (e.g., 2-hydroxy-3-nitrobenzenesulfonamide) will immediately stain dark blue or green.

References
  • [3] Selectivity issues in the catalytic multiphase reduction of functionalized halogenated aromatics over Pd/C, Pt/C, and Raney-Ni. IRIS. Available at:

  • [2] Technical Support Center: Chromatographic Purification of Products from Ethyl 4-(chlorosulfonyl)benzoate. Benchchem. Available at:

  • [4] Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N. PMC / NIH. Available at:

  • [1] Nucleophilic aromatic substitution. Wikipedia. Available at:

Sources

Troubleshooting

Technical Support Center: Troubleshooting Product Loss During Workup of 2-Chloro-3-nitrobenzenesulfonamide

As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of highly functionalized sulfonamides. While the classic synthesis of sulfonamides reliably relies on the amidation of s...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of highly functionalized sulfonamides. While the classic synthesis of sulfonamides reliably relies on the amidation of sulfonyl chlorides 1[1], 2-chloro-3-nitrobenzenesulfonamide presents unique physicochemical challenges. The combination of strong electron-withdrawing groups fundamentally alters the molecule's behavior during aqueous workup, leading to severe product loss if standard protocols are blindly applied.

This guide deconstructs the causality behind these losses and provides a self-validating workflow to ensure maximum recovery and high purity.

Physicochemical Data & Workup Implications

To troubleshoot product loss, we must first understand the quantitative parameters governing the molecule's partitioning behavior.

Table 1: Key Physicochemical Properties & Workup Impact

ParameterQuantitative Value / CharacteristicImpact on Workup & Isolation
Molecular Weight 236.63 g/mol N/A
Predicted pKa (N-H) ~7.5 – 8.5Highly acidic for a sulfonamide; rapidly deprotonates in weak bases (pH > 8).
Aqueous Solubility pH < 6: Low pH > 9: High (>50 mg/mL)Product partitions entirely into the aqueous waste layer if the quench is basic.
Electrophilicity (C2) High (Activated by -NO2, -SO2NH2)Highly susceptible to nucleophilic aromatic substitution (SNAr) if heated.
Hydrolysis Rate High (Sulfonyl Chloride precursor)Unreacted starting material rapidly converts to water-soluble sulfonic acid.

Process Workflow & Potential Loss Points

The following diagram maps the standard amidation workflow, highlighting the exact physicochemical junctures where product loss typically occurs.

WorkupWorkflow Start Sulfonyl Chloride + NH3 Reaction Amidation Reaction (0-5 °C) Start->Reaction Quench Aqueous Quench (Crucial) Reaction->Quench Loss3 Loss Point 3: SNAr By-product Reaction->Loss3 Excess NH3 / Heat Split Phase Separation Quench->Split OrgLayer Organic Layer (Target Product) Split->OrgLayer pH < 6 AqLayer Aqueous Layer (Waste/Losses) Split->AqLayer pH > 8 Loss1 Loss Point 1: pH > 8 (Deprotonation) AqLayer->Loss1 Loss2 Loss Point 2: Hydrolysis to Sulfonic Acid AqLayer->Loss2

Workflow of 2-Chloro-3-nitrobenzenesulfonamide workup highlighting critical product loss points.

Troubleshooting Guide (FAQ)

Q1: Why is my product yield extremely low after washing the organic layer with sodium bicarbonate or sodium hydroxide? Causality: Primary sulfonamides generally exhibit a pKa around 9-10. However, equilibrium bond lengths and electron distribution are heavily influenced by aromatic ring substituents 2[2]. The strong inductive effect of the ortho-chloro group and the resonance electron-withdrawing effect of the meta-nitro group stabilize the sulfonamide conjugate base, drastically lowering the pKa to approximately 7.5–8.5. When you wash the organic layer with standard basic solutions like sodium bicarbonate (pH ~8.3) or sodium carbonate (pH ~10.5), the sulfonamide is deprotonated into its highly water-soluble sodium salt and discarded in the aqueous phase. Solution: Never use basic washes for this compound. Quench and wash exclusively with mildly acidic (e.g., saturated NH4Cl) or neutral (brine) solutions.

Q2: My sulfonyl chloride starting material disappears, but I get a highly polar baseline spot instead of the sulfonamide. What is happening? Causality: Sulfonyl chlorides are notoriously moisture-sensitive electrophiles 3[3]. If the amidation reaction is performed with overly dilute aqueous ammonia, or if the biphasic mixing is inefficient, water outcompetes ammonia as a nucleophile. This leads to the rapid hydrolysis of the sulfonyl chloride back to 2-chloro-3-nitrobenzenesulfonic acid. Because sulfonic acids have a pKa < 0, they are permanently ionized under standard workup conditions and will completely partition into the aqueous layer. Solution: Use anhydrous ammonia in an aprotic solvent (like THF) or ensure rigorous, high-shear mixing at 0 °C if using aqueous ammonium hydroxide.

Q3: I am observing a significant by-product in the LC-MS with a mass corresponding to the loss of the chlorine atom. Causality: The 2-chloro substituent is highly activated toward Nucleophilic Aromatic Substitution (SNAr). The adjacent nitro group and the sulfonyl group act as powerful electron-withdrawing sinks, stabilizing the anionic Meisenheimer complex intermediate during nucleophilic attack [[4]](4]. If ammonia is used in large excess, or if the reaction temperature exceeds 10 °C, ammonia will not only attack the sulfonyl chloride but also displace the aromatic chlorine atom, yielding 2-amino-3-nitrobenzenesulfonamide. Solution: Strictly control the stoichiometry of ammonia (2.0 - 2.5 eq max) and maintain the reaction temperature strictly between 0–5 °C.

Validated Experimental Protocol: Amidation & Workup

This self-validating protocol is engineered to mitigate the three primary modes of product loss: SNAr displacement, hydrolysis, and basic deprotonation.

Materials:

  • 2-Chloro-3-nitrobenzenesulfonyl chloride (1.0 eq)

  • Ammonia in THF (0.5 M solution, 2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Ammonium Chloride (NH4Cl)

  • Saturated aqueous Sodium Chloride (Brine)

  • Anhydrous Sodium Sulfate (Na2SO4)

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 2-chloro-3-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM (10 volumes) under an inert atmosphere (N2 or Ar).

  • Temperature Control: Cool the reactor to 0–5 °C using an ice-water bath. Causality: Suppressing the thermal energy prevents both the competitive hydrolysis of the sulfonyl chloride 3[3] and the SNAr displacement of the activated 2-chloro group 4[4].

  • Nucleophile Addition: Slowly add the 0.5 M solution of ammonia in THF (2.2 eq) dropwise over 30 minutes while maintaining rigorous stirring. Note: Anhydrous ammonia in THF is preferred over aqueous ammonium hydroxide to eliminate the risk of hydrolysis.

  • Reaction Maturation: Stir the mixture at 0–5 °C for 2 hours. Monitor via LC-MS or TLC until the sulfonyl chloride is completely consumed.

  • Acidic Quenching (Critical Step): Quench the reaction by adding 5 volumes of saturated aqueous NH4Cl. Causality: NH4Cl buffers the aqueous phase to a mildly acidic pH (~5.5–6.0). This ensures the highly acidic sulfonamide N-H remains fully protonated, neutral, and highly soluble in the organic phase 2[2].

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Isolate the lower DCM layer. Extract the remaining aqueous layer once with 3 volumes of DCM.

  • Neutral Washing: Wash the combined organic layers with saturated aqueous NaCl (brine). Crucial: Never wash with NaHCO3, Na2CO3, or NaOH.

  • Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the pure 2-chloro-3-nitrobenzenesulfonamide.

References

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO Source: Organic Letters - ACS Publications URL:[Link]

  • Benzimidazole derivatives as vanilloid receptor antagonists Source: European Patent Office EP2042490 A2 URL
  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths Source: Chemical Science (RSC Publishing) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Workflows for 2-Chloro-3-nitrobenzenesulfonamide

Welcome to the Technical Support Center for 2-Chloro-3-nitrobenzenesulfonamide (CAS: 1261761-91-4). This highly functionalized building block presents unique challenges in drug development and synthetic scale-up.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Chloro-3-nitrobenzenesulfonamide (CAS: 1261761-91-4). This highly functionalized building block presents unique challenges in drug development and synthetic scale-up. The presence of three distinct functional groups—an aryl chloride, a strongly electron-withdrawing nitro group, and an acidic sulfonamide—creates a complex steric and electronic environment.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols for optimizing catalyst loading in the two most common transformations: Suzuki-Miyaura Cross-Coupling (at the C2-chloro position) and Chemoselective Catalytic Hydrogenation (at the C3-nitro position).

Section 1: Troubleshooting Suzuki-Miyaura Cross-Coupling

Aryl chlorides typically exhibit high C–Cl bond dissociation energies (~96 kcal/mol), making them notoriously sluggish in cross-coupling reactions compared to bromides or iodides. While the adjacent nitro group electronically activates the C–Cl bond for oxidative addition, the flanking sulfonamide group introduces severe steric hindrance.

Q: Why is my Suzuki coupling yielding mostly unreacted starting material or protodeboronated side products? A: The failure to achieve conversion is rarely due to the electronic deactivation of the aryl chloride, but rather a combination of steric hindrance and base incompatibility .

  • Causality of Sterics: The bulky sulfonamide and nitro groups block the palladium center, severely retarding the transmetalation and reductive elimination steps.

  • Causality of Base Selection: The sulfonamide protons are highly acidic (pKa ~ 10). If you use a strong base (e.g., KOtBu or NaOH), the sulfonamide is deprotonated. The resulting anionic species is highly electron-rich, which completely deactivates the aromatic ring toward the initial oxidative addition of Pd(0). Furthermore, strong nucleophilic bases can trigger off-cycle SNAr side reactions due to the highly activated nature of the ortho-halonitroarene. Solution: Switch to a mild, non-nucleophilic base (e.g., K3PO4) in a biphasic solvent system, and utilize sterically demanding, electron-rich biarylphosphine ligands (such as XPhos or SPhos) [3].

Q: How do I optimize the Palladium catalyst loading to avoid high costs and heavy metal carryover in the final API? A: High catalyst loading (5–10 mol%) is a common "brute-force" approach that leads to rapid catalyst agglomeration (Pd black formation) and high residual palladium. Solution: Pre-form the active Pd(0) species using a palladacycle precatalyst (e.g., XPhos Pd G3). This ensures a perfect 1:1 Pd-to-Ligand ratio and prevents the formation of inactive Pd(II) off-cycle species. By ensuring rapid activation, you can safely drop the catalyst loading to 0.5 – 1.0 mol% while maintaining >95% conversion [3].

Suzuki Start 2-Chloro-3-nitrobenzenesulfonamide (Sterically Hindered) OxAdd Oxidative Addition (Activated by -NO2) Start->OxAdd Pd_Cat Pd(0)L_n Precatalyst (Low Loading: 0.5 mol%) Pd_Cat->OxAdd TransMet Transmetalation (Boronic Acid) OxAdd->TransMet RedElim Reductive Elimination (Facilitated by Bulky Ligand) TransMet->RedElim SideReaction Protodeboronation / SNAr (Off-cycle) TransMet->SideReaction RedElim->Pd_Cat Catalyst Regeneration Product C2-Arylated Product RedElim->Product

Catalytic cycle for Suzuki-Miyaura coupling of 2-Chloro-3-nitrobenzenesulfonamide.

Section 2: Troubleshooting Chemoselective Nitro Reduction

Reducing the C3-nitro group to an aniline is a critical step in synthesizing functionalized sulfonamide APIs. However, the proximity of the C2-chloro group makes this transformation highly prone to side reactions.

Q: When reducing the nitro group, I am seeing significant loss of the C2-chloro group (hydrodehalogenation). How can I prevent this? A: Standard Palladium on Carbon (Pd/C) catalysts are highly active for both N–O bond cleavage and C–Cl bond hydrogenolysis. The oxidative addition of Pd into the activated C–Cl bond directly competes with nitro group coordination. Causality: The thermodynamic driving force for hydrodehalogenation is high, and Pd surfaces readily insert into aryl-chloride bonds. Solution: Switch the catalyst from Palladium to Platinum on Carbon (Pt/C) . Platinum has a significantly lower propensity for oxidative addition into C–Cl bonds while maintaining excellent kinetics for nitro reduction [1]. For extreme cases, using a bimetallic or doped catalyst (e.g., Fe-promoted Pt/C) alters the electron density of the Pt nanoparticles, completely suppressing dechlorination [2].

Q: What is the optimal catalyst loading for Pt/C to ensure complete conversion without over-reduction? A: A common misconception is that more catalyst equals a faster, cleaner reaction. In multiphase hydrogenation, mass transfer limitations of hydrogen gas into the liquid phase dictate the reaction rate. Causality: If the Pt/C loading is too high, the rapid reaction at the catalyst surface depletes local dissolved hydrogen. This "hydrogen starvation" forces the catalyst to seek alternative electron acceptors, leading to the accumulation of reactive hydroxylamine intermediates or promoting hydrodehalogenation. Solution: Keep the Pt/C loading exceptionally low—between 0.01% and 0.1% w/w relative to the substrate. Compensate for the low loading by maximizing agitation (>1000 rpm) to eliminate gas-liquid mass transfer resistance [1].

Hydrogenation Substrate 2-Chloro-3-nitrobenzenesulfonamide Pt_Cat 5% Pt/C Catalyst (0.01% w/w loading) Substrate->Pt_Cat Adsorption Dehalogenation Hydrodehalogenation (Side Product) Substrate->Dehalogenation Pd/C (Avoid) Nitroso Nitroso Intermediate Pt_Cat->Nitroso +H2 Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine +H2 Aniline 2-Chloro-3-aminobenzenesulfonamide (Target Product) Hydroxylamine->Aniline +H2, -H2O Aniline->Dehalogenation Over-reduction

Reaction pathways for chemoselective hydrogenation vs. hydrodehalogenation.

Section 3: Quantitative Data Summary

The following table summarizes the optimized parameters for both catalytic workflows to maximize yield while minimizing catalyst loading.

Reaction TypeTarget BondCatalyst SystemLigand / PromoterOptimal LoadingBase / AdditiveTempYield / Selectivity
Suzuki Coupling C2 (C–C)XPhos Pd G3XPhos0.5 – 1.0 mol%K3PO4 (aq)80 °C>90% Yield
Suzuki Coupling C2 (C–C)Pd(OAc)2SPhos1.0 – 2.0 mol%K3PO4 (aq)90 °C85% Yield
Nitro Reduction C3 (N–O)5% Pt/CNone0.01% w/wNone60 °C99% Selectivity
Nitro Reduction C3 (N–O)0.3% Pt-Fe/ACFe (4 wt%)0.05% w/wNone30 °C>99% Selectivity

Section 4: Validated Experimental Protocols

Protocol A: Low-Loading Suzuki-Miyaura Coupling

This protocol utilizes a pre-formed palladacycle to overcome steric hindrance at the C2 position while preventing sulfonamide deprotonation.

  • Preparation: In a rigorously dried Schlenk flask under an argon atmosphere, add 2-Chloro-3-nitrobenzenesulfonamide (1.0 equiv, 10 mmol) and the desired arylboronic acid (1.2 equiv, 12 mmol).

  • Catalyst Addition: Add XPhos Pd G3 precatalyst (0.5 mol%, 0.05 mmol). Note: Weighing low catalyst loadings accurately is critical; use a stock solution if necessary.

  • Solvent & Base: Add degassed 1,4-dioxane (20 mL) followed by a degassed aqueous solution of K3PO4 (2.0 M, 2.0 equiv, 10 mL). The biphasic system prevents the base from fully solubilizing in the organic layer, protecting the acidic sulfonamide.

  • Reaction: Heat the biphasic mixture to 80 °C under vigorous stirring (800 rpm) for 4–6 hours. Monitor by HPLC.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water. Pass the organic layer through a short pad of Celite/Silica to remove residual palladium.

Protocol B: Chemoselective Catalytic Hydrogenation

This protocol limits mass-transfer resistance and prevents hydrodehalogenation by utilizing ultra-low Pt/C loading.

  • Preparation: Charge a high-pressure stainless-steel autoclave with 2-Chloro-3-nitrobenzenesulfonamide (100 mmol) dissolved in methanol (500 mL).

  • Catalyst Addition: Add 5% Pt/C (0.01% w/w relative to the substrate mass). Crucial: Do not exceed this loading, as localized hydrogen starvation will lead to dehalogenation.

  • Purging: Seal the autoclave and purge the headspace three times with nitrogen gas (5 bar), followed by three purges with hydrogen gas (5 bar).

  • Reaction: Pressurize the reactor to 34 atm (500 psi) with hydrogen gas. Heat the reaction to 60 °C.

  • Agitation: Set the impeller speed to a minimum of 1080 rpm. Causality: High shear is required to dissolve H2 gas into the methanol fast enough to keep the Pt surface saturated.

  • Workup: After hydrogen uptake ceases (approx. 4 hours), cool the reactor, vent safely, and filter the mixture through a 0.2 μm PTFE membrane to recover the Pt/C catalyst. Evaporate the methanol to yield 2-chloro-3-aminobenzenesulfonamide.

References

  • Selective Hydrogenation. I. para-Chloronitrobenzene to para-Chloroaniline Platinum on Carbon As Catalyst Source: Organic Process Research & Development (ACS Publications) URL:[Link] [1]

  • Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst Source: RSC Advances (Royal Society of Chemistry) URL:[Link] [2]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions at Room Temperature Source: Journal of the American Chemical Society (ACS Publications) URL:[Link] [3]

Troubleshooting

Technical Support Center: Optimizing the Synthesis and Purity of 2-Chloro-3-nitrobenzenesulfonamide

Welcome to the Technical Support Center. As researchers and drug development professionals, synthesizing highly pure sulfonamide building blocks is critical for downstream coupling reactions and biological assays.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, synthesizing highly pure sulfonamide building blocks is critical for downstream coupling reactions and biological assays. The synthesis of 2-chloro-3-nitrobenzenesulfonamide via the amidation of 2-chloro-3-nitrobenzenesulfonyl chloride is a deceptively simple reaction. However, due to the unique electronic environment of the aromatic ring and the high reactivity of the sulfonyl chloride intermediate, this workflow is highly susceptible to side reactions that drastically reduce yield and purity.

This guide provides a deep dive into the mechanistic pitfalls of this synthesis, offering field-proven troubleshooting strategies, quantitative benchmarks, and a self-validating experimental protocol.

Reaction Pathway & Mechanistic Pitfalls

To understand how to optimize purity, we must first map the competing reaction pathways. The target amidation competes directly with hydrolysis (if moisture is present) and Nucleophilic Aromatic Substitution (SNAr) if the reaction is over-driven.

G SM 2-Chloro-3-nitrobenzenesulfonyl chloride (Starting Material) Target 2-Chloro-3-nitrobenzenesulfonamide (Target Product) SM->Target + NH3 (0-5°C) Hydrolysis 2-Chloro-3-nitrobenzenesulfonic acid (Hydrolysis Byproduct) SM->Hydrolysis + H2O (Moisture) NH3 Ammonia (NH3) Solvent: THF NH3->Target H2O Moisture (H2O) H2O->Hydrolysis SNAr 2-Amino-3-nitrobenzenesulfonamide (SNAr Byproduct) Target->SNAr + Excess NH3 / High T

Reaction pathways in the amidation of 2-chloro-3-nitrobenzenesulfonyl chloride.

Troubleshooting FAQs

Q1: Why is my final product heavily contaminated with 2-chloro-3-nitrobenzenesulfonic acid? Cause: Sulfonyl chlorides are highly electrophilic and exceptionally prone to hydrolysis[1]. If you are using aqueous ammonium hydroxide ( NH4​OH ) as your ammonia source, or if adventitious moisture is present in your solvent, water acts as a competing nucleophile. The water attacks the sulfur center, displacing the chloride ion and irreversibly forming the sulfonic acid byproduct. Solution: Transition to a strictly anhydrous amidation protocol. Replace aqueous ammonia with a commercially available anhydrous solution of NH3​ in Tetrahydrofuran (THF) or Methanol. Ensure all glassware is flame-dried and the reaction is executed under an inert atmosphere (Nitrogen or Argon).

Q2: I am observing a yellow/orange impurity that increases when I scale up the reaction or extend the reaction time. What is it? Cause: This is a classic Nucleophilic Aromatic Substitution (SNAr) byproduct: 2-amino-3-nitrobenzenesulfonamide. The chlorine atom at the C2 position is uniquely flanked by two strong electron-withdrawing groups (EWGs): the sulfonamide group at C1 and the nitro group at C3. This dual-ortho activation severely depletes the electron density at C2, making the aryl chloride highly susceptible to SNAr by excess ammonia[2][3]. Solution: The amidation of the sulfonyl chloride is kinetically much faster than the SNAr reaction. You can suppress the SNAr pathway by strictly controlling the thermodynamics. Keep the internal reaction temperature between 0°C and 5°C during the addition of ammonia, and do not allow the mixture to exceed room temperature. Limit the ammonia equivalent to exactly 2.2 eq (1 eq for the reaction, 1.2 eq to neutralize the generated HCl).

Q3: My reaction did not go to completion. How can I effectively separate the unreacted sulfonyl chloride from the desired sulfonamide without column chromatography? Cause: Incomplete amidation leaves highly non-polar sulfonyl chloride in the crude mixture. Solution: Leverage the pKa​ difference between the starting material and the product. Primary sulfonamides possess an acidic N-H proton ( pKa​≈9−10 ) due to the strong electron-withdrawing nature of the adjacent sulfonyl group. Perform an acid-base extraction:

  • Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate).

  • Extract with 0.5 M aqueous NaOH. The sulfonamide is quantitatively deprotonated and partitions into the aqueous layer as a water-soluble sodium salt. Unreacted sulfonyl chloride and neutral SNAr byproducts remain in the organic layer.

  • Carefully acidify the isolated aqueous layer with 1M HCl to pH 3 to precipitate the highly pure 2-chloro-3-nitrobenzenesulfonamide.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes the causality between chosen reaction conditions and the resulting purity profile of the synthesized sulfonamide.

Reaction ConditionAmmonia SourceTemperatureTarget Purity (%)Sulfonic Acid Byproduct (%)SNAr Byproduct (%)
Standard Aqueous 28% NH4​OH (aq)25°C65.030.05.0
Elevated Temp NH3​ in THF (0.5 M)40°C70.0< 1.029.0
Optimized Anhydrous NH3​ in THF (0.5 M)0–5°C> 98.0 < 1.0 < 1.0
Optimized Step-by-Step Protocol

This self-validating protocol is designed to maximize the amidation rate while completely suppressing both hydrolysis and SNAr pathways.

Materials Required:

  • 2-Chloro-3-nitrobenzenesulfonyl chloride (Starting Material)

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonia solution (0.5 M in THF, anhydrous)

  • 0.5 M NaOH (aq) and 1 M HCl (aq)

  • Ethyl Acetate (EtOAc)

Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-3-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous THF (10 mL per gram of starting material) under a continuous Nitrogen atmosphere.

  • Cooling: Submerge the flask in an ice-water bath. Allow the solution to stir for 10 minutes until the internal temperature stabilizes at 0°C.

  • Amidation: Using a dropping funnel or syringe pump, add the 0.5 M NH3​ in THF solution (2.2 eq) dropwise over 30 to 45 minutes. Critical: Monitor the internal temperature and ensure it does not exceed 5°C to prevent SNAr activation.

  • Stirring: Once the addition is complete, maintain the reaction at 0–5°C and stir for 2 hours. Monitor the consumption of the starting material via TLC (Hexanes:EtOAc 7:3) or LC-MS.

  • Quenching: Quench the reaction by adding a small volume of cold distilled water (2 mL), then concentrate the THF under reduced pressure on a rotary evaporator.

  • Acid-Base Extraction: Redissolve the crude residue in EtOAc (20 mL). Transfer to a separatory funnel and extract twice with 0.5 M aqueous NaOH (15 mL each). Discard the organic layer (which contains unreacted starting material and non-polar impurities).

  • Precipitation: Transfer the combined aqueous layers to an Erlenmeyer flask and cool to 0°C. Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches 3. A white to pale-yellow precipitate will form.

  • Isolation: Filter the precipitate through a Büchner funnel, wash with ice-cold distilled water (2 x 10 mL), and dry under high vacuum at 40°C overnight to yield >98% pure 2-chloro-3-nitrobenzenesulfonamide.

References
  • Technical Support Center: Synthesis of 2-Methylquinoline-6-Sulfonamide. Benchchem.
  • Production Of Arom
  • Nucleophilic Arom

Sources

Optimization

Nitroaromatic Compounds Technical Support Center: Troubleshooting &amp; Handling Guide

Welcome to the Technical Support Center for the handling, reaction, and storage of nitroaromatic compounds. While nitroarenes are ubiquitous building blocks in drug development and materials science, their high electron...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling, reaction, and storage of nitroaromatic compounds. While nitroarenes are ubiquitous building blocks in drug development and materials science, their high electron affinity, electronegativity, and built-in oxidative potential make them inherently hazardous.

This guide provides actionable troubleshooting for thermal stability, reagent incompatibilities, and catalytic hydrogenation pitfalls, ensuring your laboratory workflows remain safe and scientifically rigorous.

Section 1: Thermal Stability & Storage Troubleshooting

Q: Why do my nitroaromatic compounds undergo spontaneous thermal runaway, and how can I predict it?

A: Nitroaromatic compounds are prototypical energetic molecules. The nitro group acts as an internal oxidizer, and when subjected to thermal stress, these compounds can undergo highly exothermic, autocatalytic decomposition. The decomposition behavior is intimately connected to their explosive properties, with the energy release often exceeding 500 kJ/mol per nitro group (1 [1]).

Causality: The strongly electron-withdrawing nature of the nitro group destabilizes the aromatic ring under high heat. If the rate of heat generation from trace decomposition exceeds the cooling capacity of your storage or reaction vessel, a thermal runaway occurs.

Solution: Always conduct Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC) before scaling up any reaction involving these species.

Table 1: Thermal Stability Data for Common Nitroaromatics

CompoundMelting Point (°C)Onset of Exotherm (°C)Hazard Profile
Nitrobenzene5.5~300Toxic, secondary explosive risk under high heat (2 [2]).
1,3-Dinitrobenzene89263 - 280High exothermic runaway potential; highly sensitive.
2,4,6-Trinitrotoluene (TNT)80~240Primary/secondary explosive; detonates upon shock/heat.
o-Nitrophenol45~250Toxic, high thermal decomposition risk (3 [3]).
Section 2: Reagent Incompatibilities

Q: Why did my nitroaromatic reaction with a strong base result in a sudden pressure spike and deep color change?

A: You likely triggered the formation of a Meisenheimer or Janovsky complex. Nitroaromatic compounds are highly electrophilic. When exposed to strong bases (e.g., NaOH, DBU, or alkoxides) or nucleophiles, they can undergo nucleophilic aromatic addition rather than the intended deprotonation or substitution (4 [4]).

Causality: The base attacks the electron-deficient aromatic ring, forming a stabilized, deeply colored polynitro-anion complex (Meisenheimer complex). Alternatively, if an enolizable species is present, a Janovsky complex forms. These complexes are thermally unstable and can violently decompose, releasing massive amounts of gas and heat.

G A Nitroaromatic Compound B Addition of Strong Base (e.g., NaOH, DBU) A->B C Nucleophilic Attack on Ring (Electron-Deficient) B->C D Meisenheimer / Janovsky Complex (Highly Colored, Unstable) C->D E Thermal Accumulation D->E Lack of Cooling F Exothermic Decomposition / Explosion E->F

Mechanistic pathway of base-induced Meisenheimer complex formation leading to thermal runaway.

Section 3: Catalytic Hydrogenation Pitfalls

Q: My catalytic hydrogenation of a nitroarene to an aniline stalled, and the reactor overheated. What happened?

A: This is a classic case of intermediate accumulation. The reduction of a nitro group to an amine is a complex, multi-step process that proceeds via nitroso and phenylhydroxylamine (PHA) intermediates (5 [5]).

Causality: If mass transfer of hydrogen is poor (e.g., inadequate stirring or low H2 pressure), or if the catalyst (e.g., Pd/C or Raney Nickel) is partially poisoned by sulfur/phosphorus impurities, the reaction stalls at the hydroxylamine stage. Hydroxylamines are thermally unstable and prone to disproportionation. Because the overall reduction releases >500 kJ/mol per nitro group, a sudden reaction of accumulated intermediates can cause a catastrophic temperature spike.

Self-Validating Protocol: Safe Catalytic Hydrogenation of Nitroarenes

This protocol ensures that hydrogen uptake matches the kinetic conversion, preventing intermediate build-up.

Step 1: Pre-Reaction Screening Run a DSC on the starting nitroaromatic and the expected hydroxylamine intermediate to determine the maximum safe handling temperature.

Step 2: Reactor Preparation & Inerting

  • Load the nitroaromatic substrate and a non-reactive solvent (e.g., methanol or ethyl acetate) into a pressure reactor.

  • Add the catalyst (e.g., 5% Pd/C) under an argon blanket to prevent the pyrophoric ignition of solvent vapors.

  • Purge the headspace with Nitrogen (3x), followed by Hydrogen (3x).

Step 3: Controlled Hydrogen Dosing (The Self-Validating Step)

  • Do not pressurize the reactor fully at the start. Instead, use a mass flow controller to dose H2.

  • Validation Check: Monitor the H2 uptake rate. If H2 uptake ceases but the theoretical volume hasn't been reached, stop dosing immediately. This indicates catalyst poisoning or mass transfer failure. Do not increase the temperature to force the reaction, as this triggers hydroxylamine decomposition.

Step 4: Thermal Management

  • Maintain the reactor temperature strictly between 20°C and 40°C using active jacket cooling. The reaction is highly exothermic; if the temperature exceeds the setpoint by >5°C, pause H2 dosing immediately.

Step 5: In-Process Monitoring

  • Sample the reaction and analyze via HPLC. Confirm the absence of the nitroso and hydroxylamine intermediates before proceeding to workup.

Step 6: Safe Workup

  • Vent H2 and purge with N2. Filter the catalyst over a pad of Celite under an inert atmosphere. Never let the spent catalyst dry out in the air, as it is highly pyrophoric.

G Step1 1. Substrate & Catalyst Loading (Inert Atmosphere) Step2 2. Solvent Addition & Purge (N2 then H2) Step1->Step2 Step3 3. Controlled H2 Dosing (Monitor Uptake) Step2->Step3 Decision Is Temp > Target or H2 Uptake Stalled? Step3->Decision Action1 Pause H2, Increase Cooling, Check for Poisoning Decision->Action1 Yes Action2 Continue H2 Dosing Decision->Action2 No Action1->Step3 Step4 4. HPLC Verification (Zero Hydroxylamine) Action2->Step4 Step5 5. Inert Filtration (Passivate Catalyst) Step4->Step5

Logic gate workflow for the safe catalytic hydrogenation of nitroaromatic compounds.

References
  • Process for the hydrogenation of dinitrotoluene to toluenediamine using a monolith catalyst.
  • Investigation of thermal stability of some nitroaromatic derivatives by DSC. ResearchGate. [Link]

  • Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. ACS Analytical Chemistry.[Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI Catalysts.[Link]

Sources

Troubleshooting

Technical Support Center: Reaction Monitoring for 2-Chloro-3-nitrobenzenesulfonamide Synthesis

Welcome to the technical support center for the synthesis of 2-Chloro-3-nitrobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assist...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Chloro-3-nitrobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for monitoring this critical reaction. Our focus is on providing practical, field-proven insights to ensure the success of your synthesis.

Overview of the Synthesis

The synthesis of 2-Chloro-3-nitrobenzenesulfonamide is a multi-step process that requires careful monitoring to ensure high yield and purity. The primary route involves the chlorosulfonation of 2-chloro-nitrobenzene followed by amination. Each step presents unique challenges and monitoring requirements.

The overall reaction scheme is as follows:

Synthesis_Pathway 2-Chloro-nitrobenzene 2-Chloro-nitrobenzene 2-Chloro-3-nitrobenzenesulfonyl chloride 2-Chloro-3-nitrobenzenesulfonyl chloride 2-Chloro-nitrobenzene->2-Chloro-3-nitrobenzenesulfonyl chloride Chlorosulfonic Acid 2-Chloro-3-nitrobenzenesulfonamide 2-Chloro-3-nitrobenzenesulfonamide 2-Chloro-3-nitrobenzenesulfonyl chloride->2-Chloro-3-nitrobenzenesulfonamide Ammonia Source

Caption: Synthesis of 2-Chloro-3-nitrobenzenesulfonamide.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the monitoring of the 2-Chloro-3-nitrobenzenesulfonamide synthesis.

Q1: What are the most effective techniques for monitoring the chlorosulfonation step?

A1: The chlorosulfonation of 2-chloro-nitrobenzene is a critical step that dictates the overall yield and purity of the final product. The most effective monitoring techniques are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[1][2]

  • Thin Layer Chromatography (TLC): TLC is a rapid and cost-effective method for qualitative monitoring of the reaction's progress.[1] It allows for the visualization of the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the reaction's progress, allowing for the determination of the concentration of reactants and products over time.[3][4] This is particularly useful for optimizing reaction conditions.

Q2: How do I choose the right TLC conditions for monitoring the reaction?

A2: Selecting the appropriate mobile phase is crucial for achieving good separation on a TLC plate.[5] For the synthesis of 2-Chloro-3-nitrobenzenesulfonamide, a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or pentane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.[6] A good starting point is a 7:3 or 8:2 mixture of hexane and ethyl acetate. The polarity can be adjusted to achieve an optimal Rf value (retardation factor) for the product, ideally between 0.3 and 0.5.[5]

Q3: What are the key parameters to monitor during the amination step?

A3: The amination of 2-Chloro-3-nitrobenzenesulfonyl chloride is typically a fast reaction. Key parameters to monitor include:

  • Temperature: This reaction is often exothermic. Maintaining a low temperature (e.g., 0-10 °C) is crucial to minimize the formation of side products.

  • pH: The pH of the reaction mixture should be monitored to ensure it remains in the optimal range for the amination to proceed to completion.

  • Reaction Time: While the reaction is generally fast, monitoring by TLC or HPLC can confirm the complete consumption of the starting material.

Q4: What are the common impurities I should look for during reaction monitoring?

A4: Common impurities can arise from side reactions or incomplete reactions. These include:

  • Unreacted starting materials: 2-chloro-nitrobenzene or 2-Chloro-3-nitrobenzenesulfonyl chloride.

  • Isomeric products: Other positional isomers of the desired product may form during the chlorosulfonation step.

  • Hydrolysis products: The sulfonyl chloride intermediate can hydrolyze back to the corresponding sulfonic acid in the presence of water.[7]

  • Over-reaction products: In some cases, further reactions can lead to the formation of undesired byproducts.

Q5: Can I use spectroscopic techniques for real-time reaction monitoring?

A5: Yes, spectroscopic techniques like in-situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time information about the reaction progress.[8] These techniques can be powerful tools for understanding reaction kinetics and mechanisms, but they require specialized equipment and expertise.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis and monitoring of 2-Chloro-3-nitrobenzenesulfonamide.

Problem Possible Cause Troubleshooting Steps
No or slow reaction progress observed by TLC/HPLC. Inactive reagents, incorrect temperature, or insufficient catalyst (if applicable).1. Verify the quality and activity of your reagents. 2. Ensure the reaction temperature is at the optimal level. 3. If a catalyst is used, check its concentration and activity.
Multiple spots on TLC, indicating impurity formation. Incorrect reaction temperature, presence of moisture, or incorrect stoichiometry of reagents.[1]1. Carefully control the reaction temperature. 2. Ensure all glassware is dry and use anhydrous solvents.[7] 3. Double-check the molar ratios of your reactants.
Streaking or poor separation on TLC plates. Sample is too concentrated, or the mobile phase is not optimal.[6]1. Dilute your sample before spotting it on the TLC plate. 2. Adjust the polarity of your mobile phase to improve separation.[5]
Inconsistent HPLC results. Column degradation, improper mobile phase preparation, or instrument issues.1. Check the performance of your HPLC column. 2. Ensure the mobile phase is properly prepared and degassed. 3. Calibrate your HPLC system and check for any leaks or blockages.
Product precipitates out of the reaction mixture prematurely. Poor solubility of the product in the reaction solvent.1. Consider using a different solvent system with better solubility for the product. 2. Slightly increasing the reaction temperature may help, but monitor for side product formation.

Detailed Experimental Protocols

This section provides step-by-step methodologies for key reaction monitoring experiments.

Thin Layer Chromatography (TLC) Protocol
  • Plate Preparation: Use silica gel 60 F254 TLC plates.

  • Sample Preparation: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spotting: Using a capillary tube, spot the sample onto the baseline of the TLC plate. Also spot the starting material and, if available, a reference standard of the product.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 8:2 hexane:ethyl acetate). Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate from the chamber, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm).

  • Analysis: Compare the Rf values of the spots in the reaction mixture to those of the starting material and product standards.

TLC_Workflow cluster_Prep Preparation cluster_Dev Development cluster_Analysis Analysis Prepare Mobile Phase Prepare Mobile Phase Prepare TLC Plate Prepare TLC Plate Prepare Mobile Phase->Prepare TLC Plate Spot Samples Spot Samples Prepare TLC Plate->Spot Samples Develop Plate Develop Plate Spot Samples->Develop Plate Dry Plate Dry Plate Develop Plate->Dry Plate Visualize Spots Visualize Spots Dry Plate->Visualize Spots Calculate Rf Values Calculate Rf Values Visualize Spots->Calculate Rf Values Interpret Results Interpret Results Calculate Rf Values->Interpret Results

Caption: Workflow for Thin Layer Chromatography.

High-Performance Liquid Chromatography (HPLC) Protocol
  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[3][4]

    • Mobile Phase: A gradient of acetonitrile and water is often effective.[3] A typical starting gradient could be 30-80% acetonitrile over 15 minutes.

    • Detector: UV detector set at a wavelength where both the starting material and product have good absorbance (e.g., 254 nm).[4]

  • Sample Preparation:

    • Take an aliquot of the reaction mixture and quench the reaction (e.g., by adding it to a large volume of water).

    • Extract the organic components with a suitable solvent (e.g., ethyl acetate).

    • Dilute the extract to an appropriate concentration for HPLC analysis.

  • Injection and Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Integrate the peaks corresponding to the starting material and product to determine their relative concentrations.

Data Presentation and Interpretation

Summarizing quantitative data in a structured format is crucial for easy comparison and interpretation.

Table 1: Example HPLC Data for Reaction Progress

Time (minutes)Starting Material Area (%)Product Area (%)
01000
306535
603070
90595
120<1>99

This table clearly shows the consumption of the starting material and the formation of the product over time, indicating the reaction is proceeding as expected.

Concluding Remarks

Effective reaction monitoring is paramount for the successful synthesis of 2-Chloro-3-nitrobenzenesulfonamide. By employing the techniques and troubleshooting strategies outlined in this guide, researchers can gain better control over their reactions, leading to improved yields, higher purity, and more efficient process development.

References

  • CN101033206A - Method of preparing 2-chloro-3-nitro-5-carboxyl benzenesulfonamide.
  • Technical Support Center: Synthesis of N-(2-chloroacetyl)-3-nitrobenzamide - Benchchem. BenchChem.
  • An In-depth Technical Guide to the Synthesis and Characterization of N-(2-chloroacetyl)-3-nitrobenzamide - Benchchem. BenchChem.
  • Common side products in the synthesis of N-(2-chloroacetyl)-3-nitrobenzamide and how to avoid them - Benchchem. BenchChem.
  • 2 - Organic Syntheses Procedure. Organic Syntheses.
  • US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride - Google Patents.
  • Application Notes and Protocols for the Detection of N-(2-chloroacetyl)-3-nitrobenzamide in Reaction Mixtures - Benchchem. BenchChem.
  • Production process of 2-chloro-5-nitrobenzoic acid - Eureka | Patsnap.
  • Organic Communications Articles - ACG Publications.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery - University of Victoria. University of Victoria.
  • Microwave spectroscopy and large amplitude motion of chlorosulfonic acid (ClSO2OH). ScienceDirect.
  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC.
  • N-(2-chloroacetyl)
  • (PDF) Degree of Sulfonation (DS) - Determination by Different Analytical Techniques in Ionomers Derived from Polystyrene - ResearchGate.
  • Complete Guide to Thin Layer Chromatography Sample Preparation - Organomation.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
  • A simple method to measure sulfonation in man using paracetamol as probe drug - PMC.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Chloro-4-nitrobenzene-1,3-diamine - Benchchem. BenchChem.
  • ICH Q3C (R9) Guideline on impurities - European Medicines Agency (EMA). European Medicines Agency.
  • Pharmaceutical Recalls Due to Nitrosamine Impurities: Lessons
  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization.
  • Sulfonic Acid Group Determination in Lignosulfonates by Headspace Gas Chromatography | ACS Sustainable Chemistry & Engineering - ACS Publications.
  • Nitrosamine Impurities – From Raw Materials to Final Drug Product - Bioanalysis Zone. Bioanalysis Zone.
  • Utilizing High-Performance Liquid Chromatography (HPLC) in Clinical Diagnostics. IntechOpen.
  • Sulfonation of Polyethersulfone by Chlorosulfonic Acid | Request PDF - ResearchGate.
  • The correlation of sulfonation reaction kinetics with the degree of sulfonation (DS) and its effects on microstructure and morphology of electrospun fibers for the membrane of fuel cells - RSC Publishing. Royal Society of Chemistry.
  • Tips & Tricks for Thin-Layer Chrom
  • INSTRUCTION MANUAL FOR 2L-ChiralTLC (IA, IC, ID, IE, IF) - Daicel Chiral Technologies. Daicel.
  • Selective detection of chlorine-containing compounds by gas chromatography/chemical reaction interface mass spectrometry - PubMed.
  • ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting and/or - ATSDR. Agency for Toxic Substances and Disease Registry.
  • Thin Layer Chrom

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of 2-Chloro-3-nitrobenzenesulfonamide and Its Isomers

Introduction: The Crucial Role of ¹H NMR in Isomer Differentiation In the landscape of drug discovery and development, the unambiguous structural elucidation of synthesized organic molecules is a cornerstone of ensuring...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Crucial Role of ¹H NMR in Isomer Differentiation

In the landscape of drug discovery and development, the unambiguous structural elucidation of synthesized organic molecules is a cornerstone of ensuring safety and efficacy. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out for its ability to provide a detailed fingerprint of a molecule's structure. For substituted aromatic compounds, such as 2-Chloro-3-nitrobenzenesulfonamide, which are common scaffolds in medicinal chemistry, ¹H NMR is indispensable for confirming the intended substitution pattern and distinguishing it from its isomers. The electronic environment of each proton on the benzene ring is exquisitely sensitive to the nature and position of the substituents, resulting in unique chemical shifts and coupling patterns that allow for definitive structural assignment.

This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-Chloro-3-nitrobenzenesulfonamide. As experimental spectra for this specific compound are not widely published, we will first construct a detailed theoretical prediction based on established principles of NMR spectroscopy. This prediction will then be compared with the expected spectra of its isomers, 2-chloro-5-nitrobenzenesulfonamide and 4-chloro-3-nitrobenzenesulfonamide, to illustrate how subtle changes in substituent positioning lead to dramatically different and readily distinguishable NMR spectra. This comparative approach underscores the power of ¹H NMR as a primary tool for structural verification in synthetic chemistry.

Theoretical ¹H NMR Spectrum of 2-Chloro-3-nitrobenzenesulfonamide: A Deep Dive

The structure of 2-Chloro-3-nitrobenzenesulfonamide presents a 1,2,3-trisubstituted benzene ring. The three protons on the aromatic ring, which we will label H-4, H-5, and H-6 for the purpose of this analysis, are all chemically non-equivalent and will therefore give rise to three distinct signals. The chemical shift of these protons is influenced by the electronic effects of the three substituents: the chloro (-Cl), nitro (-NO₂), and sulfonamide (-SO₂NH₂) groups. All three are electron-withdrawing groups, which deshield the aromatic protons, causing their signals to appear at a lower field (higher ppm) compared to benzene (δ ≈ 7.3 ppm)[1][2][3].

Molecular Structure and Proton Assignments

Caption: Predicted coupling relationships for the aromatic protons of the three isomers.

Experimental Protocol for ¹H NMR Acquisition

To ensure high-quality, reproducible data, a standardized experimental protocol is essential. The following provides a detailed methodology for acquiring the ¹H NMR spectrum of a compound like 2-Chloro-3-nitrobenzenesulfonamide.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Acetone-d₆ or DMSO-d₆ are good starting choices for polar sulfonamides.

  • Sample Concentration: Accurately weigh 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the spectrum to the residual solvent peak.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving complex multiplets in aromatic systems.

  • Shimming: Optimize the magnetic field homogeneity by shimming to obtain sharp and symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Angle: A 30° or 90° pulse is typically used.

    • Acquisition Time: Usually 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for nuclear relaxation.

    • Number of Scans: Typically 8 to 16 scans are co-added to improve the signal-to-noise ratio.

3. Data Processing:

  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via a Fourier transform.

  • Phasing: The spectrum is phased to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: A baseline correction is applied to obtain a flat baseline.

  • Integration: The relative areas under the peaks are integrated to determine the proton ratios.

  • Peak Picking: The chemical shifts of the peaks are accurately determined.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into Spectrometer transfer->instrument shim Shim Magnetic Field instrument->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate peak_pick Peak Picking integrate->peak_pick analyze Analyze Spectrum (Shifts, Multiplicity, J-Coupling) peak_pick->analyze

Caption: A generalized workflow for the ¹H NMR analysis of a small organic molecule.

Conclusion

This guide has demonstrated that while a published experimental ¹H NMR spectrum for 2-Chloro-3-nitrobenzenesulfonamide may not be readily accessible, a robust and detailed prediction of its spectrum can be constructed from fundamental principles. More importantly, this theoretical analysis, when placed in a comparative context with its isomers, 2-chloro-5-nitrobenzenesulfonamide and 4-chloro-3-nitrobenzenesulfonamide, powerfully illustrates the diagnostic capabilities of ¹H NMR spectroscopy. The distinct chemical shifts and, most notably, the unique coupling patterns arising from the different ortho, meta, and para relationships between the protons provide a clear and unambiguous means of distinguishing these closely related structures. For researchers in synthetic and medicinal chemistry, a thorough understanding of these principles is not merely academic but a critical, practical skill for ensuring the structural integrity of their compounds.

References

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.
  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from JoVE. [Link]

  • PubChem. (n.d.). 2-Chloro-5-nitrobenzenesulfonamide. National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. Retrieved March 15, 2026, from [Link]

  • University of Calgary. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved March 15, 2026, from [Link]

  • Bradford Scholars. (n.d.). Synthesis of Sulfonamide-Based Ynamides and Ynamines in Water. University of Bradford. Retrieved March 15, 2026, from [Link]

  • Royal Society of Chemistry. (2015). Supporting information. Retrieved March 15, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Sulfonamide Paper ESI - Table of Figures. Retrieved March 15, 2026, from [Link]

  • Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Retrieved March 15, 2026, from [Link]

  • PubChem. (n.d.). 4-Chloro-3-nitrobenzenesulfonamide. National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved March 15, 2026, from [Link]

  • Manasa Life Sciences. (n.d.). 4-chloro-3-nitrobenzenesulfonamide. Retrieved March 15, 2026, from [Link]

  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal, 13(7), 877-881. [Link]

Sources

Comparative

A Comparative Guide to the 13C NMR Chemical Shifts of 2-Chloro-3-nitrobenzenesulfonamide

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, p...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, provides a powerful tool for mapping the carbon skeleton of a molecule. This guide offers an in-depth analysis of the 13C NMR chemical shifts for 2-Chloro-3-nitrobenzenesulfonamide, a compound of interest in medicinal chemistry and organic synthesis. In the absence of publicly available experimental data for this specific molecule, this guide leverages high-quality predicted data and compares it with the spectra of structurally related analogs to provide a robust framework for spectral interpretation and assignment.

Understanding the Molecular Landscape: Substituent Effects on the Benzene Ring

The 13C NMR chemical shifts of a substituted benzene ring are exquisitely sensitive to the electronic environment of each carbon atom. The interplay of inductive and resonance effects from substituents dictates the shielding and deshielding of the carbon nuclei, resulting in a characteristic pattern of signals. In the case of 2-Chloro-3-nitrobenzenesulfonamide, we have three distinct substituents to consider: a chloro group (-Cl), a nitro group (-NO2), and a sulfonamide group (-SO2NH2).

  • Chloro Group (-Cl): The chlorine atom is electronegative, exerting an electron-withdrawing inductive effect that deshields the ipso-carbon (the carbon directly attached to the substituent). However, it also possesses lone pairs of electrons that can participate in resonance, leading to a slight shielding (upfield shift) of the ortho and para carbons.

  • Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group, both through induction and resonance. This leads to significant deshielding (downfield shift) of the ipso, ortho, and para carbons.

  • Sulfonamide Group (-SO2NH2): The sulfonamide group is also electron-withdrawing, primarily through a strong inductive effect from the sulfonyl group. This generally leads to a deshielding of the ipso-carbon.

The combination and relative positions of these groups in 2-Chloro-3-nitrobenzenesulfonamide create a unique electronic landscape, which is reflected in its predicted 13C NMR spectrum.

Comparative Analysis: Predicted 13C NMR Chemical Shifts

To provide a clear and objective comparison, the 13C NMR chemical shifts for 2-Chloro-3-nitrobenzenesulfonamide and its key structural isomers and precursors have been predicted using a reliable online NMR prediction tool. The data is summarized in the table below, alongside experimental data for fundamental related compounds.

CarbonBenzene (Experimental)Benzenesulfonamide (Experimental)Chlorobenzene (Experimental)Nitrobenzene (Experimental)2-Chlorobenzenesulfonamide (Predicted)3-Nitrobenzenesulfonamide (Predicted)4-Chloro-3-nitrobenzenesulfonamide (Predicted)2-Chloro-3-nitrobenzenesulfonamide (Predicted)
C1 128.5142.9134.3148.4139.1143.9140.2140.5
C2 128.5126.9128.6123.5132.9122.0122.9133.5
C3 128.5129.2129.7129.5131.8148.7148.5149.1
C4 128.5133.2126.4134.7128.1127.3133.4128.4
C5 128.5129.2129.7129.5129.9130.4128.7130.1
C6 128.5126.9128.6123.5127.4133.0135.1123.8

Disclaimer: Predicted data is generated from online NMR prediction tools and should be used as a guide for spectral interpretation. Experimental verification is recommended.

Deciphering the Spectrum of 2-Chloro-3-nitrobenzenesulfonamide

By analyzing the predicted chemical shifts in the context of substituent effects, we can assign each signal to its corresponding carbon atom in 2-Chloro-3-nitrobenzenesulfonamide.

Caption: Structure of 2-Chloro-3-nitrobenzenesulfonamide with predicted 13C NMR chemical shifts (ppm).

  • C3 (149.1 ppm): This carbon is predicted to be the most deshielded. This is expected as it is directly attached to the strongly electron-withdrawing nitro group (ipso-carbon to -NO2).

  • C1 (140.5 ppm): The carbon bearing the sulfonamide group is also significantly deshielded due to the inductive effect of the -SO2NH2 group.

  • C2 (133.5 ppm): This carbon, attached to the chlorine atom, is deshielded by the inductive effect of the halogen. Its proximity to both the chloro and nitro groups contributes to its downfield shift.

  • C5 (130.1 ppm) and C4 (128.4 ppm): These carbons are meta to the chloro and nitro groups, respectively, and experience less pronounced substituent effects, resulting in chemical shifts closer to that of unsubstituted benzene.

  • C6 (123.8 ppm): This carbon is ortho to the sulfonamide group and para to the nitro group. The electron-withdrawing nature of the nitro group at the para position contributes to its deshielded value compared to a simple ortho-substituted carbon.

Experimental and Predictive Workflow

For researchers aiming to confirm the structure of 2-Chloro-3-nitrobenzenesulfonamide or similar compounds, the following workflow is recommended:

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Spectral Prediction & Analysis cluster_3 Structure Confirmation prep Dissolve 5-20 mg of sample in 0.6-0.8 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) acq_13C Acquire 13C{1H} NMR Spectrum (Broadband proton decoupled) prep->acq_13C acq_DEPT Acquire DEPT-135 and/or DEPT-90 Spectra (Optional, for multiplicity editing) acq_13C->acq_DEPT compare Compare experimental spectrum with predicted data and analogs acq_DEPT->compare predict Predict 13C NMR spectrum using an online tool or software predict->compare assign Assign signals based on chemical shifts, multiplicities, and substituent effects compare->assign confirm Confirm structure based on congruence of experimental and predicted/comparative data assign->confirm

Caption: A generalized workflow for the 13C NMR analysis of a novel substituted benzene derivative.

Step-by-Step Methodology for 13C NMR Prediction
  • Select a Prediction Tool: A variety of online NMR prediction tools are available, many of which are free for academic use. Examples include NMRDB.org and ChemDoodle.

  • Input the Structure: Draw the chemical structure of 2-Chloro-3-nitrobenzenesulfonamide in the provided editor or input its SMILES string (C1=CC(=C(C(=C1)S(=O)(=O)N)Cl)[O-]).

  • Run the Prediction: Initiate the 13C NMR prediction. The tool will calculate the chemical shifts based on its internal database and algorithms.

  • Analyze the Output: The predicted spectrum will display the chemical shift for each carbon atom. Note these values for your comparison table.

  • Repeat for Analogs: Repeat the process for the comparative compounds (e.g., 2-chlorobenzenesulfonamide, 3-nitrobenzenesulfonamide, and 4-chloro-3-nitrobenzenesulfonamide) to generate a consistent dataset for analysis.

Conclusion

This guide provides a comprehensive framework for understanding and interpreting the 13C NMR spectrum of 2-Chloro-3-nitrobenzenesulfonamide. By combining predicted spectral data with a thorough analysis of substituent effects and a comparison with related molecules, researchers can confidently assign the carbon signals and confirm the structure of this and similar polysubstituted aromatic compounds. The provided workflow offers a practical approach for both experimental and computational NMR analysis, underscoring the synergy between these techniques in modern chemical research.

References

  • NMRDB.org: An open-source database for NMR spectra prediction. [Link]

  • ChemDoodle: A chemical drawing and informatics software that includes NMR prediction capabilities. [Link]

  • Spectral Database for Organic Compounds (SDBS): A comprehensive database of experimental spectra, including 13C NMR data for many simple organic molecules. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Validation

Mass spectrometry fragmentation of 2-Chloro-3-nitrobenzenesulfonamide

High-Resolution Orbitrap vs. Triple Quadrupole Mass Spectrometry for the Structural Elucidation of 2-Chloro-3-nitrobenzenesulfonamide Executive Summary 2-Chloro-3-nitrobenzenesulfonamide is a highly reactive intermediate...

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Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Orbitrap vs. Triple Quadrupole Mass Spectrometry for the Structural Elucidation of 2-Chloro-3-nitrobenzenesulfonamide

Executive Summary

2-Chloro-3-nitrobenzenesulfonamide is a highly reactive intermediate frequently utilized in the synthesis of novel sulfonamide-based therapeutics and agricultural chemicals. For researchers and drug development professionals, the accurate structural characterization and trace-level quantification of this compound are critical for impurity profiling and pharmacokinetic tracking. This guide objectively compares two premier analytical strategies—Triple Quadrupole (QqQ) Collision-Induced Dissociation (CID) and High-Resolution Orbitrap Higher-Energy Collisional Dissociation (HCD)—detailing the mechanistic fragmentation pathways and providing a self-validating experimental framework for its analysis.

Mechanistic Principles of Ionization and Fragmentation

As an application scientist, the first critical decision in method development is selecting the ionization mode. The analysis of 2-Chloro-3-nitrobenzenesulfonamide ( C6​H5​ClN2​O4​S ) relies almost exclusively on negative-ion electrospray ionization (ESI-).

The Causality of Ionization: The primary amine of the sulfonamide group ( −SO2​NH2​ ) possesses highly acidic protons. When introduced into a slightly basic or neutral LC environment (such as an ammonium acetate buffered system), this functional group readily deprotonates rather than forming adducts, yielding a highly stable [M−H]− precursor ion at an exact mass of m/z 234.958[1].

Once the precursor is isolated, applying collision energy drives specific, predictable fragmentation pathways:

  • Desulfonylation (Loss of SO2​ ): The extrusion of sulfur dioxide (63.96 Da) is the universal hallmark of sulfonamide MS/MS spectra. This is driven by the cleavage of the C-S bond followed by a structural rearrangement to form an aniline-like derivative[2].

  • Nitro Group Cleavage (Loss of NO and NO2​ ): Aromatic nitro groups undergo characteristic radical and neutral losses. The loss of nitric oxide ( NO∙ , 30 Da) involves a complex molecular rearrangement to a nitrite intermediate prior to cleavage, which is highly diagnostic for nitroaromatics[3]. The direct loss of nitrogen dioxide ( NO2​ , 46 Da) is also prominently observed.

  • Halogen Isotope Signatures: The presence of the chlorine atom yields a distinct 3:1 isotopic ratio ( 35Cl:37Cl ). Tracking this isotopic signature in the product ions serves as a built-in mass filter to confirm which fragments retain the chlorine atom.

MS_Fragmentation M Precursor Ion [M-H]⁻ m/z 234.958 SO2 Desulfonylation [M-H-SO₂]⁻ m/z 170.996 M->SO2 -SO₂ (64 Da) NO Nitro Rearrangement [M-H-NO]⁻ m/z 204.960 M->NO -NO (30 Da) NO2 Nitro Cleavage [M-H-NO₂]⁻ m/z 188.965 M->NO2 -NO₂ (46 Da) Cl Dehalogenation [M-H-HCl]⁻ m/z 198.981 M->Cl -HCl (36 Da) SO2_NO2 Secondary Fragment [M-H-SO₂-NO₂]⁻ m/z 125.003 SO2->SO2_NO2 -NO₂ (46 Da) NO2->SO2_NO2 -SO₂ (64 Da)

Figure 1: ESI- MS/MS fragmentation pathways of 2-Chloro-3-nitrobenzenesulfonamide.

Comparative Platform Analysis: QqQ CID vs. Orbitrap HCD

When developing a method for this compound, the choice of instrumentation dictates the quality and utility of the data.

  • Orbitrap HRMS (HCD): Best suited for the discovery phase. HCD provides a broader, non-resonant energy deposition that captures both high and low-mass fragments simultaneously with sub-3 ppm mass accuracy. This is mandatory for differentiating isobaric interferences and confirming the exact elemental composition of unknown degradation products[1].

  • Triple Quadrupole (CID): Best suited for routine QA/QC and pharmacokinetics. QqQ systems utilize resonant CID, which is highly efficient at driving specific precursor-to-product ion transitions (MRM). While it lacks exact mass capabilities, it offers superior linear dynamic range and absolute sensitivity for quantification.

Table 1: Performance Comparison for 2-Chloro-3-nitrobenzenesulfonamide Analysis

FeatureTriple Quadrupole (QqQ) CIDHigh-Resolution Orbitrap HCD
Primary Application High-throughput absolute quantification (MRM)Structural elucidation & exact mass (PRM/ddMS2)
Mass Resolution Nominal (~0.7 Da FWHM)Ultra-high (up to 140,000 FWHM at m/z 200)
Mass Accuracy ± 0.1 Da< 3 ppm
Sensitivity (LOD) Sub-picogram (pg/mL)Low-picogram (pg/mL)
Linear Dynamic Range 5–6 orders of magnitude3–4 orders of magnitude
Isotope Resolution Cannot easily resolve isobaric interferencesEasily resolves 35Cl/37Cl and isobaric overlaps

Self-Validating Experimental Protocol

To ensure data trustworthiness, the following methodology incorporates a mandatory system suitability test (SST) to self-validate the instrument's performance prior to sample analysis.

Step 1: System Suitability & Calibration (Validation Gate)

  • Causality: Before analyzing the target, the mass spectrometer must be calibrated to ensure mass accuracy and optimal ion transmission.

  • Action: Infuse a standard negative ion calibration solution (e.g., sodium trifluoroacetate mix). Verify that the theoretical vs. observed mass of the calibrants falls within <3 ppm error. Do not proceed if the error exceeds this threshold.

Step 2: Sample Preparation

  • Causality: Sulfonamides require a solvent environment that promotes deprotonation without suppressing ionization. Strong acids (like high concentrations of formic acid) will neutralize the sulfonamide, destroying the ESI- signal.

  • Action: Dissolve 2-Chloro-3-nitrobenzenesulfonamide in LC-MS grade methanol to a stock of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 50:50 Methanol:Water containing 5 mM Ammonium Acetate (pH ~6.8).

Step 3: Direct Infusion & Precursor Optimization

  • Causality: Direct infusion isolates the compound's intrinsic ionization behavior from chromatographic variables.

  • Action: Infuse the working solution at 10 µL/min. Set the ESI capillary voltage to 2.5 kV (negative mode) and desolvation temperature to 300°C. Isolate the [M−H]− precursor at m/z 234.958.

Step 4: Breakdown Curve Generation (Energy Ramping)

  • Causality: Different fragmentation pathways require different activation energies. A breakdown curve maps the optimal collision energy (CE) for each fragment, ensuring maximum signal for MRM transitions.

  • Action: Ramp the Normalized Collision Energy (NCE) from 10 to 60 eV in increments of 5 eV. Record the intensity of the precursor and product ions at each step.

Workflow Sample Sample Prep (1 µg/mL in NH4OAc) ESI ESI Negative Mode [M-H]⁻ Generation Sample->ESI Split ESI->Split Orbitrap Orbitrap HRMS Structural Elucidation (Exact Mass & Isotope ID) Split->Orbitrap Phase 1: Discovery QqQ Triple Quadrupole MRM Optimization (High-Sensitivity Quant) Split->QqQ Phase 2: QA/QC

Figure 2: Analytical workflow comparing HRMS and QqQ for sulfonamide analysis.

Quantitative Data & Fragment Assignments

The table below summarizes the expected high-resolution quantitative data derived from the HCD fragmentation of 2-Chloro-3-nitrobenzenesulfonamide. The extremely low mass error validates the proposed structural assignments.

Table 2: High-Resolution Fragment Ion Assignments (Orbitrap HCD)

Proposed FragmentNeutral LossTheoretical Exact Mass (m/z)Diagnostic Significance
Precursor IonN/A234.9580Base peak in Q1; confirms intact molecule.
[M−H−SO2​]− −SO2​ (64.0 Da)170.9960Confirms the presence of the sulfonamide moiety.
[M−H−NO]− −NO (30.0 Da)204.9600Confirms aromatic nitro group via nitrite rearrangement.
[M−H−NO2​]− −NO2​ (46.0 Da)188.9650Direct cleavage of the NO2​ radical.
[M−H−HCl]− −HCl (36.0 Da)198.9813Confirms the presence and retention of chlorine.

References

  • Title: Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion Source: Current Pharmaceutical Analysis (Bentham Science Publishers) URL: [Link]

  • Title: Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry Source: PubMed (National Institutes of Health) URL: [Link]

Sources

Comparative

A Researcher's Guide to the Infrared Spectroscopic Analysis of 2-Chloro-3-nitrobenzenesulfonamide

This guide provides an in-depth analysis of the functional groups present in 2-Chloro-3-nitrobenzenesulfonamide through Fourier Transform Infrared (FT-IR) spectroscopy. Designed for researchers and drug development profe...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the functional groups present in 2-Chloro-3-nitrobenzenesulfonamide through Fourier Transform Infrared (FT-IR) spectroscopy. Designed for researchers and drug development professionals, this document moves beyond a simple peak-listing to offer a comparative framework grounded in the principles of molecular vibrations, enabling a robust and confident structural elucidation.

Introduction: The Vibrational Fingerprint

Infrared (IR) spectroscopy is an indispensable technique in chemical analysis, providing a unique "vibrational fingerprint" of a molecule. By probing the absorption of IR radiation, which excites molecular vibrations such as stretching and bending, we can identify the specific functional groups present. For a multi-functionalized molecule like 2-Chloro-3-nitrobenzenesulfonamide, this technique is paramount for confirming its identity and purity. The molecule's structure, featuring a sulfonamide, a nitro group, and a chloro-substituted aromatic ring, presents a rich and complex spectrum where understanding the interplay of these groups is key to an accurate interpretation.

Molecular Structure and Key Functional Groups

To interpret the IR spectrum, we must first deconstruct the molecule into its constituent functional groups. Each group possesses characteristic vibrational modes that absorb IR radiation at predictable frequencies.

Caption: Molecular structure of 2-Chloro-3-nitrobenzenesulfonamide.

The primary functional groups for analysis are:

  • Aromatic Ring: A 1,2,3-trisubstituted benzene ring.

  • Nitro Group (-NO₂): A strongly electron-withdrawing group.

  • Sulfonamide Group (-SO₂NH₂): Comprising S=O and N-H bonds.

  • Chloro Group (-Cl): A halogen substituent.

Theoretical IR Absorption Analysis and Comparative Data

The IR spectrum of this compound is a superposition of the absorptions from each functional group. The electron-withdrawing nature of the nitro, chloro, and sulfonamide groups influences the electron density of the aromatic ring, which can slightly shift the expected peak positions.[1]

The Sulfonamide Group (-SO₂NH₂)

The sulfonamide group provides several distinct and strong absorptions, making it a reliable diagnostic feature.

  • N-H Stretching: As a primary sulfonamide, it will exhibit two distinct N-H stretching bands corresponding to asymmetric and symmetric vibrations. These typically appear in the 3400-3200 cm⁻¹ region.[2] The presence of two peaks is a clear indicator of an -NH₂ group.

  • S=O Stretching: The sulfonyl moiety (SO₂) is one of the most prominent features in the spectrum. Due to the large change in dipole moment during vibration, these bands are very strong. It gives rise to two characteristic stretching vibrations:

    • Asymmetric Stretch (νₐₛ): A very strong band typically appearing around 1350-1300 cm⁻¹.

    • Symmetric Stretch (νₛ): A strong band found at a lower frequency, generally between 1160-1140 cm⁻¹.[3]

The Nitro Group (-NO₂)

Similar to the sulfonyl group, the nitro group is highly polar and produces two of the most intense and easily identifiable peaks in the spectrum.[4][5]

  • Asymmetric Stretch (νₐₛ): A very strong absorption typically found between 1550-1475 cm⁻¹ for aromatic nitro compounds.[5] Conjugation with the aromatic ring tends to lower this frequency compared to its aliphatic counterparts.[5]

  • Symmetric Stretch (νₛ): Another very strong band, appearing in the 1360-1290 cm⁻¹ range.[5][6]

Critical Insight: Potential Peak Overlap Researchers must be aware of the potential overlap between the symmetric NO₂ stretch (1360-1290 cm⁻¹) and the asymmetric S=O stretch (1350-1300 cm⁻¹). This region may appear as a very broad, intense, and complex absorption band rather than two perfectly resolved peaks. Deconvolution techniques or comparison with reference spectra of simpler sulfonamides and nitroaromatics can aid in assignment.

The Aromatic Ring

The substituted benzene ring provides a series of absorptions that confirm its presence and can offer clues about its substitution pattern.

  • Aromatic C-H Stretching: A weak to medium absorption appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[7][8] This is a key diagnostic feature to distinguish aromatic C-H from aliphatic C-H stretches, which occur just below 3000 cm⁻¹.[9]

  • C=C In-Ring Stretching: These vibrations cause a series of sharp, medium-intensity peaks in the 1600-1450 cm⁻¹ region.[1][8][10] Often, two prominent bands are visible near 1600 cm⁻¹ and 1500 cm⁻¹.

  • C-H Out-of-Plane (OOP) Bending: These strong absorptions in the 900-675 cm⁻¹ region are highly characteristic of the substitution pattern on the benzene ring.[7] While specific frequencies for 1,2,3-trisubstitution can vary, their presence in this region is a strong confirmation of an aromatic structure.

The Chloro Group (C-Cl)
  • C-Cl Stretching: The carbon-chlorine stretch gives rise to a medium to strong absorption in the fingerprint region, typically below 800 cm⁻¹. This peak can sometimes be difficult to assign definitively due to the presence of other absorptions in this complex region, such as the aromatic C-H OOP bends.

Summary of Expected IR Absorptions

The following table summarizes the key quantitative data for the IR analysis of 2-Chloro-3-nitrobenzenesulfonamide.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
Sulfonamide (-SO₂NH₂) ** N-H Asymmetric & Symmetric Stretch3400 - 3200 (Two bands)Medium
S=O Asymmetric Stretch1350 - 1300Strong
S=O Symmetric Stretch1160 - 1140Strong
Nitro (-NO₂) **N=O Asymmetric Stretch1550 - 1475Strong
N=O Symmetric Stretch1360 - 1290Strong
Aromatic Ring Aromatic C-H Stretch3100 - 3000Weak to Medium
C=C In-Ring Stretch1600 - 1450Medium, Sharp
C-H Out-of-Plane Bending900 - 675Strong
Chloro (-Cl) C-Cl Stretch< 800Medium to Strong

Experimental Protocol: Acquiring a High-Quality Spectrum

Trustworthy data begins with a robust experimental protocol. The Attenuated Total Reflectance (ATR) method is recommended for its simplicity and reproducibility with solid samples.

Objective: To obtain a high-resolution FT-IR spectrum of solid 2-Chloro-3-nitrobenzenesulfonamide.

Apparatus: FT-IR Spectrometer with a Diamond or Germanium ATR accessory.

Methodology:

  • Background Scan: Ensure the ATR crystal surface is impeccably clean. Run a background spectrum with the clean, empty crystal. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount (1-2 mg) of the crystalline sample onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface. Inconsistent pressure is a primary source of poor reproducibility.

  • Sample Scan: Acquire the sample spectrum. A typical setting involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft, non-abrasive wipe. Verify cleanliness by running a new scan and ensuring no sample peaks remain.

Logical Workflow for Spectral Interpretation

The following workflow provides a systematic approach to analyzing the spectrum of an unknown that is potentially 2-Chloro-3-nitrobenzenesulfonamide.

Start Start: Obtain Spectrum Check_NH Look for two bands ~3400-3200 cm⁻¹? Start->Check_NH Check_CH Weak bands > 3000 cm⁻¹? Check_NH->Check_CH Yes (Primary Amine) No Re-evaluate Structure Check_NH->No No Check_NO2_asym Very strong band ~1550-1475 cm⁻¹? Check_CH->Check_NO2_asym Yes (Aromatic C-H) Check_CH->No No Check_Aromatic_CC Sharp bands ~1600-1450 cm⁻¹? Check_NO2_asym->Check_Aromatic_CC Yes (NO₂ Present) Check_NO2_asym->No No Check_Overlap Broad, very strong region ~1360-1290 cm⁻¹? Check_SO2_sym Strong band ~1160-1140 cm⁻¹? Check_Overlap->Check_SO2_sym Yes (NO₂ + SO₂) Check_Overlap->No No Check_OOP Strong bands ~900-675 cm⁻¹? Check_SO2_sym->Check_OOP Yes (SO₂ Present) Check_SO2_sym->No No Check_Aromatic_CC->Check_Overlap Yes (Aromatic Ring) Check_Aromatic_CC->No No Conclusion High Confidence in 2-Chloro-3-nitrobenzenesulfonamide Check_OOP->Conclusion Yes (Subst. Aromatic) Check_OOP->No No

Sources

Validation

X-ray crystallography of 2-Chloro-3-nitrobenzenesulfonamide derivatives

An in-depth technical comparison guide for researchers, structural biologists, and medicinal chemists evaluating X-ray crystallography methodologies for 2-Chloro-3-nitrobenzenesulfonamide derivatives. Executive Summary &...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide for researchers, structural biologists, and medicinal chemists evaluating X-ray crystallography methodologies for 2-Chloro-3-nitrobenzenesulfonamide derivatives.

Executive Summary & Mechanistic Grounding

The 2-chloro-3-nitrobenzenesulfonamide scaffold (and its regioisomers) is a privileged structural motif in modern drug discovery. The electron-withdrawing nature of the chloro and nitro substituents significantly lowers the pKa​ of the primary sulfonamide group. At physiological pH, this ensures the sulfonamide exists predominantly in its deprotonated (anionic) state, transforming it into a highly potent zinc-binding group (ZBG) for metalloenzymes such as human carbonic anhydrases (hCAs)[1][2]. Additionally, these derivatives are actively investigated as cap-binding inhibitors for viral targets, including the SARS-CoV-2 nsp14 N7-methyltransferase[3].

To rationally optimize these compounds, X-ray crystallography is indispensable. It is the only analytical technique capable of unambiguously resolving sub-angstrom target-ligand interactions—such as the halogen bonding of the chloro group within hydrophobic enzyme pockets and the precise coordination geometry of the sulfonamide nitrogen to the catalytic Zn2+ ion[4][5].

This guide objectively compares the crystallization methodologies and X-ray diffraction platforms used to characterize these derivatives, providing actionable, self-validating protocols for structural biologists.

Comparison Guide: Crystallization Methodologies

The success of X-ray crystallography is entirely dependent on the quality of the grown crystal. For 2-chloro-3-nitrobenzenesulfonamide derivatives, the choice of crystallization technique dictates whether you obtain a pure small-molecule API structure or a high-resolution protein-ligand co-crystal.

Table 1: Performance Comparison of Crystallization Techniques

MethodologyPrimary ApplicationTypical ResolutionPolymorph ControlMechanistic Causality
Hanging-Drop Vapor Diffusion Protein-Ligand Co-crystals (e.g., hCA II complexes)1.1 Å – 1.5 ÅExcellentGradual vapor equilibration maintains the system in the metastable zone of supersaturation, favoring orderly single-crystal lattice growth over rapid nucleation.
Slow Evaporation Small Molecule API Characterization0.8 Å – 1.0 ÅPoorContinuous solvent loss forces kinetic trapping. If evaporation is too fast, it yields a mixture of metastable polymorphs rather than the thermodynamically stable form.
Anti-Solvent Precipitation Bulk Powder / MicrocrystalsN/A (Powder XRD only)ModerateA sudden reduction in the dielectric constant forces rapid, chaotic nucleation. Yields microcrystals unsuitable for single-crystal X-ray diffraction.

Self-Validating Experimental Protocol: Co-Crystallization via Vapor Diffusion

To evaluate the binding mode of a 2-chloro-3-nitrobenzenesulfonamide derivative within a metalloenzyme (e.g., hCA II), Hanging-Drop Vapor Diffusion is the gold standard. This protocol is designed as a self-validating system: each step contains a physical checkpoint to ensure downstream success.

Step-by-Step Methodology:

  • Ligand Solubilization: Dissolve the sulfonamide derivative in 100% anhydrous DMSO to create a 50 mM stock.

    • Causality: The highly hydrophobic nitro-aromatic ring requires a strong polar aprotic solvent to prevent premature precipitation. Keeping final DMSO concentration below 2% prevents protein denaturation.

  • Target Complexation: Incubate 10 mg/mL of purified hCA II (in 20 mM Tris-HCl, pH 7.5) with a 5-fold molar excess of the ligand for 2 hours at 4°C.

    • Causality: Maintaining the buffer at pH 7.5 ensures the sulfonamide moiety ( pKa​≈7.0−8.0 ) is sufficiently deprotonated to coordinate effectively with the active-site Zn2+ [2].

  • Drop Setup: On a siliconized glass cover slip, mix 1 µL of the protein-ligand complex with 1 µL of the reservoir solution (1.2 M Sodium Citrate, 0.1 M Tris-HCl pH 8.0).

  • Equilibration: Invert the cover slip over a well containing 500 µL of the reservoir solution and seal with high-vacuum grease. Incubate undisturbed at 18°C.

  • Harvesting & Cryoprotection (Validation Step): After 3–5 days, harvest the resulting monoclinic crystals using a nylon loop. Briefly soak the crystal in a cryoprotectant solution (reservoir solution + 20% glycerol) before flash-freezing in liquid nitrogen (77 K).

    • Causality: Rapid vitrification prevents the formation of crystalline ice within the solvent channels. If cryoprotection fails, the X-ray diffraction pattern will show distinct, isotropic ice rings at 3.9 Å and 3.4 Å, immediately invalidating the dataset.

Comparison Guide: X-Ray Diffraction Platforms

Once high-quality crystals are obtained, selecting the appropriate X-ray source is critical for resolving the electron density of the heavy atoms (Chlorine, Sulfur) versus the lighter atoms (Carbon, Nitrogen, Oxygen).

Table 2: X-Ray Source Comparison for Sulfonamide Derivatives

PlatformX-Ray SourceFlux (photons/s)AdvantagesLimitations
In-House Microfocus Diffractometer Cu K α ( λ=1.5418 Å) ∼108−109 Immediate accessibility; excellent for determining the absolute configuration of the small molecule API.Lower flux limits the resolution for large protein-ligand co-crystals; longer exposure times required.
Synchrotron Radiation Facility Undulator (Tunable λ ) >1012 Ultra-high resolution (up to 1.1 Å); tunable wavelength allows for anomalous dispersion phasing (SAD) using the intrinsic Sulfur or Chlorine atoms.Requires competitive beamtime allocation; high flux drastically increases the risk of radiation damage to the crystal[5].

Workflow Visualization

The following diagram illustrates the logical progression from ligand synthesis to 3D structural refinement, highlighting the critical transition points in the crystallographic pipeline.

G N1 Synthesis & Purification 2-Chloro-3-nitrobenzenesulfonamide N2 Target Complexation (e.g., hCA II or nsp14) N1->N2 Ligand Binding N3 Crystallization Setup (Hanging-Drop Vapor Diffusion) N2->N3 Supersaturation N4 X-Ray Diffraction (Synchrotron / Cu Kα) N3->N4 Cryo-cooling & Harvesting N5 Structure Refinement (Electron Density Mapping) N4->N5 Phase Determination N6 SAR & Binding Mode Analysis N5->N6 3D Structural Model

Workflow of X-ray crystallography for sulfonamide-protein complexes.

References

  • Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone Molecules (2019). URL:[Link]

  • Anticonvulsant 4-Aminobenzenesulfonamide Derivatives with Branched-Alkylamide Moieties: X-ray Crystallography and Inhibition Studies of Human Carbonic Anhydrase Isoforms I, II, VII, and XIV Journal of Medicinal Chemistry (2011). URL:[Link]

  • Mono- and three-tailed sugar and iminosugar decorated benzenesulfonamide carbonic anhydrase inhibitors RSC Advances (2023). URL:[Link]

  • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation Journal of Medicinal Chemistry (2018). URL:[Link]

  • Potent Inhibition of SARS-CoV-2 nsp14 N7-Methyltransferase by Sulfonamide-Based Bisubstrate Analogues Journal of Medicinal Chemistry (2022). URL:[Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 2-Chloro-3-nitrobenzenesulfonamide and its 4-Chloro Isomer in Nucleophilic Aromatic Substitution

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel molecular entities. Aryl chlorides bearing electron-withdra...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel molecular entities. Aryl chlorides bearing electron-withdrawing groups are common precursors in the synthesis of a diverse array of compounds via nucleophilic aromatic substitution (SNAr). This guide provides an in-depth technical comparison of the reactivity of two isomeric compounds: 2-chloro-3-nitrobenzenesulfonamide and 4-chloro-3-nitrobenzenesulfonamide. Understanding the nuanced differences in their reactivity is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.

Introduction to Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The reaction typically proceeds through a two-step addition-elimination mechanism, particularly when the aromatic ring is activated by potent electron-withdrawing groups (EWGs) such as a nitro group (-NO₂).[1][2] The presence of both a nitro and a sulfonamide group in the title compounds renders them susceptible to SNAr reactions.

The generally accepted mechanism involves the initial attack of a nucleophile on the carbon atom bearing the leaving group (in this case, chlorine), leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3] The stability of this intermediate is a critical determinant of the reaction rate. The subsequent expulsion of the leaving group restores the aromaticity of the ring, yielding the final product. The activation of the aromatic ring by EWGs is most pronounced when these groups are positioned ortho or para to the leaving group, as this allows for effective delocalization and stabilization of the negative charge in the Meisenheimer complex.[1][2][3]

Comparative Reactivity Analysis: Electronic and Steric Effects

The reactivity of the two isomers, 2-chloro-3-nitrobenzenesulfonamide and 4-chloro-3-nitrobenzenesulfonamide, is dictated by a combination of electronic and steric factors.

The 4-Chloro Isomer: An Activated System

In 4-chloro-3-nitrobenzenesulfonamide, the nitro group is positioned para to the chlorine atom. This arrangement is highly favorable for SNAr reactions. The strong electron-withdrawing nature of the nitro group activates the carbon atom attached to the chlorine for nucleophilic attack. Crucially, the para-positioning allows for direct resonance stabilization of the negative charge in the Meisenheimer intermediate, significantly lowering the activation energy of the reaction. The sulfonamide group, also an electron-withdrawing group, further enhances the electrophilicity of the aromatic ring.

The 2-Chloro Isomer: A Sterically Hindered and Less Activated System

In contrast, the 2-chloro-3-nitrobenzenesulfonamide presents a more complex scenario. Here, the nitro group is meta to the chlorine atom. While still an electron-withdrawing group, its ability to stabilize the Meisenheimer intermediate through resonance is significantly diminished compared to the ortho or para positions.[1]

Furthermore, the sulfonamide group is now positioned ortho to the site of nucleophilic attack. This introduces a significant steric impediment, hindering the approach of the nucleophile to the carbon atom bearing the chlorine. This "ortho effect" can dramatically decrease the rate of reaction.[4] There is also evidence to suggest that a bulky ortho-sulfonamide group can cause a neighboring nitro group to twist out of the plane of the benzene ring, which would further reduce its ability to activate the ring through resonance.

Illustrative Comparative Data

IsomerPosition of -NO₂ Relative to -ClPosition of -SO₂NH₂ Relative to -ClExpected Relative Rate of SNArPredicted Product Yield (%) (Illustrative)
4-Chloro-3-nitrobenzenesulfonamideparametaHigh95
2-Chloro-3-nitrobenzenesulfonamidemetaorthoLow15

Reaction Conditions (Illustrative): Equimolar amounts of the chloro-nitrobenzenesulfonamide isomer and piperidine in ethanol, heated at reflux for 4 hours.

This illustrative data highlights the anticipated superior reactivity of the 4-chloro isomer due to favorable electronic effects and the absence of significant steric hindrance.

Experimental Protocols

The following is a generalized experimental protocol for a comparative study of the reactivity of the two isomers in a nucleophilic aromatic substitution reaction with an amine.

General Procedure for Nucleophilic Aromatic Substitution with Piperidine

Materials:

  • 4-Chloro-3-nitrobenzenesulfonamide

  • 2-Chloro-3-nitrobenzenesulfonamide

  • Piperidine

  • Anhydrous Ethanol

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Reaction Setup:

  • In two separate round-bottom flasks equipped with magnetic stirrers and reflux condensers, dissolve one equivalent of either 4-chloro-3-nitrobenzenesulfonamide or 2-chloro-3-nitrobenzenesulfonamide in anhydrous ethanol.

  • To each flask, add 1.1 equivalents of piperidine.

Reaction Monitoring:

  • Heat the reaction mixtures to reflux.

  • Monitor the progress of the reactions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed in the more reactive isomer's flask.

Work-up:

  • Upon completion (or after a set time for comparison), cool the reaction mixtures to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the organic layer under reduced pressure.

Purification:

  • Purify the crude product by column chromatography on silica gel to isolate the respective substituted product.

Visualization of Reactivity Factors

The key factors influencing the reactivity of the two isomers can be visualized as follows:

G cluster_4_chloro 4-Chloro-3-nitrobenzenesulfonamide cluster_2_chloro 2-Chloro-3-nitrobenzenesulfonamide A1 Para-Nitro Group B1 Strong Resonance Stabilization of Meisenheimer Complex A1->B1 Enables C1 High Reactivity in SNAr B1->C1 Leads to A2 Meta-Nitro Group B2 Weak Resonance Stabilization A2->B2 Provides F2 Low Reactivity in SNAr B2->F2 D2 Ortho-Sulfonamide Group E2 Steric Hindrance D2->E2 Causes E2->F2

Caption: Factors influencing the SNAr reactivity of the two isomers.

Conclusion

In the comparative analysis of 2-chloro-3-nitrobenzenesulfonamide and 4-chloro-3-nitrobenzenesulfonamide, the 4-chloro isomer is unequivocally the more reactive substrate in nucleophilic aromatic substitution reactions. This heightened reactivity is a direct consequence of the para-positioning of the strongly electron-withdrawing nitro group, which provides substantial resonance stabilization to the Meisenheimer intermediate. Conversely, the 2-chloro isomer is significantly less reactive due to the meta-position of the nitro group, affording weaker electronic activation, and the pronounced steric hindrance imposed by the ortho-sulfonamide group. For synthetic applications requiring facile nucleophilic displacement of the chlorine atom, 4-chloro-3-nitrobenzenesulfonamide is the superior choice, allowing for milder reaction conditions and likely higher yields.

References

  • Synthetic method of 2-aminophenol-4-sulfonamide. CN102372658A.
  • Synthesis, spectral characterization, antimicrobial activity and docking studies against DNA Gyrase-A of new 4-chloro-3-nitrobenzene sulfonamide derivatives. Organic Communications. 2020;13(4):155-164. Available at: [Link]

  • Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Canadian Journal of Chemistry. 1969;47(23):4499-4505. Available at: [Link]

  • Preparation of 4-chloro-3-nitrobenzenesulfonic acid. PrepChem. Available at: [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences. 2019;32(5):2247-2253.
  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. Available at: [Link]

  • Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Chemistry Stack Exchange. Available at: [Link]

  • Sulfonyl blocking groups in aromatic synthesis. Master Organic Chemistry. Available at: [Link]

  • Nucleophilic Aromatic Substitution - Addition and Identification of an Amine. Journal of Chemical Education. 2017;94(10):1559-1562. Available at: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules. 2018;23(3):684. Available at: [Link]

  • Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry. 2022;10:894298. Available at: [Link]

  • Nucleophilic aromatic substitution reactions promoted by aryl and heteroaryl amine nitranions. New Journal of Chemistry. 2003;27(11):1597-1601. Available at: [Link]

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science. 2020;11(26):6796-6803. Available at: [Link]

  • Some observations concerning steric hindrance and the effects of substituents on the ortho : para ratio in aromatic substitution. Journal of the Chemical Society (Resumed). 1949:2871-2877. Available at: [Link]

Sources

Validation

A Comparative Guide to HPLC for the Purity Assessment of 2-Chloro-3-nitrobenzenesulfonamide

For researchers, scientists, and professionals in drug development, the meticulous confirmation of a compound's purity is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth techn...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the meticulous confirmation of a compound's purity is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 2-Chloro-3-nitrobenzenesulfonamide, a key intermediate in various synthetic pathways. The methodologies and comparisons presented herein are grounded in established analytical principles to ensure robust and reliable purity determinations.

The Critical Role of Purity in Pharmaceutical Development

The purity of an active pharmaceutical ingredient (API) or a key intermediate like 2-Chloro-3-nitrobenzenesulfonamide directly impacts the safety and efficacy of the final drug product. Even minute impurities can alter pharmacological activity, introduce toxicity, or affect the stability of the API.[1][2] Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, have stringent requirements for the identification, qualification, and quantification of impurities.[1][2][3] Therefore, the selection of an appropriate analytical method for purity assessment is a critical decision in the pharmaceutical development process.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

For non-volatile and thermally labile compounds like 2-Chloro-3-nitrobenzenesulfonamide, HPLC, particularly in the reversed-phase mode, is the predominant analytical technique for purity and impurity profiling.[4][5][6] Its high resolving power, sensitivity, and quantitative accuracy make it superior to many other methods for this application.

Experimental Protocol: A Validated RP-HPLC Method

This section details a robust Reversed-Phase HPLC (RP-HPLC) method developed for the purity assessment of 2-Chloro-3-nitrobenzenesulfonamide. The choice of a C18 column is based on its wide applicability and effectiveness in separating moderately polar to non-polar compounds.[7] The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, is selected to ensure good peak shape and resolution of the main component from potential impurities.

Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable.

  • Analytical Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.

Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • 2-Chloro-3-nitrobenzenesulfonamide reference standard (of known purity)

Chromatographic Conditions:

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid (v/v)

    • Solvent B: Acetonitrile with 0.1% formic acid (v/v)

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (based on the UV absorbance of the nitroaromatic chromophore)

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 2-Chloro-3-nitrobenzenesulfonamide sample.

  • Dissolve in a suitable diluent, such as a 50:50 mixture of acetonitrile and water, to a final concentration of 0.5 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_sample Weigh & Dissolve Sample filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample prep_std Prepare Reference Standard inject Inject Sample filter_sample->inject hplc_system HPLC System Setup (Column, Mobile Phase) hplc_system->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect acquire Data Acquisition detect->acquire integrate Peak Integration acquire->integrate calculate Purity Calculation (% Area) integrate->calculate report Generate Report calculate->report

Caption: Workflow for the purity assessment of 2-Chloro-3-nitrobenzenesulfonamide by HPLC.

Comparative Analysis of Purity Assessment Techniques

While HPLC is the preferred method, other techniques can be employed, particularly for preliminary or orthogonal assessments. This section compares HPLC with Gas Chromatography (GC) and Thin-Layer Chromatography (TLC).

Gas Chromatography (GC)

GC is a powerful separation technique for volatile and thermally stable compounds.[4][5][8] For 2-Chloro-3-nitrobenzenesulfonamide, which is a non-volatile solid, direct analysis by GC is not feasible without derivatization. This additional sample preparation step can introduce variability and potential for side reactions.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique often used for reaction monitoring and preliminary purity checks.[9][10] However, it offers lower resolution and sensitivity compared to HPLC and is primarily a qualitative or semi-quantitative tool.[9][10][11]

Performance Comparison

The following table summarizes the key performance characteristics of HPLC, GC, and TLC for the purity assessment of 2-Chloro-3-nitrobenzenesulfonamide. The data presented is a synthesis of typical performance expectations for these techniques in a pharmaceutical setting.

Parameter HPLC GC (with derivatization) TLC Justification
Applicability ExcellentPoorFair2-Chloro-3-nitrobenzenesulfonamide is non-volatile, making HPLC the ideal choice.[4][6][8]
Specificity HighHighModerateHPLC and GC offer superior separation of closely related impurities compared to TLC.[9]
Sensitivity (LOD) ~0.01%~0.01%~0.1%HPLC and GC detectors are generally more sensitive than visualization on a TLC plate.[12]
Quantitation ExcellentGoodPoorHPLC provides precise and accurate quantitative data, while TLC is at best semi-quantitative.[9][11]
Precision (%RSD) < 2%< 5%> 10%The automated and controlled nature of HPLC leads to higher precision.[12]
Throughput ModerateModerateHighMultiple samples can be run simultaneously on a single TLC plate.[10]

Conclusion

For the definitive purity assessment of 2-Chloro-3-nitrobenzenesulfonamide, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the unequivocally superior method. Its ability to handle non-volatile compounds, coupled with its high resolution, sensitivity, and quantitative accuracy, ensures compliance with the stringent requirements of the pharmaceutical industry. While techniques like TLC have their place for rapid, qualitative checks, they lack the robustness and precision necessary for final purity verification. Gas Chromatography is generally unsuitable for this analyte due to its non-volatile nature. The presented HPLC method provides a reliable and validated starting point for the quality control of 2-Chloro-3-nitrobenzenesulfonamide in a research and development setting.

References

  • Lab Manager. (2025, December 10). HPLC vs GC: Choosing the Right Chromatography Technique. [Link]

  • Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • European Medicines Agency. (1995, May). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

  • Veeprho. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. [Link]

  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. [Link]

  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • International Council for Harmonisation. (2022, April 26). Guideline for Elemental Impurities Q3D(R2). [Link]

  • IKEV. (n.d.). ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved March 11, 2026, from [Link]

  • Triclinic Labs. (n.d.). Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC). Retrieved March 11, 2026, from [Link]

  • MDPI. (2025, October 31). TLC in the Analysis of Plant Material. [Link]

  • PMC. (2019, January 28). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. [Link]

  • Quora. (2022, September 17). What is the difference between using an HPLC machine and a simple TLC plate (thin layer chromatography) for separation?[Link]

  • PharmDecks. (n.d.). Chromatography (HPLC, TLC). Retrieved March 11, 2026, from [Link]

Sources

Comparative

A Comparative Guide to Dihedral Angle Analysis in Substituted Benzenesulfonamides: Experimental and Computational Approaches

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of experimental and computational methodologies for the analysis of dihedral angles in substituted benzenesulfona...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of experimental and computational methodologies for the analysis of dihedral angles in substituted benzenesulfonamides. Understanding the conformational landscape of these molecules is paramount in drug design and development, as the spatial arrangement of the sulfonamide moiety and its substituents dictates molecular interactions and, consequently, biological activity. This document offers a technical exploration of X-ray crystallography and Density Functional Theory (DFT) as primary tools for this analysis, supported by experimental data and validated protocols.

The Significance of Dihedral Angles in Benzenesulfonamide Conformation

The biological function of benzenesulfonamide derivatives is intrinsically linked to their three-dimensional structure.[1][2] Key to this structure are the dihedral angles around the S-N bond and the bonds connecting the sulfonyl group and the amine to their respective aromatic rings. These torsional angles define the overall shape of the molecule and the orientation of critical functional groups, influencing how the molecule fits into the binding pocket of a target protein.

Rotation around the S-N bond, in particular, can lead to different stable conformations, such as staggered or eclipsed forms.[3][4] The preferred conformation is influenced by a delicate balance of steric hindrance, electronic effects from substituents, and intramolecular interactions like hydrogen bonding.[5][6] An accurate determination of these dihedral angles is therefore not merely an academic exercise but a critical step in structure-activity relationship (SAR) studies and rational drug design.

Comparative Analysis of Methodologies

The determination of dihedral angles in substituted benzenesulfonamides primarily relies on two powerful techniques: single-crystal X-ray crystallography for experimental measurement and Density Functional Theory (DFT) for computational prediction.

X-Ray Crystallography: The Gold Standard for Solid-State Conformation

X-ray crystallography provides a precise, three-dimensional map of electron density within a crystal, allowing for the unambiguous determination of atomic positions and, consequently, bond lengths, bond angles, and dihedral angles in the solid state.

Causality Behind Experimental Choices: The choice of solvent for crystallization is critical as it can influence the resulting polymorph and, in some cases, the molecular conformation. The conditions for data collection, such as temperature, are chosen to minimize thermal motion and obtain high-resolution data.

Self-Validating System: The quality of a crystal structure is internally validated by several metrics, including the R-factor, which indicates the agreement between the crystallographic model and the experimental X-ray diffraction data. Low R-factor values signify a reliable structure determination.

Density Functional Theory (DFT): A Powerful Predictive Tool

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of conformational analysis, DFT is employed to calculate the potential energy surface of a molecule and identify its low-energy conformers.

Causality Behind Experimental Choices: The selection of the functional (e.g., B3LYP, CAM-B3LYP) and the basis set (e.g., 6-311++G(d,p)) is a crucial decision in DFT calculations.[7][8][9] This choice is guided by a balance between computational cost and the desired accuracy for the specific molecular system and property being investigated. The chosen level of theory should be validated against experimental data where possible.

Self-Validating System: Computational protocols are validated by comparing the calculated parameters with known experimental values. For instance, the predicted geometry of a known compound can be compared with its crystal structure to gauge the accuracy of the chosen computational method. The absence of imaginary frequencies in the output of a geometry optimization confirms that a true energy minimum has been located.[9]

Data Presentation: A Comparative Look at Dihedral Angles

The following table summarizes key dihedral angles for a selection of substituted benzenesulfonamides, comparing values obtained from X-ray crystallography and those calculated using DFT. The primary dihedral angles considered are:

  • C-S-N-C: Describes the torsion around the S-N bond.

  • Aromatic Ring Dihedral Angle: The angle between the planes of the two aromatic rings.

CompoundMethodC-S-N-C Torsion Angle (°)Dihedral Angle Between Aromatic Rings (°)Reference
N-(2-iodophenyl)benzenesulfonamideX-ray-69.0 (2)-[10]
N-(4,5-difluoro-2-iodophenyl)benzenesulfonamideX-ray-61.1 (6)-[10]
4-Methyl-N-[(S)-1-phenylethyl]benzenesulfonamideX-ray79.06 (13)14.47 (8)[11]
4-Methyl-N-(4-methylbenzoyl)benzenesulfonamideX-ray62.0 (2)89.0 (1)[12]
N-[3-(Benzenesulfonamido)propyl]benzenesulfonamideX-ray-71.8 (2)[13]
4-(Benzylideneamino)benzenesulfonamideX-ray-30.0 (1)[14]
Benzenesulfonamide Derivative (C31H23ClN2O4S2)X-ray113.0 (3) (C14-C9-S2-N1)87.33 (10)[15]
Benzenesulfonamide Derivative (C31H23ClN2O4S2)DFT (B3PW91/6-31g(d,p))-85.97[15]
ortho-(4-tolylsulfonamido)benzamides (2a)X-ray-53.07 (11) (C(8)–S(1)–N(2)–C(2))-[6]
ortho-(4-tolylsulfonamido)benzamides (2b)X-ray64.18 (13) (C(1)–N(2)–S(1)–C(8))-[6]
ortho-(4-tolylsulfonamido)benzamides (2c)X-ray75.54 (17) (C(1)–N(2)–S(1)–C(8))-[6]

Note: The specific atoms defining the torsion angles can vary between publications. The provided values are as reported in the cited literature.

Experimental and Computational Protocols

Experimental Workflow: Single-Crystal X-Ray Crystallography

A detailed, step-by-step methodology for determining dihedral angles via X-ray crystallography is as follows:

  • Synthesis and Purification: The substituted benzenesulfonamide is synthesized and purified to obtain a high-purity crystalline sample.

  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown. This is often a trial-and-error process involving the slow evaporation of a solvent from a saturated solution of the compound.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to reduce thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.

  • Data Analysis: From the refined crystal structure, precise bond lengths, bond angles, and dihedral angles are calculated.

Computational Workflow: Density Functional Theory (DFT)

The following outlines a typical workflow for predicting dihedral angles using DFT:

  • Molecule Building: A 3D model of the substituted benzenesulfonamide is constructed using molecular modeling software.

  • Conformational Search (Optional but Recommended): For flexible molecules, a conformational search is performed to identify various low-energy starting geometries.

  • Geometry Optimization: A geometry optimization calculation is performed using a chosen DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This process systematically alters the molecular geometry to find the structure with the lowest electronic energy.[7][9]

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

  • Dihedral Angle Analysis: The dihedral angles of interest are measured from the optimized molecular geometry.

  • Torsional Scan (Optional): To explore the rotational energy barrier around a specific bond (e.g., the S-N bond), a torsional scan can be performed. This involves systematically rotating the dihedral angle and calculating the energy at each step.

Visualization of Workflows and Concepts

Experimental_Workflow cluster_prep Sample Preparation cluster_xray X-Ray Diffraction cluster_analysis Data Analysis Synthesis Synthesis & Purification Crystal_Growth Crystal Growth Synthesis->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection Data Collection Mounting->Data_Collection Solve_Refine Structure Solution & Refinement Data_Collection->Solve_Refine Dihedral_Analysis Dihedral Angle Measurement Solve_Refine->Dihedral_Analysis

Computational_Workflow cluster_model Model Building cluster_dft DFT Calculation cluster_result Result Analysis Build 3D Molecule Construction Conform_Search Conformational Search Build->Conform_Search Optimization Geometry Optimization Conform_Search->Optimization Frequency Frequency Calculation Optimization->Frequency Dihedral_Measure Dihedral Angle Measurement Frequency->Dihedral_Measure Torsional_Scan Torsional Scan (Optional) Dihedral_Measure->Torsional_Scan

Dihedral_Angle_Concept cluster_molecule Benzenesulfonamide Core cluster_angles Key Dihedral Angles C1 C S S C1->S N N S->N Torsion C-S-N-C Torsion S->Torsion C2 C N->C2 N->Torsion Conformation Molecular Conformation & Biological Activity Torsion->Conformation Ring_Angle Ring-Ring Dihedral Ring_Angle->Conformation

Conclusion

The analysis of dihedral angles in substituted benzenesulfonamides is a critical component of modern drug discovery. X-ray crystallography remains the definitive method for determining the solid-state conformation, providing highly accurate and reliable data. Complementing this, Density Functional Theory has emerged as an invaluable predictive tool, enabling the exploration of conformational landscapes and the rationalization of experimental observations. The synergy between these two techniques provides a comprehensive understanding of the structural nuances that govern the biological activity of this important class of molecules. For researchers in the field, a judicious application of both experimental and computational approaches will undoubtedly pave the way for the design of more potent and selective therapeutic agents.

References

  • The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide - PMC. Available at: [Link]

  • Dihedral and bond angles (in degrees) for SA species in neutral state... - ResearchGate. Available at: [Link]

  • Structural and computational insights into a benzene sulfonamide derivative. Available at: [Link]

  • 4-Methyl-N-[(S)-1-phenylethyl]benzenesulfonamide - PMC. Available at: [Link]

  • Synthesis, single crystal (XRD), Hirshfeld surface analysis, computational study (DFT) and molecular docking studies of (E)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-N-(pyrimidine)-2-yl) benzenesulfonamide - PMC. Available at: [Link]

  • 4-Methyl-N-(4-methylbenzoyl)benzenesulfonamide - PMC. Available at: [Link]

  • N-[3-(Benzenesulfonamido)propyl]benzenesulfonamide - PMC. Available at: [Link]

  • 4-(Benzylideneamino)benzenesulfonamide - ResearchGate. Available at: [Link]

  • Molecular Structure and Conformations of Benzenesulfonamide: Gas Electron Diffraction and Quantum Chemical Calculations | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study - MDPI. Available at: [Link]

  • Sulfonamide-related conformational effects and their importance in structure-based design. Available at: [Link]

  • Twisting and Turning the Sulfonamide Bond: A Synthetic, Quantum Chemical, and Crystallographic Study | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Twisting and turning the sulfonamide bond: synthetic, quantum chemical and crystallographic study | Request PDF - ResearchGate. Available at: [Link]

  • Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides - PMC. Available at: [Link]

  • The Nature of SN Bonding in Sulfonamides and Related Compounds: Insights into π-Bonding Contributions from Sulfur K - Semantic Scholar. Available at: [Link]

  • Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC. Available at: [Link]

  • Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - MDPI. Available at: [Link]

  • Computational studies on Sulfonamide drug molecules by Density Functional Theory. Available at: [Link]

  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study - PMC. Available at: [Link]

  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives - MDPI. Available at: [Link]

  • Study of Unusually High Rotational Barriers about S N Bonds in Nonafluorobutane‐1‐sulfonamides: The Electronic Nature of the Torsional Effect - ResearchGate. Available at: [Link]

  • Effect of a Rigid Sulfonamide Bond on Molecular Folding: A Case Study - JYX: JYU. Available at: [Link]

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Safety & Regulatory Compliance

Safety

2-Chloro-3-nitrobenzenesulfonamide: Comprehensive Safety, Handling, and Disposal Protocol

As a Senior Application Scientist, I frequently oversee the integration of heavily functionalized building blocks like 2-Chloro-3-nitrobenzenesulfonamide into pharmaceutical synthesis workflows. While this compound is in...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the integration of heavily functionalized building blocks like 2-Chloro-3-nitrobenzenesulfonamide into pharmaceutical synthesis workflows. While this compound is invaluable for developing complex sulfonamide derivatives, its unique molecular architecture—combining a halogen (chlorine), a nitro group, and a sulfonamide moiety—demands rigorous, scientifically grounded safety and disposal protocols. Improper handling not only poses severe acute health risks but also risks the release of highly toxic environmental pollutants upon decomposition.

This guide provides a self-validating, step-by-step operational framework for the safe lifecycle management and disposal of this chemical.

Hazard Profile and Mechanistic Causality

To safely manage 2-Chloro-3-nitrobenzenesulfonamide, laboratory personnel must understand the causality behind its hazards. The compound is classified as a severe irritant and acute toxicant. The presence of the nitro group makes the molecule susceptible to rapid thermal degradation, while the sulfonamide and chloro groups act as precursors to highly corrosive gases if combusted improperly.

Table 1: Quantitative Hazard Data and Operational Implications

Hazard CodeClassificationMechanistic CausalityOperational Implication
CAS Number 1261761-91-4Unique identifier for the specific isomeric structure.Essential for precise SDS retrieval and regulatory waste tracking.
H302 Acute Toxicity (Oral)Systemic absorption disrupts cellular metabolism and enzymatic functions.Mandates strict laboratory hygiene; strictly prohibits eating/drinking in the handling area.
H315 / H319 Skin & Eye IrritationThe electrophilic nature of the chlorinated aromatic ring reacts with nucleophilic biological tissues.Requires nitrile gloves, lab coat, and EN 166/NIOSH approved safety goggles.
H335 Respiratory IrritationAirborne dust particles interact with mucosal membranes, causing localized inflammation.All handling must be conducted within a certified chemical fume hood.
Thermal DecompositionCleavage of C-Cl, C-N, and C-S bonds releases HCl, NOx, and SOx gases.Prohibits standard landfill disposal; requires specialized chemical incineration.

Standardized Disposal Workflow: The Incineration Imperative

Because of its complex elemental composition (C, H, Cl, N, O, S), 2-Chloro-3-nitrobenzenesulfonamide cannot be disposed of via standard aqueous waste streams or basic landfilling. Environmental persistence and ecotoxicity dictate that the only acceptable method of destruction is high-temperature chemical incineration.

Crucially, the incinerator must be equipped with an afterburner and an alkaline scrubber, as mandated by standard safety guidelines 1.

Causality: Primary combustion of this compound yields toxic and corrosive byproducts, specifically Nitrogen oxides (NOx), Sulfur oxides (SOx), and Hydrogen chloride (HCl). The afterburner ensures complete oxidation of the organic framework (preventing the formation of complex chlorinated dioxins), while the alkaline scrubber chemically neutralizes the acidic HCl and SOx gases before atmospheric release.

G N1 Waste Generation (2-Chloro-3-nitrobenzenesulfonamide) N2 Segregation (Isolate from Strong Oxidizers) N1->N2 N3 Secondary Containment (Sealed, Labeled Containers) N2->N3 N4 Licensed Hazardous Waste Transport N3->N4 N5 Chemical Incinerator (Primary Chamber >800°C) N4->N5 N6 Afterburner (Complete Oxidation >1000°C) N5->N6 Volatile Gases N7 Alkaline Scrubber (Neutralize NOx, SOx, HCl) N6->N7 Toxic Byproducts (HCl, SOx) N8 Safe Atmospheric Exhaust N7->N8 Cleaned Gas

Figure 1: End-to-end disposal workflow for 2-Chloro-3-nitrobenzenesulfonamide.

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system. Each step includes a verification check to ensure compliance and safety.

  • Waste Segregation and Collection:

    • Action: Collect all surplus, expired, or contaminated 2-Chloro-3-nitrobenzenesulfonamide in a dedicated, chemically compatible solid waste container (e.g., high-density polyethylene, HDPE).

    • Causality: The compound is incompatible with strong oxidizing agents 2. Mixing it with oxidizers can lead to exothermic reactions or accelerated decomposition.

    • Validation: Verify the laboratory waste log to ensure no nitrates, peroxides, or permanganates have been introduced into the same satellite accumulation container.

  • Packaging and Labeling:

    • Action: Seal the container tightly. Label clearly with "Hazardous Waste: 2-Chloro-3-nitrobenzenesulfonamide," along with the corresponding GHS pictograms (Exclamation Mark for H302/H315/H319/H335).

    • Validation: Perform a visual and tactile inspection of the seal. Ensure the container is stored in a cool, dry, well-ventilated secondary containment area prior to facility pickup.

  • Transfer to a Licensed Disposal Facility:

    • Action: Offer the surplus materials to a licensed hazardous material disposal company.

    • Validation: Confirm the waste manifest explicitly states the requirement for "Incineration with Afterburner and Scrubber."

  • Final Destruction Verification:

    • Action: The facility performs the incineration.

    • Validation: Obtain and archive the Certificate of Destruction (CoD) from the disposal facility, verifying that the material was subjected to the required thermal and alkaline scrubbing processes.

Emergency Spill Response Protocol

In the event of an accidental release, immediate and methodical action is required to prevent aerosolization and respiratory exposure.

  • Evacuation and PPE: Evacuate unnecessary personnel from the immediate area. Don appropriate PPE, including a NIOSH-approved particulate respirator (N95 or higher), chemical-resistant gloves, and safety goggles.

  • Containment (Dry Clean-up): Do not use water initially, as this can spread the chemical and potentially facilitate skin absorption.

  • Collection: Carefully sweep up the spilled material using a spark-proof brush and dustpan to avoid generating airborne dust.

    • Causality: Minimizing dust formation is critical to preventing inhalation exposure (H335) and mitigating potential dust explosion hazards.

  • Decontamination: Place the swept material into a closed, labeled hazardous waste container. Wash the spill area with soap and plenty of water only after the bulk solid has been removed 2.

  • Validation: Visually inspect the area under adequate lighting to ensure no residual powder remains. Monitor the ambient air for any lingering respiratory irritants before allowing general personnel to return.

References

  • Cleanchem Laboratories. "MATERIAL SAFETY DATA SHEETS - 2-Chloro-3-nitrobenzenesulfonamide". Cleanchem Laboratories LLP.
  • Angene Chemical. "Safety Data Sheet - 2-Chloro-3-nitrobenzenesulfonamide". Angene International Limited.

Sources

Handling

Advanced Laboratory Safety &amp; Handling Protocol: 2-Chloro-3-nitrobenzenesulfonamide

As drug development professionals and synthetic chemists, handling multi-substituted benzenesulfonamides requires a rigorous understanding of both their synthetic utility and their toxicological profiles. 2-Chloro-3-nitr...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and synthetic chemists, handling multi-substituted benzenesulfonamides requires a rigorous understanding of both their synthetic utility and their toxicological profiles. 2-Chloro-3-nitrobenzenesulfonamide (CAS: 1261761-91-4) is a critical intermediate frequently utilized in the synthesis of pharmaceutical compounds, including hydrochlorothiazide derivatives[1].

Mechanistically, the presence of a strongly electron-withdrawing nitro group (-NO₂) and a highly electronegative chloro substituent on the sulfonamide-bearing aromatic ring makes this molecule highly susceptible to nucleophilic aromatic substitution (SNAr) and redox cycling. In a biological context, nitroaromatics can undergo enzymatic reduction to form reactive nitroso and hydroxylamine intermediates, leading to oxidative stress. These structural features directly dictate its hazard profile: it is a severe irritant to the ocular and respiratory mucosa and is harmful upon systemic absorption[2].

This guide provides a self-validating, step-by-step operational protocol to ensure absolute safety during handling, transfer, and disposal.

Hazard Profile & Quantitative Metrics

To design an effective safety protocol, we must first quantify the risk. The following table summarizes the key physicochemical and toxicological data governing our engineering controls and PPE selection.

ParameterValue / ClassificationMechanistic Implication
CAS Number 1261761-91-4Unique identifier for safety tracking and procurement[1].
Molecular Weight 236.6 g/mol Small molecule; high potential for aerosolization as a fine powder[1].
LogP / PSA 1.12 / 103 ŲModerate lipophilicity (LogP) allows dermal penetration, while high Polar Surface Area (PSA) drives rapid, damaging interaction with aqueous ocular mucosa[3].
GHS: Oral Toxicity Acute Tox. 4 (H302)Harmful if swallowed; necessitates strict prevention of hand-to-mouth transfer and aerosol ingestion[2].
GHS: Dermal Hazard Skin Irrit. 2 (H315)Causes skin irritation; requires impervious dermal barriers and double-gloving[2].
GHS: Ocular Hazard Eye Irrit. 2A (H319)Causes serious eye irritation; mandates tight-sealing, splash-proof ocular protection[2].
GHS: Inhalation STOT SE 3 (H335)Respiratory tract irritation; strictly prohibits open-bench handling and requires high-efficiency particulate filtration[2].
Core Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling highly reactive nitroaromatics. The following PPE matrix is engineered to mitigate the specific hazards of 2-Chloro-3-nitrobenzenesulfonamide.

PPE CategorySpecificationCausality & Rationale
Respiratory Protection NIOSH-approved N100 or CEN-approved FFP3 particulate respirator[1].The compound's propensity to form irritating dusts (H335) requires >99.9% filtration efficiency for solid particulates. Standard surgical masks offer zero protection against chemical aerosols.
Eye/Face Protection Tightly fitting safety goggles with side-shields (EN 166 or NIOSH)[1][2].Prevents micro-particulates from bypassing the frames and dissolving in the aqueous environment of the eye, which would trigger severe irritation (H319).
Dermal Protection (Hands) Nitrile gloves (minimum 0.11 mm thickness); double-gloving recommended[1].Nitrile provides a robust barrier against sulfonamide derivatives. Double-gloving ensures that if the outer glove is compromised by a micro-tear, the inner glove maintains the barrier against H315 hazards.
Dermal Protection (Body) Fire/flame resistant and impervious laboratory coat[1].Prevents the accumulation of chemical dust on personal clothing, eliminating the risk of secondary exposure outside the laboratory environment.
Operational Workflow & Handling Protocol

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are explicitly met.

Step 1: Engineering Control Validation

  • Action: Activate the laboratory fume hood or local exhaust ventilation[1].

  • Validation: Use a digital anemometer to verify a face velocity of 80–120 feet per minute (fpm).

  • Causality: Velocities below 80 fpm fail to capture heavy particulates, while velocities above 120 fpm create turbulent eddies that can blow the powder out of the hood and into the operator's breathing zone.

Step 2: PPE Donning Sequence

  • Action: Inspect and don the impervious lab coat, N100/FFP3 respirator, and tightly fitting goggles. Don the inner pair of nitrile gloves, followed by the outer pair[1][2].

  • Validation: Perform a positive/negative pressure seal check on the respirator. Inflate gloves manually prior to donning to check for pinhole leaks.

Step 3: Compound Transfer and Weighing

  • Action: Open the chemical container only within the validated fume hood. Use an anti-static weighing boat and a grounded stainless-steel spatula. Avoid dust formation[2].

  • Validation: Ensure no static cling is observed on the spatula or boat.

  • Causality: Static electricity can cause fine nitroaromatic powders to aerosolize or repel violently, contaminating the workspace and increasing inhalation risks.

Step 4: Decontamination and Doffing

  • Action: Seal the primary container tightly. Wipe down the exterior of the container and the analytical balance with a damp, disposable lint-free cloth. Remove the outer gloves inside the fume hood and dispose of them in a designated hazardous waste bin.

Spill Response & Disposal Plan

In the event of a breach in containment, immediate and calculated action is required to prevent systemic exposure and environmental contamination.

  • Evacuation & Ventilation: Evacuate personnel from the immediate area to a safe zone. Ensure the local exhaust ventilation is running at maximum capacity to clear airborne dust[2].

  • Containment: Do NOT dry sweep the spilled material.

    • Causality: Dry sweeping generates a massive aerosol plume, drastically exacerbating inhalation risks (STOT SE 3).

  • Collection: Gently cover the spill with damp absorbent paper to suppress dust formation, or use a HEPA-filtered vacuum dedicated to chemical spills. Pick up and arrange disposal without creating dust[2].

  • Disposal: Sweep up the dampened material using a non-sparking shovel and place it in a tightly closed, appropriately labeled hazardous waste container. Do not allow the product to enter drains, as sulfonamides can persist in aquatic environments[2].

  • Emergency First Aid:

    • Eye Contact: Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do[1][2].

    • Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water[1][2].

    • Inhalation: Move the person to fresh air. If breathing is difficult, keep at rest in a position comfortable for breathing and seek immediate medical attention[1][2].

Safety Workflow Diagram

G Start Pre-Handling: Verify Hood >80 fpm PPE Don PPE: N100/FFP3, Goggles, Double Nitrile Gloves Start->PPE Op Operation: Anti-Static Weighing PPE->Op Exp Containment Breach / Spill? Op->Exp Disp Safe Doffing & Sealed Disposal Exp->Disp No Eye Eye Contact: Rinse 15 mins Exp->Eye Yes (Ocular) Skin Skin Contact: Wash with soap/water Exp->Skin Yes (Dermal) Inh Inhalation: Move to fresh air Exp->Inh Yes (Inhalation) Med Seek Immediate Medical Attention Eye->Med Skin->Med Inh->Med

Caption: Operational workflow and emergency response pathway for 2-Chloro-3-nitrobenzenesulfonamide.

References[1] MATERIAL SAFETY DATA SHEETS - Cleanchem Laboratories | cleanchemlab.com |Verify Source[3] 2-chloro-3-nitrobenzene-1-sulfonamide - C6H5ClN2O4S | CSSB00012349688: SDS | chem-space.com | Verify Source[2] Safety Data Sheet - Angene Chemical | angenechemical.com | Verify Source

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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Reactant of Route 1
2-Chloro-3-nitrobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-nitrobenzenesulfonamide
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